molecular formula C10H18N2O4 B556374 AC-Lys(AC)-OH CAS No. 499-86-5

AC-Lys(AC)-OH

Cat. No.: B556374
CAS No.: 499-86-5
M. Wt: 230.26 g/mol
InChI Key: ZHZUEHHBTYJTKY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC-Lys(Ac)-OH (N2,N6-diacetyl-L-lysine) is a chemically defined lysine derivative that serves as a critical tool for studying post-translational modifications in proteins. Lysine acetylation is a major regulatory mechanism that alters protein function by neutralizing the positive charge on the epsilon-amino group, impacting processes such as enzymatic activity, protein-protein interactions, and protein stability . In prokaryotes, this reversible modification occurs both enzymatically via lysine acetyltransferases (KATs) and non-enzymatically, playing an essential role in regulating bacterial metabolism, pathogen virulence, and stress responses . This diacetylated lysine analog is valuable in metabolic and proteomic research to characterize the functional outcomes of acetylation in various biological pathways. Its applications extend to screening and studying the mechanisms of deacetylase enzymes, which are responsible for the removal of acetyl groups . As a building block, it facilitates the synthesis of peptides that mimic naturally occurring acetylated states, aiding in the development of therapeutic agents and the investigation of cellular signaling mechanisms. This product is strictly for research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diacetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZUEHHBTYJTKY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The Chemical Structure and Application of Ac-Lys(Ac)-OH

[1]

Executive Summary

Ac-Lys(Ac)-OH (

1


1

This specific chemical architecture renders the molecule zwitterion-neutral at the amino termini, isolating the carboxylic acid as the primary ionizable group.[1] In drug discovery, it serves as a critical low-molecular-weight mimetic for acetylated histone tails, utilized extensively in the structural characterization of Bromodomains (BRDs) —the "readers" of the epigenetic code.

Part 1: Molecular Architecture & Physicochemical Properties[1]

Chemical Identity

At its core, Ac-Lys(Ac)-OH is L-lysine modified to eliminate the basicity of its nitrogen centers.[1] This modification mimics the charge neutralization that occurs during post-translational histone acetylation.[1]

  • IUPAC Name: (2S)-2,6-diacetamidohexanoic acid[1]

  • Common Name:

    
    -acetyl-
    
    
    -acetyl-L-lysine[1][2]
  • CAS Registry Number: 499-86-5[1]

  • Molecular Formula:

    
    [1]
    
Structural Decomposition

The molecule consists of three distinct functional zones, each serving a specific role in biochemical assays:

  • The

    
    -Acetamido Group:  Mimics the peptide backbone context of a lysine residue within a protein chain.[1]
    
  • The

    
    -Acetamido Group:  The critical "warhead" that binds to the hydrophobic asparagine-anchored pocket of Bromodomains.[1]
    
  • The Carboxyl Group: Remains free, providing solubility and a handle for potential conjugation or immobilization.[1]

ChemicalStructureLysineCoreL-Lysine Scaffold(C6 Backbone)AlphaAcAlpha-Acetylation(N-Terminus Cap)LysineCore->AlphaAcEpsilonAcEpsilon-Acetylation(Side Chain Modification)LysineCore->EpsilonAcCarboxylCarboxylic Acid(C-Terminus)LysineCore->CarboxylFunction1Mimics Peptide Bond(Backbone Context)AlphaAc->Function1Function2Bromodomain Recognition(Epigenetic Reader Target)EpsilonAc->Function2Function3Solubility / Conjugation SiteCarboxyl->Function3

Caption: Structural decomposition of Ac-Lys(Ac)-OH highlighting the functional roles of its moieties.

Physicochemical Data Table

The following data is essential for calculating stoichiometry in binding assays.

PropertyValueNotes
Molecular Weight 230.26 g/mol Monoisotopic mass: 230.13 Da
Solubility (Water) MiscibleHigh solubility due to polar amide/acid groups.[1]
Solubility (Organic) DMSO, DMF, 80% Acetic AcidSoluble in polar aprotic solvents.[1]
pKa (COOH) ~3.6The only ionizable proton in physiological pH range.[1]
LogP -1.9Highly hydrophilic; does not cross membranes passively.[1]
Melting Point 256–258 °C (dec.)[1][3]Decomposes upon melting.[1]

Part 2: Biological Significance & Applications[1][4][5][6]

The Epigenetic "Reader" Mimetic

The primary utility of Ac-Lys(Ac)-OH in drug development is its ability to competitively inhibit Bromodomain (BRD) interactions.[1] Bromodomains (e.g., BRD4, CREBBP) are protein modules that recognize acetylated lysine residues on histone tails (e.g., H3K27ac, H4K16ac).[1]

Ac-Lys(Ac)-OH acts as a minimal pharmacophore .[1] It occupies the acetyl-lysine binding pocket of the BRD, displacing the native histone peptide.[1] This makes it an invaluable control standard in:

  • AlphaScreen / TR-FRET Assays: Used to define the "100% Inhibition" baseline or as a low-affinity competitor to validate assay windows.[1]

  • X-Ray Crystallography: Co-crystallized with BRDs to map the hydrogen bonding network between the acetyl oxygen and the conserved Asparagine residue in the BRD pocket.[1]

Metabolomics & Amidase Activity

Endogenously, Ac-Lys(Ac)-OH is a metabolite.[1] It is not typically a substrate for Histone Deacetylases (HDACs), which require a longer peptide scaffold.[1] Instead, it is processed by specific enzymes like Aminoacylase I (ACY1) .[1] Accumulation of acetylated amino acids in urine can serve as a biomarker for aminoacylase deficiency.[1]

EpigeneticPathwayHistoneAcetylated Histone(H3K27ac)BRDBromodomain Protein(e.g., BRD4)Histone->BRD RecruitsTranscriptionGene Transcription(Oncogene Expression)BRD->Transcription ActivatesInhibitorAc-Lys(Ac)-OH(Mimetic)Inhibitor->BRD Competitive Binding(Displaces Histone)

Caption: Mechanism of Action: Ac-Lys(Ac)-OH competes with histones for the Bromodomain binding pocket.[1]

Part 3: Experimental Protocols

Protocol: Preparation of High-Purity Stock Solutions

Context: For biophysical assays (ITC, SPR, Crystallography), the purity and pH of the ligand solution are critical to prevent experimental artifacts.[1]

Reagents:

  • Ac-Lys(Ac)-OH (Solid, >98% purity)[1]

  • HEPES Buffer (50 mM, pH 7.[1]5) or DMSO (anhydrous)[1]

  • 0.22 µm Syringe Filter[1]

Step-by-Step Methodology:

  • Mass Calculation: Calculate the mass required for a 100 mM stock.

    • Example: To prepare 1 mL of 100 mM stock, weigh 23.03 mg of Ac-Lys(Ac)-OH.[1]

  • Solvent Choice:

    • For Crystallography/ITC: Dissolve directly in the assay buffer (e.g., HEPES/NaCl).[1] The free carboxylic acid will lower the pH.[1]

    • For High-Throughput Screening: Dissolve in 100% DMSO.[1]

  • pH Adjustment (Critical Step):

    • If dissolved in aqueous buffer, the solution will be acidic (pH ~3-4).[1]

    • Action: Carefully titrate with 1M NaOH to match the assay pH (typically 7.4). Failure to do this will cause false positives in protein binding assays due to pH-induced protein denaturation.[1]

  • Filtration: Pass the solution through a 0.22 µm filter to remove any particulate matter that could nucleate crystals or clog microfluidic channels.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetyl groups.

Protocol: Quality Control via HPLC

Context: Verify the integrity of the stock solution, specifically checking for deacetylation (breakdown into

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 10% B over 15 minutes. (Note: Ac-Lys(Ac)-OH is very polar and elutes early; a shallow gradient is required for retention).[1]

  • Detection: UV at 210 nm (Amide bond absorption).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019608, Ac-Lys(Ac)-OH. Retrieved January 28, 2026 from [Link]

  • Filippakopoulos, P., et al. (2012). Histone Recognition and Large-Scale Structural Analysis of the Human Bromodomain Family.[1] Cell. This landmark paper defines the acetyl-lysine binding pocket mechanism.[1] [Link][1]

AC-Lys(AC)-OH molecular weight and formula

Technical Guide: Ac-Lys(Ac)-OH ( -Diacetyl-L-Lysine)[1]

Executive Summary

Ac-Lys(Ac)-OH (Chemical Formula: C


H

N

O

230.26 g/mol 1


It functions primarily as a minimal structural mimic of acetylated lysine residues within histone tails, making it an essential tool for validating Histone Deacetylase (HDAC) and Sirtuin (SIRT) activity, particularly in mass spectrometry (MS)-based assays where fluorogenic tags (like AMC) may introduce steric artifacts.

Part 1: Chemical Identity & Physicochemical Properties

Core Specifications
ParameterTechnical Detail
Systematic Name

-Acetyl-

-acetyl-L-lysine
Synonyms (2S)-2,6-diacetamidohexanoic acid; Di-acetyl-lysine
CAS Number 499-86-5
Molecular Formula C

H

N

O

Exact Mass 230.1267 Da
Molecular Weight 230.26 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water (>50 mg/mL), DMSO, and Methanol
Structural Logic

The molecule consists of an L-lysine backbone where both amine functionalities are capped:

  • 
    -Amine (
    
    
    ):
    Acetylated to mimic the peptide bond continuity found in a protein backbone.
  • 
    -Amine (
    
    
    ):
    Acetylated to represent the post-translational modification (PTM) target of HDACs.[2]
  • Carboxylic Acid (-COOH): Remains free, maintaining solubility and allowing for further conjugation if necessary.

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the specific sites of acetylation and the target bond for enzymatic deacetylation.

ChemicalStructureLysineCoreL-Lysine Backbone(C6 Chain)EpsilonAcN-epsilon Acetyl Group(HDAC Target)LysineCore->EpsilonAcAmide Bond(Cleavable by HDACs)CarboxylFree Carboxyl Group(-COOH)LysineCore->CarboxylC-TerminusAlphaAcN-alpha Acetyl Group(Backbone Mimic)AlphaAc->LysineCoreAmide Bond(Stable)HDACHDAC / SirtuinEnzymeHDAC->EpsilonAcCatalyzes Deacetylation

Figure 1: Structural schematic of Ac-Lys(Ac)-OH.[1] The N-epsilon acetyl group (red) is the specific substrate for deacetylase enzymes.

Part 2: Biological Relevance & Applications

The Epigenetic Mechanism

In vivo, the acetylation of lysine residues on histone tails (e.g., H3K9ac, H4K16ac) neutralizes the positive charge of the ammonium group. This reduces the electrostatic affinity between histone proteins and the negatively charged DNA backbone, resulting in a more open chromatin structure (euchromatin) that facilitates gene transcription.

Ac-Lys(Ac)-OH serves as a label-free probe for this mechanism. Unlike fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC), which rely on a bulky coumarin leaving group, Ac-Lys(Ac)-OH mimics the natural steric environment of the lysine residue more accurately.

Application: Label-Free HDAC Activity Assays

While fluorogenic assays are high-throughput, they suffer from high false-positive rates due to "fluorescent compounds" in library screens or steric clashes with the enzyme active site. The Solution: Use Ac-Lys(Ac)-OH as the substrate in an LC-MS/MS based assay .

  • Substrate: Ac-Lys(Ac)-OH (m/z 231.1 [M+H]+)

  • Enzymatic Reaction: HDAC removes the

    
    -acetyl group.[2][3]
    
  • Product: Ac-Lys-OH (N

    
    -acetyl-lysine) (m/z 189.1 [M+H]+)
    
  • Detection: Mass spectrometry quantifies the Product/Substrate ratio directly.

Part 3: Experimental Protocols

Protocol 1: Preparation of Stock Standards

Objective: Create stable stock solutions for enzymatic assays or LC-MS calibration.

  • Weighing: Accurately weigh 23.0 mg of Ac-Lys(Ac)-OH powder.

  • Solvent Selection:

    • For Enzymatic Assays: Dissolve in DMSO to create a high-concentration stock (e.g., 100 mM). This prevents hydrolysis during long-term storage.

    • For LC-MS Standards: Dissolve in 50:50 Water:Methanol (v/v) .

  • Dissolution: Vortex for 30 seconds. The powder should dissolve instantly.

  • Calculation:

    
    
    
    • Example: 23.0 mg in 1 mL = 100 mM.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for >12 months.

Protocol 2: LC-MS/MS Assay for HDAC Activity

Objective: Quantify HDAC activity by measuring the conversion of Ac-Lys(Ac)-OH to Ac-Lys-OH.

A. Reaction Setup:

  • Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    .
    
  • Substrate: Dilute Ac-Lys(Ac)-OH stock to 100

    
    M in assay buffer.
    
  • Enzyme: Add purified HDAC isoform (e.g., HDAC1, HDAC6) or nuclear extract.

  • Incubation: 37°C for 30–60 minutes.

  • Quenching: Stop reaction by adding equal volume of Acetonitrile + 0.1% Formic Acid . This precipitates proteins and prepares the sample for LC-MS.

B. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions (Positive Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ac-Lys(Ac)-OH (Substrate) 231.1 [M+H]

84.1 / 126.115–20
Ac-Lys-OH (Product) 189.1 [M+H]

84.1 / 129.115–20
Assay Workflow Visualization

The following diagram outlines the logical flow of the LC-MS based HDAC assay using Ac-Lys(Ac)-OH.

AssayWorkflowStartSubstrate PrepAc-Lys(Ac)-OH (100 µM)IncubationEnzymatic Incubation(HDAC + Compound Library)Start->IncubationAdd EnzymeReactionDeacetylation ReactionLoss of Acetyl group (-42 Da)Incubation->Reaction37°C, 60 minQuenchQuench & Extract(+ ACN/Formic Acid)Reaction->QuenchStop ReactionAnalysisLC-MS/MS AnalysisMRM QuantitationQuench->AnalysisInject SupernatantDataData OutputRatio Product (189) / Substrate (231)Analysis->DataCalculate IC50

Figure 2: Workflow for Mass Spectrometry-based HDAC screening using Ac-Lys(Ac)-OH.

References

  • PubChem. (n.d.).[1][4] Compound Summary for CID 7019608: Ac-Lys(Ac)-OH.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Wegener, D., et al. (2003).[5] Improved fluorogenic histone deacetylase assay for high-throughput screening applications. Analytical Biochemistry, 321(2), 202-208. (Context: Establishes the baseline for HDAC substrate specificity, validating the need for acetyl-lysine mimics).

  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6, 238–243. (Context: Discusses substrate recognition profiles for HDAC isoforms).
  • Riester, D., et al. (2004). A spectrophotometric assay for histone deacetylase 2. Biochemical and Biophysical Research Communications, 324(3), 1116-1123. (Context: Methodologies for non-fluorogenic HDAC activity detection).

Precision in Peptidomimetics: A Definitive Technical Guide to Nα,Nε-diacetyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Nα,Nε-diacetyl-L-lysine (CAS 499-86-5)[1]

  • Context: Metabolomics Standardization & Peptide Synthesis

  • Last Updated: January 28, 2026

Abstract

Nα,Nε-diacetyl-L-lysine is a critical yet frequently misidentified metabolite and chemical reagent. Unlike its mono-acetylated counterparts (Nα-acetyl-L-lysine and Nε-acetyl-L-lysine), which serve distinct biological roles in histone regulation and protein stability, the diacetylated form represents a fully capped amino acid derivative. This guide provides a rigorous nomenclature map, a self-validating synthesis protocol, and the analytical criteria necessary to distinguish this molecule from its structural isomers in complex matrices.

Part 1: Chemical Identity & Synonym Mapping

The primary source of experimental error regarding this molecule stems from nomenclature ambiguity. In high-throughput metabolomics and solid-phase peptide synthesis (SPPS), "Acetyl-Lysine" is an insufficient descriptor.

The following table establishes the definitive identity for Nα,Nε-diacetyl-L-lysine .

Table 1: Comprehensive Nomenclature & Identifiers
Identifier TypePrimary ValueTechnical Notes
Common Name Nα,Nε-diacetyl-L-lysineDenotes acetylation at both amine sites.[][3]
IUPAC Name (2S)-2,6-diacetamidohexanoic acidThe '2' corresponds to the α-carbon; '6' to the ε-carbon.
CAS Number 499-86-5 Specific to the L-isomer.[1] (Note: 35436-74-9 is the DL-mixture).[]
Peptide Notation Ac-Lys(Ac)-OH"Ac-" indicates N-terminal acetylation; "(Ac)" indicates side-chain protection.
Chemical Formula

Molecular Weight: 230.26 g/mol .[1][]
Alternative Synonyms N2,N6-diacetyl-L-lysineUsed frequently in NMR assignments.
SMILES CC(=O)NCCCCC(O)=ODefines stereochemistry explicitly.
Structural Taxonomy Visualization

The following diagram illustrates the structural hierarchy and distinguishes the diacetyl form from its mono-acetylated derivatives.

LysineDerivatives Lysine L-Lysine (Unmodified) MonoAlpha Nα-acetyl-L-lysine (CAS 1946-82-3) Histone N-term Marker Lysine->MonoAlpha α-Acetylation MonoEpsilon Nε-acetyl-L-lysine (CAS 692-04-6) Epigenetic Mark (K-Ac) Lysine->MonoEpsilon ε-Acetylation Diacetyl Nα,Nε-diacetyl-L-lysine (CAS 499-86-5) Fully Capped / Metabolite MonoAlpha->Diacetyl ε-Acetylation MonoEpsilon->Diacetyl α-Acetylation

Figure 1: Structural relationship between Lysine and its acetylated derivatives.[][3] Note that Nα,Nε-diacetyl-L-lysine is the convergence point of exhaustive acetylation.

Part 2: Structural Validation (Differentiation Matrix)

In mass spectrometry (LC-MS/MS), Nα,Nε-diacetyl-L-lysine is isomeric with dipeptides like Ala-Val-Gly (approximate mass). However, its fragmentation pattern and NMR signature are distinct.

Table 2: Analytical Differentiation
FeatureNα,Nε-diacetyl-L-lysineNε-acetyl-L-lysineNα-acetyl-L-lysine
Protonation State (pH 7) Anionic (-COO⁻ only)Zwitterionic (COO⁻ / NH₃⁺)Anionic (-COO⁻ only)
¹H NMR (α-CH) ~4.1 - 4.3 ppm (Downfield shift due to amide)~3.7 ppm (Free amine influence)~4.1 - 4.3 ppm
¹H NMR (ε-CH₂) ~3.1 ppm (Amide influence)~3.1 ppm (Amide influence)~2.9 ppm (Free amine)
Solubility High in organic modifiers (MeOH/ACN)Water solubleWater soluble
Retention Time (RP-HPLC) Late eluting (Hydrophobic capping)Early eluting (Polar)Intermediate

Expert Insight: When analyzing urine or plasma, the co-elution of Nε-acetyl-L-lysine is the most common interference. The diacetyl form will always elute later on a C18 column due to the neutralization of both positive charges (amines converted to amides), significantly increasing hydrophobicity.

Part 3: Synthesis Protocol (Self-Validating)

While mono-acetylation requires pH control to exploit pKa differences (α-amine pKa ~8.9 vs ε-amine pKa ~10.5), di-acetylation requires forcing conditions to ensure 100% conversion.

Objective: Synthesize Nα,Nε-diacetyl-L-lysine from L-Lysine HCl. Yield Target: >90% Purity Target: >98% (HPLC)

Reagents
  • L-Lysine Monohydrochloride

  • Acetic Anhydride (

    
    ) - Excess
    
  • Pyridine or NaOH (Base catalyst)

  • Ion Exchange Resin (Amberlite IR-120 or Dowex 50W) for purification.

Step-by-Step Workflow
  • Dissolution: Dissolve 10 mmol L-Lysine HCl in 20 mL water.

  • Basification: Add NaOH (2M) dropwise to adjust pH to ~10.0.

  • Acetylation (Exothermic Control):

    • Cool the solution to 0°C on an ice bath.

    • Add Acetic Anhydride (40 mmol, 4 equivalents) dropwise over 30 minutes.

    • Simultaneously add NaOH to maintain pH > 9.0.

    • Why? The reaction releases acetic acid, dropping the pH. If pH drops below 7, the ε-amine protonates and becomes non-nucleophilic, stopping the reaction at the mono-acetyl stage.

  • Completion: Allow to warm to room temperature and stir for 3 hours.

  • Validation Check (TLC): Spot reaction mixture against L-Lysine standard. Ninhydrin stain should be negative (no free amines). If positive (purple), add more anhydride.

  • Purification:

    • Acidify to pH 2.0 with HCl.

    • Pass through a cation exchange column.

    • Crucial Step: Since the product has no basic amines, it will not bind strongly to cation exchange resins in acidic media, whereas unreacted Lysine or mono-acetyl lysine will bind. Collect the flow-through.[3][4][5]

  • Crystallization: Evaporate water; recrystallize from Acetone/Ethanol.

Synthesis Pathway Diagram

SynthesisProtocol Start L-Lysine HCl Step1 pH Adjustment (pH > 10) Start->Step1 Step2 Add Ac2O (Excess, 0°C) Step1->Step2 Check Ninhydrin Test Step2->Check Check->Step2 Positive (Purple) Purify Cation Exchange (Collect Flow-through) Check->Purify Negative (Colorless) Final Pure Nα,Nε-diacetyl-L-lysine Purify->Final

Figure 2: Logical flow for the synthesis and purification of Nα,Nε-diacetyl-L-lysine.

Part 4: Biological Relevance[6]

Metabolomics & Enzyme Deficiency

Nα,Nε-diacetyl-L-lysine is a recognized metabolite in human urine. Its accumulation is clinically significant in the context of L-Aminoacylase deficiency .

  • Mechanism: Aminoacylase I (ACY1) typically deacetylates N-acetylated amino acids.

  • Observation: In ACY1 deficiency, N-acetylated derivatives accumulate. While N-acetyl-glutamate is the primary marker, elevated levels of acetylated lysines (including the diacetyl form) have been observed in broad-spectrum amino acid analysis.

Peptidomimetics

In drug development, this molecule serves as a Lysine-mimetic cap .

  • By acetylating both amines, the zwitterionic character is removed, leaving only the carboxylic acid.

  • This mimics the charge state of a lysine residue buried within a hydrophobic pocket or one that has been post-translationally modified (epigenetic silencing).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92832, N-acetyl-L-lysine (and derivatives). Retrieved from [Link]

  • Human Metabolome Database (HMDB). Metabocard for N-Acetyl-L-lysine (HMDB0000206). Retrieved from [Link]

  • Yamada, S., et al. (2000). Nα-Selective Acetylation of Peptides. (Methodology adapted for selectivity vs exhaustive acetylation). Retrieved from [Link]

Sources

Physical and chemical properties of diacetylated lysine

Technical Monograph: -Diacetyl-L-Lysine (DADL)

A Critical Standard in Epigenetic Drug Discovery and Metabolomics

Executive Summary

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">




chemical probe, structural mimic, and analytical standard

In drug development, DADL is indispensable for validating bromodomain (BRD) binding assays, calibrating mass spectrometry workflows for acetylome profiling, and synthesizing metabolic precursors. This guide provides a rigorous analysis of its physicochemical behavior, synthesis, and utility in high-throughput screening.

Physicochemical Profile & Molecular Architecture

DADL represents a fully "capped" lysine species. The acetylation of both amine groups neutralizes their basicity, rendering the molecule zwitterionic only at very low pH (protonated carboxyl) or anionic at neutral pH (deprotonated carboxyl), unlike the cationic native lysine.

Table 1: Physicochemical Properties of

-Diacetyl-L-Lysine
PropertyValue / DescriptionTechnical Note
IUPAC Name (2S)-2,6-Diacetamidohexanoic acidStereochemistry retained from L-lysine.
CAS Number 10098-89-2 (L-isomer); 35436-74-9 (DL-isomer)Verify isomer specificity for biological assays.
Molecular Formula

Molecular Weight 230.26 g/mol Monoisotopic mass: 230.1267 Da.
Appearance White crystalline powderHygroscopic; store in desiccator.
Melting Point 138–139 °CSharp melting point indicates high purity.
Solubility Water (>100 mg/mL), DMSO, MethanolHigh aqueous solubility due to polar amide/carboxyl groups.
pKa (COOH) ~3.6The amines are non-basic amides; only COOH ionizes.
LogP -0.8 (Estimated)Hydrophilic; poor membrane permeability without esterification.
Chemical Synthesis & Production Protocol

Objective: Synthesis of high-purity

Mechanism:
Protocol 1: Dual Acetylation Workflow
  • Reagent Preparation: Dissolve L-Lysine monohydrochloride (10 g, 54.7 mmol) in 50 mL of distilled water. Add NaOH (2.2 eq) to adjust pH to ~10, ensuring amines are deprotonated.

  • Acetylation Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add Acetic Anhydride (15 mL, ~3 eq) dropwise over 30 minutes.

    • Critical Step: Simultaneously add 2M NaOH dropwise to maintain pH between 9–10. If pH drops below 7, the

      
      -amine acetylation yield decreases significantly.
      
  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin). The product will not stain purple with Ninhydrin (blocked amines); look for UV activity or iodine staining.

  • Workup & Isolation:

    • Acidify the solution to pH 2.0 using 6M HCl.

    • Evaporate water under reduced pressure to obtain a viscous syrup.

    • Purification: Dissolve syrup in minimal hot ethanol or acetone. Filter off NaCl salts.

    • Recrystallize from Ethanol/Ether to yield white crystals.

  • Validation: Check melting point (138°C) and MS (

    
     231 [M+H]
    
    
    ).
Analytical Characterization

Trustworthy data relies on verifying the integrity of the standard.

A. Nuclear Magnetic Resonance (NMR)[1]
  • ** Solvent:**

    
     or 
    
    
    .
  • 
     NMR Features: 
    
    • Amide Methyls: Two distinct singlets around

      
       1.9–2.0 ppm (3H each).[1] The 
      
      
      -acetyl methyl often appears slightly upfield of the
      
      
      -acetyl methyl.
    • 
      -Proton:  Multiplet/Triplet at 
      
      
      4.2–4.3 ppm (shifted downfield due to acetylation).
    • Side Chain: Methylene protons (

      
      ) appear as multiplets between 1.3–3.2 ppm. The 
      
      
      -methylene (
      
      
      ~3.1 ppm) is distinct.
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Signature: Base peak at

    
     231.1 (
    
    
    ).
  • Fragmentation (MS/MS): Loss of ketene (

    
    , 42 Da) or Acetyl group, observing peaks at 
    
    
    189 and 147.
Biological Application: Epigenetics & Drug Discovery

DADL is the fundamental structural unit recognized by Bromodomains (BRDs) , the "readers" of the epigenetic code.

Mechanism of Action

Bromodomains (e.g., BRD4) contain a hydrophobic pocket with a conserved Asparagine residue (e.g., Asn140 in BRD4). The acetyl-lysine moiety of DADL inserts into this pocket, forming a hydrogen bond between the acetyl carbonyl oxygen and the Asn amide nitrogen.

Experimental Workflow: Competitive Binding Assay

Objective: Screen small molecule inhibitors (e.g., JQ1) against BRD4 using DADL as a control ligand.

  • Assay Setup: Fluorescence Polarization (FP) or TR-FRET.

  • Tracer: Use a fluorescein-labeled peptide containing diacetyl-lysine (e.g., H4K5acK8ac).

  • Competition: Titrate free DADL (chemical standard) to determine the

    
     of the native ligand interaction. This validates the structural integrity of the recombinant protein pocket.
    
Visualization of Pathways
Diagram 1: Chemical Synthesis & Biological Interaction Logic

DiacetylLysine_WorkflowLysineL-Lysine(Precursor)DADLN-alpha,N-epsilon-Diacetyl-L-Lysine(DADL)Lysine->DADL pH 10, 0°CNucleophilic Acyl Sub.Ac2OAcetic Anhydride(Acylating Agent)Ac2O->DADLNMRNMR Validation(d 1.9-2.0 ppm singlets)DADL->NMRMSLC-MS Validation(m/z 231.1)DADL->MSBRD4Bromodomain (BRD4)Hydrophobic PocketDADL->BRD4 Structural MimicryAsnConserved Asn140(H-Bond Anchor)BRD4->Asn Molecular RecognitionSignalEpigenetic Signaling(Transcription Elongation)Asn->Signal Activation

Caption: Synthesis of DADL and its downstream application as a molecular probe for Bromodomain (BRD4) recognition.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 92907, N-Acetyl-L-lysine (Related Isomer Data). Retrieved from [Link]

  • Qin, W., et al. (2019). "Profiling of lysine-acetylated proteins in human urine." Science China Life Sciences, 62. Retrieved from [Link]

  • Guo, Z., et al. (2020). "Synthesis and evaluation of Nα,Nε-diacetyl-L-lysine-inositol conjugates." Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of N,N'-diacetyl-DL-lysine Protocol. Retrieved from [Link]

The Acetyl-Lysine Mimetic: Ac-Lys(Ac)-OH in Bromodomain Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Epigenetic Researchers

Part 1: The Minimal Pharmacophore

In the architecture of epigenetic drug discovery, Ac-Lys(Ac)-OH (N-alpha-acetyl-N-epsilon-acetyl-L-lysine) occupies a unique niche. It is not a potent inhibitor, nor is it a reagent for peptide synthesis (unlike its Fmoc-protected counterpart). Instead, it serves as the minimal structural determinant for Bromodomain (BRD) recognition.

For researchers targeting the BET (Bromodomain and Extra-Terminal) family or non-BET readers (e.g., CREBBP, PCAF), Ac-Lys(Ac)-OH acts as the fundamental "control ligand." It defines the baseline interaction between the acetylated histone tail and the hydrophobic KAc-binding pocket.

Chemical Identity & Distinction[1][2]
  • CAS Number: 1946-82-3 (Free acid form)

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The

    
    -acetyl group mimics the post-translational modification (PTM) found on Histone H3 and H4 tails.
    
  • Differentiation:

    • vs. Fmoc-Lys(Ac)-OH: The Fmoc variant is a building block for Solid Phase Peptide Synthesis (SPPS).[1] Ac-Lys(Ac)-OH is the capped, soluble end-product used in solution assays.

    • vs. H4Kac4 Peptide: The peptide contains flanking residues that provide additional contacts (high affinity,

      
      M range). Ac-Lys(Ac)-OH relies solely on the KAc pocket insertion (low affinity, mM range).
      

Part 2: Structural Mechanism (The "Anchor")

To effectively use Ac-Lys(Ac)-OH, one must understand the "Conserved Asparagine Anchor" hypothesis. Bromodomains do not bind the lysine backbone; they recognize the acetyl-amide group.

The Recognition Motif
  • ZA Loop & BC Loop: These loops form the rim of the hydrophobic pocket.

  • Conserved Asparagine: A critical residue (e.g., Asn140 in BRD4-BD1) forms a hydrogen bond with the carbonyl oxygen of the acetyl group.

  • Water Network: A structured water molecule often bridges the acetyl nitrogen to the protein backbone (Tyr residue).

Ac-Lys(Ac)-OH is used in X-ray crystallography to map this pocket. Because it lacks the steric bulk of a full peptide, it can be soaked into crystals to identify the "warhead" binding site without inducing large conformational changes associated with peptide backbone accommodation.

Visualization: The Epigenetic Reader Pathway

The following diagram illustrates the flow from chromatin modification to transcriptional output, highlighting where Ac-Lys(Ac)-OH competes.

EpigeneticPathway Chromatin Chromatin (Closed) HATs HATs (Writers) Chromatin->HATs Acetylation AcHistone Acetylated Histone (H3K27ac / H4Kac) HATs->AcHistone BRD Bromodomain (Reader) AcHistone->BRD Recruitment Complex Transcription Complex Assembly BRD->Complex Scaffolding GeneExp Gene Expression (Oncogenes/Inflammation) Complex->GeneExp AcLys Ac-Lys(Ac)-OH (Competitor/Mimic) AcLys->BRD Weak Competition (Validation)

Caption: The mechanistic intervention of Ac-Lys(Ac)-OH within the epigenetic writer-reader axis.

Part 3: Experimental Workflows

This section details two self-validating protocols where Ac-Lys(Ac)-OH is the critical reagent.

Protocol A: Surface Plasmon Resonance (SPR) Validation

Objective: Distinguish specific KAc-pocket binding from non-specific hydrophobic interaction in Fragment-Based Drug Discovery (FBDD). Why Ac-Lys(Ac)-OH? Many small molecule fragments bind BRDs non-specifically. If a fragment competes with Ac-Lys(Ac)-OH, it likely targets the correct pocket.

Step-by-Step Methodology
  • Chip Preparation:

    • Use a CM5 or NTA sensor chip.

    • Immobilize His-tagged BRD4 (BD1 domain) to a density of ~2000 RU.

    • Critical Control: Immobilize a mutant BRD (e.g., N140A) on the reference channel. Ac-Lys(Ac)-OH should not bind the mutant.

  • Solvent Correction:

    • Prepare Ac-Lys(Ac)-OH in running buffer (HBS-P+) with matched DMSO concentration (usually 1-2%).

    • Note: Ac-Lys(Ac)-OH is highly soluble; DMSO is often unnecessary for this specific molecule but required if comparing against organic libraries.

  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Concentration series: High range (due to mM affinity). 0.5 mM, 1 mM, 2 mM, 4 mM, 8 mM.

    • Contact time: 30 seconds (fast on/off).

  • Data Analysis:

    • Calculate

      
       using steady-state affinity fitting (1:1 model).
      
    • Success Metric: A square wave sensorgram indicating very fast association/dissociation. If the curve is sluggish, contamination or aggregation is present.

Protocol B: Fluorescence Polarization (FP) Competition

Objective: Establish a "Low Affinity" baseline for high-throughput screening.

Step-by-Step Methodology
  • Tracer Selection: Use a FITC-labeled peptide (e.g., FITC-H4Kac4).

    
     is typically 50-200 nM.
    
  • Assay Window Setup:

    • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100.

    • Protein Conc: Equal to the

      
       of the tracer.
      
  • Competition:

    • Titrate Ac-Lys(Ac)-OH from 10 mM down to 10

      
      M.
      
    • Expectation: You will observe a curve shift only at very high concentrations.

    • Calculation: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation.
    • Self-Validation: If Ac-Lys(Ac)-OH shows an

      
      , suspect compound aggregation or assay interference (e.g., fluorescence quenching), as the monomeric amino acid should not be that potent.
      

Part 4: Data Interpretation & Comparative Analysis

The following table summarizes how Ac-Lys(Ac)-OH compares to other standard reagents in epigenetic assays.

Reagent TypeMoleculeApprox.[2][3][4][5] Affinity (

)
Primary ApplicationLimitations
Minimal Mimic Ac-Lys(Ac)-OH 1 - 5 mM Crystallography soaking, SPR validation, NMR fragment screening.Too weak for HTS positive control.
Peptide Ligand H4Kac4 (1-20)0.5 - 2

M
FP Tracer, standard reference for potency.Costly, susceptible to proteolysis.
Potent Inhibitor JQ1 / I-BET762< 100 nMPositive control for inhibition, cell-based assays."Sticky" (high lipophilicity), complex synthesis.
Visualization: The Screening Funnel

How Ac-Lys(Ac)-OH fits into the drug discovery pipeline.

ScreeningFunnel cluster_0 Phase 1: Validation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Potency Step1 Fragment Screening (SPR/NMR) Step2 Hit-to-Lead (FP Assays) Step1->Step2 Linker Optimization Control1 Control: Ac-Lys(Ac)-OH (Defines binding pocket) Control1->Step1 Step3 Lead Series (Cellular Assays) Step2->Step3 ADME/Tox Control2 Reference: H4Kac Peptide Control3 Standard: JQ1

Caption: The progression from minimal binder (Ac-Lys(Ac)-OH) to clinical candidate.

Part 5: References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[6] Nature.

    • Context: Defines the structural basis of JQ1 binding, mimicking the acetyl-lysine interaction.

  • Dhalluin, C., et al. (1999). Structure and ligand of a histone acetyltransferase bromodomain.[7][8] Nature.

    • Context: Early structural characterization of the KAc binding pocket using NMR and peptide ligands.

  • Flynn, E.M., et al. (2015). A Subset of Human Bromodomains Recognizes Butyryllysine and Crotonyllysine Histone Peptide Modifications. Structure.[3][5][7][8][9][10]

    • Context: Comparative analysis of acyl-lysine derivatives in binding assays.

  • Sigma-Aldrich. N-alpha-Acetyl-N-epsilon-acetyl-L-lysine Product Data.

    • Context: Physical properties and solubility data for the specific reagent.

  • Bachem. Ac-Lys(Ac)-OH Technical Specifications.

    • Context: Sourcing and purity standards for assay development.

Sources

The Minimal Pharmacophore: Ac-Lys(Ac)-OH as a Precision Tool for PTM Mimicry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Biochemical & Structural Applications [1]

Executive Summary

Ac-Lys(Ac)-OH (


-acetyl-

-acetyl-L-lysine) represents the fundamental structural unit of protein acetylation.[1] Unlike the building blocks used in solid-phase peptide synthesis (e.g., Fmoc-Lys(Ac)-OH), Ac-Lys(Ac)-OH is a "capped" di-acetylated metabolite that serves as a critical probe in structural biology and mass spectrometry.[1] By acetylating both the

-amine (mimicking the peptide backbone) and the

-amine (the PTM itself), this molecule effectively neutralizes the zwitterionic character of the amino acid, creating an accurate electrostatic and steric mimic of an internal acetylated lysine residue within a polypeptide chain.

This guide details the application of Ac-Lys(Ac)-OH as a ligand for "Reader" domains (Bromodomains), a retention time standard in enzymatic assays, and a calibrator for quantitative proteomics.[1]

Part 1: The Biochemistry of Acetylation Mimicry

Structural Rationale

In a native protein, the lysine backbone amines form peptide bonds and are not charged.[1] A free lysine amino acid (


-Lys-

) fails to mimic this state due to its charged N-terminus.[1]
  • 
    -Acetylation:  Caps the N-terminus, simulating the amide bond of the protein backbone.
    
  • 
    -Acetylation:  Neutralizes the positive charge of the side chain, increasing hydrophobicity and eliminating electrostatic interactions with the DNA phosphate backbone (in histones).[1]
    

Ac-Lys(Ac)-OH is thus the "minimal pharmacophore" required to bind Acetyl-Lysine reader pockets (Bromodomains) without the steric interference or conformational entropy of a longer peptide flank.[1]

The Writer-Reader-Eraser Cycle

Ac-Lys(Ac)-OH interacts primarily with the "Reader" infrastructure and serves as a product control for "Eraser" (HDAC) assays.[1]

AcetylationCycle Chromatin Chromatin (Lys+) AcetylChromatin Acetylated Chromatin (Ac-Lys) Chromatin->AcetylChromatin Acetylation AcetylChromatin->Chromatin Deacetylation BRD Bromodomains (Readers) Recruit Transcription Factors AcetylChromatin->BRD Docking KAT KATs (Writers) Lysine Acetyltransferases KAT->Chromatin HDAC HDACs (Erasers) Histone Deacetylases HDAC->AcetylChromatin Mimic Ac-Lys(Ac)-OH (Competitive Mimic) Mimic->BRD Competitive Binding

Figure 1: The Acetylation Signaling Cycle. Ac-Lys(Ac)-OH acts as a competitive mimic, occupying the binding pocket of Bromodomain (Reader) proteins, effectively displacing them from acetylated chromatin.[1][2][3]

Part 2: Structural Biology Applications (Bromodomains)[1][4]

Bromodomains (BRDs) recognize


-acetyl-lysine via a deep, hydrophobic cavity anchored by an asparagine residue.[1] Ac-Lys(Ac)-OH is used in NMR and X-ray crystallography to map these pockets because it lacks the flexible "tails" of peptide ligands, providing higher resolution electron density for the acetyl-lysine binding mode.
Protocol 1: NMR Titration for Ligand Binding Affinity ( )

Objective: Determine the binding affinity of a Bromodomain (e.g., BRD4) for the acetyl-lysine motif using Ac-Lys(Ac)-OH as the ligand.[1]

Materials:

  • 
    N-labeled Recombinant BRD4 (50-100 
    
    
    
    M).[1]
  • Ligand: Ac-Lys(Ac)-OH (Stock: 100 mM in buffer).[1]

  • Buffer: 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10%

    
    .[1]
    

Methodology:

  • Baseline Acquisition: Acquire a 2D

    
     HSQC spectrum of the apo-protein.[1]
    
  • Titration: Sequentially add Ac-Lys(Ac)-OH to the protein sample.[1]

    • Ratios (Ligand:Protein): 0.25:1, 0.5:1, 1:1, 2:1, 5:1, 10:1.[1]

  • Observation: Monitor Chemical Shift Perturbations (CSP). Ac-Lys(Ac)-OH binding will cause fast-exchange regime shifts in residues lining the ZA loop and the BC loop.[1]

  • Data Analysis: Calculate the combined chemical shift difference (

    
    ) for each peak:
    
    
    
    
    [1]
  • Curve Fitting: Plot

    
     vs. Ligand Concentration to derive 
    
    
    
    .[1]

Why Ac-Lys(Ac)-OH? Using a peptide often introduces secondary shifts due to non-specific backbone interactions.[1] Ac-Lys(Ac)-OH isolates the specific contribution of the acetyl-lysine recognition event.[1]

Part 3: Analytical Standards in Mass Spectrometry

In quantitative proteomics, distinguishing between endogenous acetylation and artifactual acetylation (during sample prep) is critical.[1] Ac-Lys(Ac)-OH serves as a stable, defined standard for LC-MS/MS.[1]

Protocol 2: Absolute Quantification of Free Acetyl-Lysine

Objective: Quantify the pool of free acetylated lysine metabolites in biological fluids or cell lysates.[1]

Workflow Logic: Endogenous deacetylases (like HDACs) can cleave free Ac-Lys(Ac)-OH.[1] However, in metabolic profiling, we often look for the accumulation of this metabolite as a marker of enzymatic deficiency (e.g., Aminoacylase I deficiency).[1]

Experimental Setup:

ComponentSpecificationPurpose
Analyte Biological Lysate (filtered)Source of unknown concentration.[1]
Internal Standard (IS) Ac-Lys(Ac)-OH (

,

)
Heavy isotope variant for normalization.[1]
Calibrator Ac-Lys(Ac)-OH (Unlabeled)Synthetic standard (Sigma/Merck).[1]
Column C18 Reverse Phase (2.1 x 100mm)Retains the hydrophobic acetyl groups.[1]
Mobile Phase A: 0.1% Formic Acid / B: ACNProtonation for positive mode ESI.

Step-by-Step Protocol:

  • Extraction: Mix 50

    
    L plasma/lysate with 200 
    
    
    
    L cold Methanol containing 1
    
    
    M Internal Standard.
  • Precipitation: Centrifuge at 14,000 x g for 10 mins at 4°C to remove proteins.

  • Separation: Inject 5

    
    L supernatant onto the LC-MS system.
    
    • Gradient: 0% B to 30% B over 5 minutes. (Ac-Lys(Ac)-OH is moderately hydrophobic compared to free Lysine).[1]

  • Detection (MRM Mode):

    • Precursor: 231.1 m/z (

      
      )
      
    • Product: 84.1 m/z (Lysine immonium ion) or 126.1 m/z (specific acetyl fragment).[1]

    • IS Transition: 239.1 -> 90.1 m/z.

  • Validation: Construct a calibration curve (1 nM – 10

    
    M). Linearity (
    
    
    
    ) confirms the system's validity.[1]

MS_Workflow Sample Biological Sample (Lysate/Plasma) Spike Spike Internal Standard (Heavy Ac-Lys(Ac)-OH) Sample->Spike Extract Protein Precipitation (MeOH, -20°C) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS ESI-MS/MS (MRM Mode: 231.1 -> 84.1) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: LC-MS/MS Quantification Workflow. Standardized protocol for detecting di-acetyl-lysine using heavy-isotope dilution.[1]

Part 4: Enzymatic Assays (HDAC/Sirtuins)

While fluorogenic substrates (like Boc-Lys(Ac)-AMC) are popular for high-throughput screening, they are "surrogate" substrates.[1] Ac-Lys(Ac)-OH is used to validate substrate specificity —specifically, whether a deacetylase requires a peptide backbone or can act on the free amino acid structure.[1]

Key Insight: Sirtuins (Class III HDACs) often require a larger peptide footprint for activity compared to HDAC1/2.[1] Ac-Lys(Ac)-OH is frequently resistant to deacetylation by Sirtuins compared to longer peptides, making it a valuable negative control to prove that an inhibitor or enzyme preparation is specific to peptide-bound lysine.[1]

Comparative Data: Substrate Recognition
Enzyme ClassSubstrate PreferenceActivity on Ac-Lys(Ac)-OHInterpretation
HDAC1/2 (Class I) Peptide/ProteinLow/NegligibleRequires distal protein interactions.[1]
HDAC8 PeptideLowSpecificity determined by peptide sequence.[1]
Sirtuins (SIRT1-7) Peptide + NAD+NegligibleRequires

-sheet formation with substrate.[1]
Aminoacylase I N-acetyl amino acidsHigh Specifically cleaves

-acetyl groups.[1]

Note: Ac-Lys(Ac)-OH is primarily a substrate for Aminoacylase I (removing the


-acetyl) or specific amidases, rather than histone deacetylases, distinguishing metabolic clearance from epigenetic signaling.[1]

References

  • Dhalluin, C., et al. (1999).[1] Structure and ligand of a histone acetyltransferase bromodomain.[1][4][5][6] Nature, 399, 491–496.[1]

  • Filippakopoulos, P., et al. (2012).[1] Histone recognition and large-scale structural analysis of the human bromodomain family.[1][5] Cell, 149(1), 214-231.[1] [1]

  • Finnin, M. S., et al. (1999).[1] Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors.[1] Nature, 401, 188–193.[1]

  • PubChem. (n.d.).[1] Compound Summary: Ac-Lys(Ac)-OH (CID 7019608).[1] National Library of Medicine.[1] [1]

  • Liu, J., et al. (2008).[1] A homogeneous fluorogenic assay for acetyl-lysine binding domains.[1] Analytical Biochemistry, 375(1), 162-164.[1]

Sources

The Acetyl-Lysine Mimetic: Deciphering Epigenetic Mechanisms via Ac-Lys(Ac)-OH

[1]

Executive Summary: The Minimal Pharmacophore

In the study of chromatin biology, the "Histone Code" hypothesis postulates that post-translational modifications (PTMs) dictate gene expression. Among these, lysine acetylation is paramount. While full-length histone peptides are often used in assays, Ac-Lys(Ac)-OH (


1

This guide details the utility of Ac-Lys(Ac)-OH (CAS: 499-86-5) not merely as a chemical reagent, but as a precise probe for Bromodomains (Readers) and Histone Deacetylases (Erasers) .[1] By stripping away the flanking peptide sequence, researchers can isolate the specific thermodynamics of the acetyl-lysine recognition event and the catalytic kinetics of deacetylation.

Chemical Identity & Biological Mimicry[1]

To understand the utility of Ac-Lys(Ac)-OH, one must analyze its structural mimicry.[1]

  • 
    -acetylation:  Caps the N-terminus, neutralizing the positive charge of the alpha-amine.[1] This mimics the continuous peptide backbone of a histone tail, preventing non-specific electrostatic interactions that would occur with a free amine.
    
  • 
    -acetylation:  The functional modification.[1][2] This amide bond neutralizes the positive charge of the lysine side chain, increasing hydrophobicity and allowing insertion into the deep, hydrophobic pockets of reader proteins.
    
Table 1: Physicochemical Profile of Ac-Lys(Ac)-OH[1]
PropertySpecificationBiological Relevance
Formula

Minimal steric bulk compared to fluorogenic substrates.[1]
MW 230.26 g/mol Rapid diffusion; ideal for NMR and crystallography.[1]
Charge (pH 7.4) Anionic (Carboxylate)The C-terminal carboxylate mimics the local electronic environment, though lacking the C-terminal amide of a peptide.[1]
Solubility Water, DMSOHighly soluble, facilitating high-concentration structural studies.[1]

The Epigenetic Cycle: Writers, Readers, and Erasers[4]

The biological context of Ac-Lys(Ac)-OH exists within the dynamic equilibrium of chromatin remodeling.[1]

EpigeneticCycleLysineUnmodified Lysine(Positively Charged)AcLysineAcetyl-Lysine(Neutral/Hydrophobic)Lysine->AcLysine Acetyl-CoA -> CoAAcLysine->Lysine DeacetylationBRDBromodomains (Readers)(e.g., BRD4)AcLysine->BRD Specific Binding(KAc Recognition)HATHATs (Writers)(e.g., p300/CBP)HAT->Lysine CatalyzesHDACHDACs (Erasers)(e.g., HDAC1, SIRT1)HDAC->AcLysine CatalyzesMimicAc-Lys(Ac)-OH(Synthetic Mimic)Mimic->AcLysine Mimics Structure

Figure 1: The Epigenetic Cycle. Ac-Lys(Ac)-OH acts as a synthetic surrogate for the Acetyl-Lysine node, interacting with both HDACs and Bromodomains.[1]

Application I: Structural Pharmacology of Bromodomains

Bromodomains (BRDs) are "Readers" that recognize

11

Why use Ac-Lys(Ac)-OH? In Fragment-Based Drug Discovery (FBDD), Ac-Lys(Ac)-OH serves as the "anchor" fragment.[1] Small molecule inhibitors (like BET inhibitors) are essentially elaborated scaffolds designed to compete with this specific acetyl-lysine moiety.[1]

Mechanism of Recognition[2][5]
  • ZA Loop: The variable region determining specificity.[1]

  • WPF Shelf: A conserved hydrophobic region (Trp-Pro-Phe).[1]

  • The Anchor: The acetyl oxygen of Ac-Lys(Ac)-OH forms a critical hydrogen bond with a conserved Asparagine (e.g., Asn140 in BRD4).[1]

Application II: HDAC Activity via NMR Spectroscopy

While fluorogenic substrates (like Boc-Lys(Ac)-AMC) are standard for high-throughput screening, they introduce a bulky coumarin group that can sterically hinder the active site, potentially skewing kinetic data for certain HDAC isoforms.[1]

The Gold Standard Protocol: Using NMR Spectroscopy with pure Ac-Lys(Ac)-OH allows for the direct observation of the deacetylation event without artifacts.[1] This method is self-validating because it tracks the unique chemical shift of the acetyl protons.[1]

Protocol: Real-Time NMR Deacetylation Assay

Objective: Determine catalytic kinetics (


Materials:

  • Recombinant HDAC1 (human).[1]

  • Substrate: Ac-Lys(Ac)-OH (10 - 500 mM stocks in

    
    ).[1]
    
  • Buffer: 50 mM Tris-d11 (deuterated), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , pH 7.4 (uncorrected).[1]
    
  • Instrument: 600 MHz NMR spectrometer equipped with a cryoprobe.

Workflow:

  • Baseline Acquisition: Prepare a sample containing 1 mM Ac-Lys(Ac)-OH in reaction buffer.[1] Acquire a 1D

    
    -NMR spectrum.
    
    • Target Signal: The

      
      -acetyl methyl protons appear as a sharp singlet around 1.9 ppm .[1] The 
      
      
      -acetyl protons appear slightly downfield (~2.0 ppm).[1]
  • Reaction Initiation: Add HDAC1 enzyme (final conc. 50-100 nM) to the NMR tube. Mix by inversion. Rapidly insert into the magnet.[1]

  • Kinetic Monitoring: Acquire sequential 1D

    
    -NMR spectra (e.g., every 60 seconds for 60 minutes).
    
  • Data Analysis:

    • Monitor the disappearance of the

      
      -acetyl peak (1.9 ppm).[1]
      
    • Monitor the appearance of the free acetate peak (1.92 ppm - distinct shift in buffered

      
      ).
      
    • Note: The

      
      -acetyl peak remains constant, serving as an internal concentration standard.[1]
      
Workflow Diagram: NMR Kinetic Assay

NMR_Protocolcluster_prepPhase 1: Preparationcluster_reactionPhase 2: Reactioncluster_analysisPhase 3: AnalysisStep1Dissolve Ac-Lys(Ac)-OHin Deuterated BufferStep2Acquire T0 Spectrum(Identify 1.9 ppm singlet)Step1->Step2Step3Inject HDAC EnzymeStep2->Step3Step4Real-time 1H-NMR(Every 60s)Step3->Step4Step5Integrate Acetate Peakvs. Internal StandardStep4->Step5Step6Calculate V0(Initial Velocity)Step5->Step6

Figure 2: NMR-based HDAC kinetic profiling workflow. This method eliminates false positives common in fluorescence assays caused by compound autofluorescence.

Comparison of Detection Methods

For drug development professionals, choosing the right assay is critical.[1]

FeatureAc-Lys(Ac)-OH (NMR)Boc-Lys(Ac)-AMC (Fluorescence)
Substrate Nature Native MimicSynthetic Fluorophore
Throughput Low (Structural/Kinetic validation)High (Primary Screening)
Interference Minimal (Direct detection)High (Autofluorescence/Quenching)
Cost High (Instrument time)Low (Reagents)
Data Output Structural resolution + KineticsRelative Activity (RFU)

Troubleshooting & Optimization (Expert Insights)

As an application scientist, I have observed common failure modes when using Ac-Lys(Ac)-OH:

  • pH Sensitivity: The chemical shift of the released acetate is pH-dependent.[1] Ensure strong buffering (50mM+) to prevent pH drift during deacetylation, which can cause peak wandering in NMR.

  • Enzyme Purity: Unlike fluorogenic assays where the "glow" is specific to the cleavage, NMR sees everything.[1] Impurities in the HDAC prep (e.g., glycerol) can obscure the acetyl region. Use dialyzed enzymes.[1]

  • Zwitterionic Character: Remember that Ac-Lys(Ac)-OH has a free C-terminal carboxylate.[1] In some specific BRD binding assays, this negative charge may repel the protein surface if the native substrate is a continuous peptide. In such cases, the amidated version (Ac-Lys(Ac)-NH2) might be a better structural control.[1]

References

  • Jenuwein, T., & Allis, C. D. (2001). Translating the Histone Code.[1] Science, 293(5532), 1074–1080.[1] [Link]

  • Filippakopoulos, P., et al. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family.[1] Cell, 149(1), 214-231.[1] [Link][1]

  • Fan, Y., & Denu, J. M. (2011). NMR profiling of histone deacetylase and acetyl-transferase activities in real time.[1] Methods in Enzymology, 501, 255-274.[1] [Link]

  • Bradner, J. E., et al. (2010). Chemical modulation of chromatin structure.[1] Nature, 468, 1067–1073.[1] [Link][1]

  • PubChem Compound Summary. (2024). AC-LYS(AC)-OH (CAS 499-86-5).[1] National Center for Biotechnology Information. [Link][1]

Technical Deep Dive: Ac-Lys(Ac)-OH as the Atomic Unit of Epigenetic Recognition

Author: BenchChem Technical Support Team. Date: February 2026


-acetyl-

-acetyl-L-lysine in Chromatin Biology

Executive Summary

The histone code hypothesis postulates that post-translational modifications (PTMs) on histone tails regulate chromatin structure and gene expression. Among these, lysine acetylation (


) is a primary activation mark. While long peptides are often used to study these interactions, Ac-Lys(Ac)-OH  (

-acetyl-

-acetyl-L-lysine) represents the fundamental structural unit—the "atomic" ligand—required for recognition by Bromodomains (readers).

This guide dissects Ac-Lys(Ac)-OH not merely as a chemical reagent, but as a critical tool for Fragment-Based Drug Discovery (FBDD), structural biology, and analytical standardization. It distinguishes between the free acid form used in binding assays and the Fmoc-protected derivatives used in Solid Phase Peptide Synthesis (SPPS).

Part 1: Chemical Architecture & Biological Relevance[1]

The Molecule: Ac-Lys(Ac)-OH

Ac-Lys(Ac)-OH is the doubly acetylated form of lysine.[1]

  • 
    -acetyl group:  Mimics the physiological PTM placed by Histone Acetyltransferases (HATs) on the 
    
    
    
    -amine of lysine side chains (e.g., H3K14ac, H4K16ac).
  • 
    -acetyl group:  Mimics the peptide bond of the preceding amino acid residue in a polypeptide chain, neutralizing the N-terminal charge to prevent non-specific electrostatic interactions that do not occur in the native chromatin context.
    
The "Reader" Interface: Bromodomains

The primary biological utility of Ac-Lys(Ac)-OH is probing Bromodomains (BRDs) .[2] BRDs are evolutionarily conserved protein modules (approx. 110 amino acids) that recognize acetylated lysines.[3]

Mechanism of Recognition: The interaction is thermodynamically driven by the burial of the hydrophobic acetyl group into a deep, hydrophobic cavity within the BRD.

  • Hydrophobic Cage: The acetyl methyl group interacts with conserved hydrophobic residues (often Val, Tyr, Phe).

  • Hydrogen Bond Anchor: The carbonyl oxygen of the acetyl group forms a critical hydrogen bond with a conserved Asparagine (Asn) residue in the BRD binding pocket.

  • Water Network: A network of structured water molecules often bridges the ligand to the protein backbone.

The Epigenetic Cycle

The molecule sits at the center of the Writer-Reader-Eraser paradigm.

EpigeneticCycle cluster_probe Ac-Lys(Ac)-OH Mimicry Chromatin Chromatin (Lysine) HAT WRITER (HATs) Adds Acetyl Chromatin->HAT Substrate AcChromatin Acetylated Chromatin (K-ac) HAT->AcChromatin Acetyl-CoA -> CoA BRD READER (Bromodomains) Binds Ac-Lys AcChromatin->BRD Recruitment HDAC ERASER (HDACs) Removes Acetyl AcChromatin->HDAC Regulation Response Transcriptional Activation BRD->Response Complex Assembly HDAC->Chromatin Reset

Figure 1: The Epigenetic Cycle.[1] Ac-Lys(Ac)-OH serves as a structural mimic of the "Acetylated Chromatin" node, specifically targeting the Reader (Bromodomain).

Part 2: Synthetic Utility (The "Make" Phase)

To study the histone code, one must often synthesize peptides containing acetyl-lysine. Crucial Distinction: You do not use Ac-Lys(Ac)-OH for synthesis. You use Fmoc-Lys(Ac)-OH .[4]

Reagent Selection for SPPS
ReagentStructureApplication
Fmoc-Lys(Ac)-OH

-Fmoc-

-acetyl-L-lysine
Building Block. Used in Solid Phase Peptide Synthesis (SPPS) to insert a pre-acetylated lysine into a sequence.
Ac-Lys(Ac)-OH

-acetyl-

-acetyl-L-lysine
Probe/Standard. Used as a soluble competitor in assays or a crystallographic ligand.
Protocol: Synthesis of Histone H4(1-20)K16ac

Objective: Synthesize a histone tail peptide acetylated at Lysine 16.[2][3][5][6][7][8][9]

Materials:

  • Resin: Wang resin or Rink Amide resin (depending on C-term requirement).

  • Building Block: Fmoc-Lys(Ac)-OH (Sigma/Novabiochem).[4]

  • Coupling Agents: HBTU/DIEA or DIC/Oxyma.

Workflow:

  • Loading: Swell resin in DMF.

  • Elongation:

    • Deprotect Fmoc (20% Piperidine in DMF).

    • Wash (DMF x3).

    • Activate Fmoc-AA-OH (including Fmoc-Lys(Ac)-OH at position 16).

    • Couple (45-60 min).

    • Repeat until N-terminus.

  • N-Terminal Capping: After the final Fmoc removal, acetylate the N-terminus to generate the "Ac-" cap (mimicking the protein continuum or specific N-term acetylation).

    • Reagent: Acetic Anhydride (

      
      ) / Pyridine (1:1) in DMF.[4]
      
  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
    .
    
  • Validation: The final peptide will contain the Ac-Lys(Ac) moiety at position 16.

Part 3: Structural Biology & Assay Development (The "Measure" Phase)

Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of a small molecule (Ac-Lys(Ac)-OH) to compete with a fluorescently labeled peptide for binding to a Bromodomain.

Principle:

  • Tracer: A fluorescent peptide (e.g., FITC-H4K16ac) binds the BRD

    
     High Polarization (slow tumbling).
    
  • Competitor: Ac-Lys(Ac)-OH displaces the tracer

    
     Low Polarization (fast tumbling).
    

Protocol:

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS.

  • Tracer Prep: Dilute FITC-peptide to 10-20 nM.

  • Protein Prep: Dilute recombinant Bromodomain (e.g., BRD4-BD1) to its

    
     concentration (determined previously).
    
  • Competition:

    • Add Protein + Tracer to 384-well black plate.

    • Titrate Ac-Lys(Ac)-OH (from 10 mM down to 1

      
      M).
      
  • Incubation: 30-60 mins at RT in dark.

  • Read: Ex 485 nm / Em 530 nm (Parallel and Perpendicular).

  • Analysis: Plot mP vs. log[Concentration] to determine

    
     and calculate 
    
    
    
    .
Crystallography: Soaking Experiments

Ac-Lys(Ac)-OH is small enough to diffuse into pre-formed protein crystals of Bromodomains.

Methodology:

  • Crystallize: Obtain apo-crystals of the Bromodomain.

  • Soak: Add Ac-Lys(Ac)-OH (dissolved in mother liquor) to the drop. Final concentration 5-10 mM.[10]

  • Time: Incubate 1-24 hours.

  • Freeze & Shoot: Cryoprotect and collect X-ray diffraction data.

  • Result: Electron density map (

    
    ) should reveal the ligand in the hydrophobic pocket, confirming the binding mode.
    
Fragment-Based Drug Discovery (FBDD)

Ac-Lys(Ac)-OH serves as a "fragment hit."

  • Low Affinity: As a single amino acid, the affinity is weak (typically mM to high

    
    M range) compared to the full peptide.
    
  • High Ligand Efficiency (LE): Despite low affinity, the binding energy per atom is high, making it an ideal starting scaffold for growing high-affinity inhibitors (e.g., JQ1 derivatives).

Part 4: Visualization of Assay Workflow

FP_Assay Start Start: Reagents Mix Mix: BRD Protein + Fluorescent Tracer Start->Mix HighP State A: High Polarization (Complex Formed) Mix->HighP Binding Titrate Titrate Competitor: Ac-Lys(Ac)-OH HighP->Titrate Displace Displacement: Competitor binds BRD Titrate->Displace Competition LowP State B: Low Polarization (Tracer Free) Displace->LowP Tracer Released Data Calculate IC50 / Ki LowP->Data Analysis

Figure 2: Fluorescence Polarization Competition Assay Workflow. Ac-Lys(Ac)-OH acts as the competitor to validate specific binding.

Part 5: References

  • Dhalluin, C., et al. (1999). Structure and ligand of a histone acetyltransferase bromodomain. Nature. [Link]

    • Significance: Foundational paper establishing the structural basis of the Bromodomain-Acetyl-lysine interaction.

  • Filippakopoulos, P., et al. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family. Cell. [Link]

    • Significance: Comprehensive structural survey of human BRDs, often using acetylated peptides and lysine mimics.

  • PubChem Compound Summary. (2024). Ac-Lys(Ac)-OH.[1][4] National Center for Biotechnology Information. [Link]

    • Significance: Chemical and physical property data for the specific metabolite/ligand.[1]

    • Significance: Technical specifications for the SPPS building block.

  • Hewings, D. S., et al. (2012). Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions. Journal of Medicinal Chemistry. [Link]

    • Significance: Discusses the use of acetyl-lysine mimics in drug discovery.

Sources

The Acetylome: Mechanisms, Analysis, and Therapeutic Targeting of Lysine Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lysine acetylation is not merely an epigenetic marker; it is a fundamental switch mechanism rivaling phosphorylation in cellular signaling. While historically associated with histone neutralization and chromatin opening, modern proteomics reveals that the "acetylome" regulates over 2,000 non-histone proteins, governing metabolism, cytoskeletal dynamics, and protein stability. This guide provides a technical deep-dive into the enzymology of acetylation, its functional consequences, and the rigorous methodologies required to study it, designed for researchers in discovery biology and drug development.

Part 1: Molecular Mechanisms & Enzymology

The biological significance of lysine acetylation stems from a simple chemical event: the transfer of an acetyl group from Acetyl-CoA to the


-amino group of a lysine residue. This neutralizes the lysine's positive charge, altering the electrostatic properties of the protein and creating a specific docking site for reader domains.
The Regulatory Triad

The system operates through a dynamic equilibrium maintained by three classes of effectors:

  • Writers (Lysine Acetyltransferases - KATs):

    • Mechanism:[1][2][3][4][5][6] Catalyze the transfer of an acetyl group from Acetyl-CoA.[7][8]

    • Key Families: GNAT (e.g., GCN5), MYST (e.g., MOF), and p300/CBP.

    • Significance: p300/CBP are often rate-limiting co-activators in transcription.

  • Erasers (Lysine Deacetylases - KDACs):

    • Mechanism:[1][2][3][4][5][6] Hydrolyze the amide bond, releasing acetate.

    • Zinc-Dependent (Class I, II, IV): Require

      
       for catalysis (e.g., HDAC1, HDAC6).
      
    • NAD+-Dependent (Class III/Sirtuins): Require

      
       as a co-substrate, linking acetylation status to the metabolic state of the cell (e.g., SIRT1, SIRT3).[1]
      
  • Readers (Bromodomains):

    • Mechanism:[1][2][3][4][5][6] Specialized hydrophobic pockets (approx. 110 amino acids) that recognize and bind acetyl-lysine (

      
      ).
      
    • Significance: Recruit transcriptional machinery (e.g., BRD4 recruiting P-TEFb) to active promoters.[8]

Visualization: The Acetylation Signaling Cycle

The following diagram illustrates the cyclic relationship between metabolic inputs (Acetyl-CoA/NAD+), enzymatic effectors, and downstream biological outputs.

AcetylationCycle AcetylCoA Acetyl-CoA (Metabolic Input) KATs WRITERS (KATs/HATs) Transfer Acetyl Group AcetylCoA->KATs Substrate AcetylLysine Acetyl-Lysine (Neutral Charge) KATs->AcetylLysine Lysine Unmodified Lysine (Positive Charge) Lysine->AcetylLysine Acetylation Readers READERS (Bromodomains) Recruit Effectors AcetylLysine->Readers Recognition Erasers ERASERS (HDACs/Sirtuins) Remove Acetyl Group AcetylLysine->Erasers Deacetylation Output Biological Output: Transcription, Stability, Metabolic Flux Readers->Output Signal Transduction Erasers->Lysine Recycle

Caption: The dynamic cycle of lysine acetylation linking metabolic status (Acetyl-CoA) to biological output via Writers, Readers, and Erasers.

Part 2: Functional Consequences

The functional impact of acetylation depends heavily on the subcellular localization and the specific protein target.

Histone vs. Non-Histone Regulation

While histone acetylation is the cornerstone of the "Histone Code" (opening chromatin for transcription), the non-histone acetylome is equally critical for cellular homeostasis.

Table 1: Comparative Functional Impact

FeatureHistone Acetylation (Epigenetic)Non-Histone Acetylation (Signaling/Metabolic)
Primary Target Histone N-terminal tails (H3K9, H3K27, H4K16)Transcription factors (p53), Cytoskeleton (Tubulin), Enzymes
Physical Effect Neutralizes charge; reduces DNA affinity; opens chromatin (Euchromatin).Alters protein stability, localization, or enzymatic activity.
Key Erasers Class I HDACs (Nuclear).Sirtuins (Mitochondrial/Cytosolic), HDAC6 (Cytosolic).
Example Mechanism H3K27ac marks active enhancers, recruiting Polymerase II.p53-K382ac prevents ubiquitination, stabilizing the tumor suppressor.
Metabolic Link Indirect (via gene expression).Direct (SIRT3 deacetylates/activates mitochondrial enzymes like LCAD).

Part 3: Experimental Methodologies (The Application Scientist's Guide)

Analyzing lysine acetylation presents a specific challenge: stoichiometry . Unlike phosphorylation, acetylation often occurs at very low occupancy (<1%). Therefore, enrichment is not optional; it is mandatory for robust detection.

Workflow: Acetyl-Lysine Enrichment for Proteomics

The following protocol is a self-validating system designed for mass spectrometry (LC-MS/MS) analysis.

Critical Protocol: Immuno-Affinity Purification (IAP)

Step 1: Lysis & Inhibition (The "Make or Break" Step)

  • Principle: Deacetylases are robust and fast. You must inhibit them immediately upon lysis.

  • Buffer: 8M Urea (denaturing) + 50mM Tris-HCl (pH 8.0).

  • Inhibitor Cocktail (Mandatory):

    • Trichostatin A (TSA): 1 μM (Inhibits Class I/II HDACs).

    • Nicotinamide (NAM): 5-10 mM (Inhibits Sirtuins/Class III).

    • Butyrate: 10 mM (Broad spectrum).

  • Expert Note: Never rely on generic "protease inhibitor tablets" alone; they lack sufficient NAM for Sirtuin inhibition.

Step 2: Digestion

  • Enzyme: Trypsin.[7]

  • Nuance: Trypsin cleaves at Lys (K) and Arg (R).[9] However, Trypsin cannot cleave Acetyl-Lysine. This results in larger, missed-cleavage peptides which are actually diagnostic for the modification.

Step 3: Peptide Enrichment (IAP)

  • Reagent: Immobilized Anti-Acetyl-Lysine Antibody beads (e.g., PTMScan®).[10]

  • Process: Incubate digested peptides with beads at 4°C for 2 hours.

  • Wash: Stringent washing with IAP buffer to remove non-specific binders.

  • Elution: 0.15% TFA (Trifluoroacetic acid).

Step 4: LC-MS/MS & Validation

  • Validation: Use heavy-isotope labeled synthetic peptides as internal standards to quantify occupancy rates.

Visualization: The Proteomics Workflow

ProteomicsWorkflow Sample Cell Lysate (+ TSA/NAM) Digestion Trypsin Digestion (Cleaves R & unmodified K) Sample->Digestion Denature Enrichment IAP Enrichment (Anti-K-ac Beads) Digestion->Enrichment Peptides Wash Stringent Wash (Remove background) Enrichment->Wash MS LC-MS/MS Analysis Wash->MS Elution (TFA)

Caption: Standard workflow for acetylome profiling. Note the critical inclusion of TSA/NAM inhibitors at the lysis stage.

Part 4: Therapeutic Targeting[2][11]

Drug development has focused heavily on "Erasers" (HDAC inhibitors) and recently "Readers" (BET inhibitors).

HDAC Inhibitors (HDACi)[4][5][12]
  • Mechanism: By inhibiting HDACs, these drugs force chromatin into a hyper-acetylated, open state. This paradoxically reactivates silenced tumor suppressor genes (e.g., CDKN1A/p21).

  • Clinical Examples:

    • Vorinostat (SAHA):[11] Pan-HDAC inhibitor (T-cell lymphoma).

    • Panobinostat: Potent pan-HDAC inhibitor (Multiple Myeloma).

  • Toxicity: Due to the lack of isoform specificity, off-target effects (thrombocytopenia, fatigue) are common.

BET Inhibitors (BETi)[13][14]
  • Mechanism: Small molecules (e.g., JQ1) mimic the acetyl-lysine moiety, competitively binding to the Bromodomain pocket of BET proteins (BRD4).

  • Effect: Displaces BRD4 from "Super-Enhancers," leading to the collapse of oncogenic transcription programs (specifically MYC).

Table 2: Clinical Compounds & Mechanisms

Drug ClassCompoundTargetMechanism of ActionClinical Indication
HDACi VorinostatClass I, II HDACsInduces p21 expression; cell cycle arrest.[4]CTCL (Cutaneous T-Cell Lymphoma)
HDACi RomidepsinClass I HDACsCyclic peptide; potent apoptosis induction.CTCL, PTCL
BETi JQ1 (Tool Cmpd)BRD4 (BD1/BD2)Displaces BRD4 from MYC promoter.Preclinical (Cancer, Fibrosis)
Sirtuin Activator ResveratrolSIRT1Allosteric activation (controversial).Metabolic Disorders (Research)

References

  • Verdin, E., & Ott, M. (2015).[12] 50 years of protein acetylation: from gene regulation to epigenetics, metabolism and beyond.[12] Nature Reviews Molecular Cell Biology.[12] Link

  • Choudhary, C., et al. (2009). Lysine acetylation targets protein complexes and co-regulates major cellular functions. Science. Link

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[8][13][14] Nature. Link

  • Svinkina, T., et al. (2015). Deep, quantitative coverage of the lysine acetylome using novel anti-acetyl-lysine antibodies and an optimized proteomic workflow.[15] Molecular & Cellular Proteomics. Link

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation. Link

Sources

Technical Guide: Sourcing and Validating Ac-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, validation, and application of Ac-Lys(Ac)-OH (Nα,Nε-Diacetyl-L-lysine). It is structured to prevent common procurement errors caused by ambiguous CAS registry numbers and provides a self-validating workflow for using this compound in epigenetic assays.

Part 1: Chemical Identity & The "Iso-Mass" Trap

Critical Warning: The primary challenge in sourcing Ac-Lys(Ac)-OH is distinguishing it from its mono-acetylated isomers. Many chemical databases and suppliers loosely apply CAS numbers, leading to the accidental purchase of Nα-Acetyl-L-lysine (Ac-Lys-OH) or Nε-Acetyl-L-lysine (H-Lys(Ac)-OH) instead of the di-acetylated form.

The Three Isomers

All three compounds share similar names but have distinct biological functions. You must verify the chemical structure, not just the CAS number.

FeatureTarget Compound: Di-Acetyl Common Error: Alpha-Acetyl Common Error: Epsilon-Acetyl
Short Name Ac-Lys(Ac)-OH Ac-Lys-OHH-Lys(Ac)-OH
Full Name Nα,Nε-Diacetyl-L-lysineNα-Acetyl-L-lysineNε-Acetyl-L-lysine
CAS Number 499-86-5 (Primary)(Avoid 1946-82-3)1946-82-3692-04-6
Function Histone Mimic (Epigenetics)Deacetylase SubstrateSirtuin Substrate / Metabolite
Charge (pH 7) -1 (Carboxylate only)-1 (Carboxylate only)Zwitterionic (±)

Note on CAS 1946-82-3: While some databases link this CAS to the di-acetyl form, major suppliers like Sigma-Aldrich and Thermo Fisher assign it to Nα-Acetyl-L-lysine . Do not order CAS 1946-82-3 if you require the di-acetylated histone mimic.

Part 2: Sourcing Strategy

Due to the specificity required, "commodity" chemical suppliers often stock only the mono-acetylated forms. You must utilize specialized peptide or fine chemical suppliers.

Tier 1: Validated Suppliers (High Confidence)

These suppliers explicitly list the di-acetylated structure.

SupplierCatalog / Product IDGradeNotes
Bachem Ac-Lys(Ac)-OH Research / GMPRecommended. Bachem is the gold standard for amino acid derivatives. Explicitly lists "Ac-Lys(Ac)-OH".[1][2][3]
ChemScene CS-0310538 Research (98%+)Correctly links to CAS 499-86-5 .[4] Good for bulk/intermediate needs.
MedChemExpress HY-W015886 ResearchVerify batch COA for di-acetylation before purchase.
Tier 2: Custom Synthesis / Special Order

If Tier 1 is unavailable, request a custom synthesis using the following specification block to avoid ambiguity:

Specification for Custom Synthesis:

  • Chemical Name: N-alpha, N-epsilon-Diacetyl-L-lysine

  • Structure: Both amine groups acetylated; free carboxylic acid. [1][2] * Formula: C₁₀H₁₈N₂O₄

  • MW: 230.26 g/mol

  • Purity: >98% (HPLC), Enantiomeric excess >99% (L-isomer).

Part 3: Validation Protocol (Self-Validating System)

Upon receipt, you must verify that the product is fully acetylated. The presence of a free amine (mono-acetylated impurity) will drastically alter binding constants in bromodomain assays due to the introduction of a positive charge.

Quality Control Workflow

The following DOT diagram outlines the decision logic for validating the compound.

ValidationWorkflow Figure 1: QC Decision Tree. Ninhydrin confirms absence of free amines; NMR confirms di-acetylation. Start Receive Compound Solubility Solubility Test (Water/DMSO) Start->Solubility Ninhydrin Ninhydrin Test (Colorimetric) Solubility->Ninhydrin NMR 1H-NMR Validation (D2O) Ninhydrin->NMR Colorless (No Free Amine) Fail REJECT / Purify Ninhydrin->Fail Purple/Blue (Free Amine Present) Pass RELEASE for Assay NMR->Pass Two Acetyl Singlets (~1.9 & 2.0 ppm) NMR->Fail Single Acetyl Peak or Wrong Integration

1H-NMR Signature (D₂O)

The definitive confirmation is 1H-NMR. You should observe two distinct acetyl methyl singlets because the chemical environments of the


-amine and 

-amine differ.
  • 
     ~1.95 ppm (s, 3H):  Acetyl group on 
    
    
    
    -amine (Side chain).
  • 
     ~2.02 ppm (s, 3H):  Acetyl group on 
    
    
    
    -amine (Backbone).
  • 
     ~4.1-4.3 ppm (m, 1H): 
    
    
    
    -proton (shifted downfield due to N-acetylation).

If you see only one large singlet at ~2.0 ppm integrating to 3H (relative to the backbone), you have a mono-acetylated species.

Part 4: Application Workflow (Bromodomain Assays)

Ac-Lys(Ac)-OH is primarily used as a minimal pharmacophore control in Bromodomain (BRD) binding assays. It mimics the acetylated lysine residue on histone tails (e.g., H3K14ac, H4K5ac) without the complexity of the full peptide sequence.

Experimental Logic

In a competitive binding assay (e.g., AlphaScreen, TR-FRET, or FP), Ac-Lys(Ac)-OH serves as a low-affinity ligand (


 typically in the mM range) to validate the "reader" pocket's integrity. It proves that the protein is specifically recognizing the acetyl-lysine moiety and not binding non-specifically to the peptide backbone.

BromodomainAssay Figure 2: Competition Assay Workflow. Ac-Lys(Ac)-OH competes with the probe for the BRD pocket. Setup Assay Setup (BRD Protein + Ligand) Control Add Ac-Lys(Ac)-OH (Competitor) Setup->Control Titration (0.1 - 10 mM) Measure Measure Signal (FRET/FP/Alpha) Control->Measure Analysis Data Analysis Measure->Analysis Analysis->Setup No Signal Change (Check Protein Health) Result Validation Confirmed Analysis->Result Signal Decrease (Competition Observed)

Protocol: Preparation of 100 mM Stock Solution
  • Weighing: Weigh ~23 mg of Ac-Lys(Ac)-OH (MW 230.26).

  • Solvent: Dissolve in 1.0 mL of 50 mM HEPES (pH 7.5) or PBS.

    • Note: Unlike hydrophobic inhibitors (e.g., JQ1), Ac-Lys(Ac)-OH is highly water-soluble. Avoid DMSO if possible, as high DMSO concentrations can interfere with some protein-protein interactions.

  • pH Adjustment: The free carboxylic acid may lower the pH of unbuffered water. Ensure the final buffer pH is 7.4–7.5 to mimic physiological conditions.

  • Storage: Aliquot and store at -20°C. Stable for >1 year.

References

  • PubChem. Compound Summary: N2,N6-Diacetyl-L-lysine (CAS 499-86-5).[1][2] National Library of Medicine. Available at: [Link][1]

  • Filippakopoulos, P., et al. (2012). Histone Recognition and Large-Scale Structural Analysis of the Human Bromodomain Family. Cell.[5] (Establishes acetyl-lysine recognition mechanisms). Available at: [Link]

Sources

Methodological & Application

Synthesis of peptides containing AC-Lys(AC)-OH

Advanced Synthesis of Epigenetic Peptides: Incorporating -Acetyl-Lysine and N-Terminal Capping[1]

Executive Summary & Strategic Context

The synthesis of peptides containing AC-Lys(AC)-OH (


11

Unlike standard peptide synthesis, the incorporation of acetylated lysine residues introduces unique physicochemical challenges:

  • Aggregation: The neutralization of the lysine side-chain charge (

    
    ) significantly reduces peptide solubility and promotes 
    
    
    -sheet formation (aggregation) on the resin.[1]
  • Steric Bulk: The acetyl group alters the conformation of the growing chain, potentially hindering subsequent couplings.

  • Sequence Fidelity: Distinguishing between internal acetylation (

    
    ) and N-terminal acetylation (
    
    
    ) requires precise orthogonal protection strategies.

This guide details the robust synthesis of these peptides using Fmoc-Lys(Ac)-OH as the core building block, ensuring high purity and preventing "difficult sequence" failure modes.

Strategic Planning: Building Block Selection

To synthesize a peptide containing the AC-Lys(AC) motif, you must distinguish between the internal lysine modification and the N-terminal cap.

The "Direct Incorporation" Strategy (Recommended)

For most epigenetic peptides, the most efficient route utilizes pre-acetylated building blocks.

ReagentFunctionCAS No.Advantages
Fmoc-Lys(Ac)-OH Introduces internal Lys(Ac)159766-56-0Eliminates post-synthetic modification steps; higher yield; prevents side-reactions.[1]
Acetic Anhydride N-terminal Capping108-24-7Cheap, rapid, and effective for converting the final N-terminal amine to an Acetyl group.[1]
Fmoc-Lys(ivDde)-OH Alternative (Orthogonal)204777-78-6Used only if site-specific radiolabeling or different acyl groups are needed at the

-position.[1]

Decision: This protocol focuses on the Direct Incorporation method using Fmoc-Lys(Ac)-OH, as it yields superior purity for standard acetyl-lysine peptides.[1]

Experimental Protocol: Solid Phase Synthesis (SPPS)

Resin Selection & Preparation[1]
  • Challenge: Acetylated histone peptides are notorious for aggregation.[1] Standard polystyrene (PS) resins often fail.[1]

  • Solution: Use PEG-functionalized resins (e.g., ChemMatrix or TentaGel ) to improve solvation of the hydrophobic acetylated chain.[1]

  • Loading: Maintain low loading (0.2 – 0.4 mmol/g) to prevent inter-chain aggregation.[1]

Coupling of Fmoc-Lys(Ac)-OH (Internal Modification)
  • Reagent Prep: Fmoc-Lys(Ac)-OH is generally soluble in DMF but may require mild sonication.[1]

  • Activation: Use DIC/Oxyma Pure for minimal racemization and high efficiency.[1] Avoid HATU if possible to reduce costs, unless coupling is difficult.[1]

Step-by-Step Cycle:

  • Swell Resin: DCM (3 x 5 min), then DMF (3 x 5 min).

  • Deprotection: 20% Piperidine in DMF (1 x 3 min, 1 x 10 min). Wash DMF (5x).

  • Coupling:

    • 3.0 eq Fmoc-Lys(Ac)-OH[1]

    • 3.0 eq DIC (Diisopropylcarbodiimide)[1]

    • 3.0 eq Oxyma Pure[1]

    • Solvent: DMF (Minimum volume to cover resin).[1]

    • Time: 60–90 minutes at Room Temp (or 10 min at 75°C microwave).

  • Monitoring: Perform Chloranil Test (preferred over Kaiser test for secondary amines, though Lys(Ac) is primary, the aggregation can give false negatives).[1]

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine (1:1) in DMF to cap unreacted chains.

Creating the N-Terminal "AC-Lys(AC)" Motif

To achieve the specific AC-Lys(AC)- structure at the N-terminus, you must couple the modified lysine last, remove its Fmoc group, and then acetylate the alpha-amine.[1]

Protocol:

  • Couple Final Residue: Couple Fmoc-Lys(Ac)-OH as described in Section 3.2.[1]

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine/DMF.[1]

    • Result:

      
      .[1]
      
  • N-Terminal Acetylation (Global Capping):

    • Reagent: Solution of Acetic Anhydride (

      
      ) / DIEA / DMF (10:5:85 v/v/v).
      
    • Reaction: Add to resin and shake for 15–20 minutes.

    • Validation: Perform Kaiser Test. It must be negative (colorless beads), indicating no free amines remain.[1]

    • Result:

      
      .[1]
      

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points and chemical flow for synthesizing peptides containing the AC-Lys(AC) moiety.

GStartStart: Resin Selection(ChemMatrix/PEG-PS)ChainElongStandard SPPS Elongation(Fmoc-AA-OH)Start->ChainElongDecisionNext Residue isAcetyl-Lysine?ChainElong->DecisionDecision->ChainElongNoDirectCoupleCouple Fmoc-Lys(Ac)-OH(3 eq, DIC/Oxyma)Decision->DirectCoupleYesCheckTermIs this theN-Terminal Residue?DirectCouple->CheckTermInternalLoopContinue ElongationCheckTerm->InternalLoopNo (Internal)FinalFmocRemove Final Fmoc(20% Piperidine)CheckTerm->FinalFmocYes (N-Term)InternalLoop->ChainElongNTermCapN-Terminal Acetylation(Ac2O / DIEA / DMF)FinalFmoc->NTermCapCleavageFinal Cleavage(TFA/TIS/H2O)NTermCap->Cleavage

Figure 1: Workflow for incorporating Acetyl-Lysine. Note the bifurcation for internal vs. N-terminal positioning.

Troubleshooting & Optimization (The "Expert" View)

Aggregation ("The Histone Problem")

Peptides rich in Lys(Ac) lose the charge repulsion that keeps chains apart.[1]

  • Symptom: Incomplete deprotection (slow Fmoc removal) or difficult couplings after the Lys(Ac) residue.[1]

  • Intervention:

    • Magic Mixture: Use DMF/DMSO (80:20) as the solvent for deprotection and coupling steps to disrupt hydrogen bonding.[1]

    • Heat: Perform the coupling of Fmoc-Lys(Ac)-OH and subsequent residues at 50°C (conventional heating) or 75°C (microwave). Note: Do not overheat Cys or His residues.

Solubility of Fmoc-Lys(Ac)-OH

While generally soluble, some batches may be sluggish.[1]

  • Protocol: Dissolve the amino acid in DMF first, add Oxyma Pure, vortex until clear, and then add DIC. If turbidity persists, add NMP (N-methylpyrrolidone).[1]

Analytical Data & Quality Control

Upon cleavage (95% TFA, 2.5% TIS, 2.5% H2O), the peptide must be analyzed.

ParameterObservationInterpretation
Mass Shift +42.01 Da (per Lys)Each Lys(Ac) adds 42 Da relative to unmodified Lys.[1]
Mass Shift +84.02 Da (N-term)An N-terminal Ac-Lys(Ac) residue adds 84 Da relative to a free N-term Lys.[1]
HPLC Retention Shift Later Acetylation increases hydrophobicity.[1] The peptide will elute later than its non-acetylated counterpart on C18.
Solubility Reduced The final peptide may be less soluble in water. Dissolve in 5-10% Acetic Acid or 50% Acetonitrile/Water for purification.[1]

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

  • Bachem. (n.d.).[1] Acetylation of Peptides. Bachem Technical Notes. Link

  • Sigma-Aldrich. (n.d.).[1] Fmoc-Lys(Ac)-OH Product Information & Protocols. Link[1]

  • Tang, Z., et al. (2011).[1] Chemical Synthesis of Histone Proteins and Their Analogs for Epigenetic Studies. Current Protocols in Chemical Biology, 3(4), 133-166.[1] (Contextual grounding for histone synthesis).

Incorporating AC-Lys(AC)-OH in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the precise technical requirements of incorporating Acetyl-Lysine residues into peptide sequences, specifically focusing on the reagent Ac-Lys(Ac)-OH (


-acetyl-

-acetyl-L-lysine) and its functional equivalent strategies in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

The incorporation of acetylated lysine residues is critical for synthesizing histone peptides (e.g., H3K9ac, H3K14ac) used in epigenetic research.[1] The specific reagent Ac-Lys(Ac)-OH represents a fully acetylated building block (


-diacetyl-L-lysine).

While this reagent allows for the direct introduction of a terminal acetylated residue, it presents unique chemical challenges—primarily racemization via oxazolone formation during activation. This guide provides a dual-track protocol:

  • Direct Coupling: Methodologies to utilize Ac-Lys(Ac)-OH as a terminal capping unit while mitigating racemization.

  • Stepwise Assembly (Best Practice): The industry-standard alternative using Fmoc-Lys(Ac)-OH followed by N-terminal acetylation, ensuring maximal optical purity.

Chemical Context & Reagent Selection

The Reagent: Ac-Lys(Ac)-OH
  • Chemical Structure:

    
    -Acetyl-
    
    
    
    -acetyl-L-lysine.[2]
  • Function: Acts as a "Chain Terminator." Since the

    
    -amine is acetylated, no further amino acids can be coupled after this residue.
    
  • Primary Use Case: Synthesis of peptides where the N-terminal residue is an acetylated lysine (e.g., Ac-Lys(Ac)-Peptide-Resin).

The Challenge: Racemization

Activating an


-acyl amino acid (like Ac-Lys(Ac)-OH) significantly increases the risk of racemization compared to 

-urethane protected amino acids (Fmoc/Boc). The mechanism involves the formation of a 5(4H)-oxazolone intermediate, which readily epimerizes under basic conditions (e.g., in the presence of DIEA).

Strategic Decision Framework Use the flowchart below to determine the optimal strategy for your specific sequence.

ReagentSelection Start Requirement: Incorporate Acetyl-Lysine Position Where is the Lys(Ac) located? Start->Position Internal Internal Position (e.g., Ala-Lys(Ac)-Gly...) Position->Internal Internal Terminal N-Terminal Position (e.g., Ac-Lys(Ac)-...) Position->Terminal N-Terminal Reagent1 Use Fmoc-Lys(Ac)-OH (Standard SPPS) Internal->Reagent1 Decision Is Optical Purity Critical? Terminal->Decision MethodA Method A (Recommended): 1. Couple Fmoc-Lys(Ac)-OH 2. Fmoc Deprotection 3. Acetylate N-terminus Decision->MethodA Yes (High Purity) MethodB Method B (Direct): Couple Ac-Lys(Ac)-OH (Requires DIC/Oxyma) Decision->MethodB No (Rapid/Convergent)

Figure 1: Decision tree for selecting the appropriate acetylation strategy in SPPS.

Protocol A: Direct Coupling of Ac-Lys(Ac)-OH

Applicability: Use this protocol only if you must use the specific Ac-Lys(Ac)-OH reagent (e.g., for fragment condensation or if pre-manufactured stock must be utilized). Risk: High risk of C-terminal racemization.[3]

Materials
  • Reagent: Ac-Lys(Ac)-OH (Dry powder).

  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Note: Avoid HATU/DIEA. The presence of tertiary base (DIEA) promotes oxazolone formation and racemization of N-acetyl amino acids.

  • Solvent: DMF (Dimethylformamide).[4]

Step-by-Step Procedure
  • Resin Preparation:

    • Ensure the peptide-resin is Fmoc-deprotected and washed (3x DMF, 3x DCM, 3x DMF).

    • Perform a Chloranil test to confirm the presence of free secondary amines (if Proline is previous) or Kaiser test for primary amines.

  • Activation (In-situ):

    • Calculations: Use 3.0 equivalents (eq) of Ac-Lys(Ac)-OH relative to resin loading.

    • Dissolve Ac-Lys(Ac)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq) immediately prior to adding to the resin.

    • Crucial:Do not pre-activate for more than 1-2 minutes. Extended activation time increases racemization.

  • Coupling:

    • Add the mixture to the resin.

    • Agitate at Room Temperature for 60–90 minutes.

    • Warning: Do not use microwave heating for this step. Heat dramatically accelerates racemization of N-acetylated species.

  • Washing:

    • Drain and wash resin: DMF (4x), DCM (4x).

  • Validation:

    • Perform a Kaiser test.[5] If positive (blue), recouple using fresh reagents.

Protocol B: The "Safe" Stepwise Assembly (Recommended)

Applicability: Standard synthesis of Histone tails or biomarkers involving N-terminal Lys(Ac). This method guarantees the highest enantiomeric purity.

Materials
  • Reagent: Fmoc-Lys(Ac)-OH.[2][6][7]

  • Capping Solution: Acetic Anhydride (

    
    ) / Pyridine or DIEA.
    
Step-by-Step Procedure
  • Coupling Fmoc-Lys(Ac)-OH:

    • Dissolve Fmoc-Lys(Ac)-OH (4 eq) in DMF.

    • Activate with HATU (3.9 eq) and DIEA (8 eq).

    • Couple to resin for 45 minutes (Microwave: 75°C for 5 min is acceptable here as the amino acid is urethane-protected).

    • Wash: DMF (4x).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash: DMF (4x).

    • Result: The resin now displays H-Lys(Ac)-Peptide-Resin.

  • N-Terminal Acetylation (Capping):

    • Prepare solution: DMF : Acetic Anhydride : DIEA (80 : 10 : 10 v/v/v).

    • Add to resin and agitate for 10–15 minutes.

    • Wash: DMF (4x), DCM (4x).

    • Result: The final product is Ac-Lys(Ac)-Peptide-Resin, chemically identical to Protocol A but optically pure.

Comparative Data & QC Analysis

When analyzing the final product, distinguishing between the correct isomer and the racemized product (D-Lys) is difficult via standard C18 HPLC.

Table 1: Comparison of Coupling Strategies

FeatureProtocol A (Direct Ac-Lys(Ac)-OH)Protocol B (Stepwise Fmoc-Lys(Ac)-OH)
Reagent Cost ModerateModerate
Step Count 1 Step (Coupling)3 Steps (Couple -> Deprotect -> Cap)
Racemization Risk High (via Oxazolone)Negligible
Heating Permitted? NO (Strictly RT)Yes (Standard SPPS protocols)
Base Sensitivity High (Avoid DIEA)Robust
Analytical Verification (HPLC/MS)
  • Mass Spectrometry: Both protocols yield the same mass. MS cannot detect racemization.

  • Chiral Chromatography: If Protocol A is used, it is mandatory to perform chiral amino acid analysis (CATA) or use a chiral column (e.g., Chiralpak) to verify the absence of D-Lys.

  • Retention Time: The bis-acetylated lysine is significantly more hydrophobic than a standard Lysine. Expect a shift to higher acetonitrile percentages on Reverse-Phase HPLC.

Visualizing the Mechanism

The following diagram illustrates the racemization pathway inherent to Protocol A and how Protocol B avoids it.

Mechanism AcLys Ac-Lys(Ac)-OH (N-Acyl protected) Activation Activation (DIC/Oxyma) AcLys->Activation Oxazolone 5(4H)-Oxazolone Intermediate Activation->Oxazolone High Risk Racemization Racemization (L <-> D mix) Oxazolone->Racemization Base/Heat Coupling Coupling to Resin Oxazolone->Coupling Slow Racemization->Coupling Impure Product FmocLys Fmoc-Lys(Ac)-OH (Urethane protected) FmocActivation Activation (HATU/DIEA) FmocLys->FmocActivation DirectCoupling Direct Coupling (No Oxazolone) FmocActivation->DirectCoupling Stable

Figure 2: Mechanistic pathway showing the high racemization risk of activating N-acyl amino acids (top) vs. the stability of Fmoc derivatives (bottom).

Troubleshooting Guide

Solubility Issues

Ac-Lys(Ac)-OH and Fmoc-Lys(Ac)-OH can exhibit aggregation or poor solubility in pure DMF.

  • Solution: Use a solvent mixture of DMF/DMSO (80:20) . DMSO disrupts secondary structure aggregation and improves the solubility of acetylated species.

Incomplete Coupling (Kaiser Test Positive)

Due to the side-chain acetylation, steric hindrance is slightly higher than native Lysine.

  • Action: Double couple using DIC/Oxyma at 50°C (Only for Protocol B/Fmoc-reagent).

  • Action for Protocol A: Recouple for 2 hours at Room Temperature. Do not heat.

Deacetylation

The


-acetyl group is generally stable to TFA cleavage. However, avoid strong nucleophiles (like hydrazine) in post-cleavage workups, as they can slowly remove acetyl groups.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • PubChem. (n.d.).[8] Compound Summary: N-Acetyl-L-lysine. [Link]

  • Benoiton, N. L. (2006).[9] Chemistry of Peptide Synthesis. CRC Press. (Chapter on Racemization of N-Acylamino Acids). [Link]

Sources

Precision Synthesis of Acetylated Lysine Peptides: Strategies for Ac-Lys(Ac)-OH and Beyond

Author: BenchChem Technical Support Team. Date: February 2026


-Diacetyl-Lysine[1]

Abstract & Strategic Overview

The synthesis of acetylated lysine residues is a cornerstone of epigenetic research, particularly in the study of histone post-translational modifications (PTMs). The target molecule, Ac-Lys(Ac)-OH (


-acetyl-

-acetyl-L-lysine), represents the fundamental unit of these modifications.[1] While seemingly simple, its synthesis serves as a rigorous model for validating acetylation workflows in Solid Phase Peptide Synthesis (SPPS).[1]

This Application Note details two distinct strategies for synthesizing Ac-Lys(Ac)-OH and incorporating Lys(Ac) into complex sequences:

  • Direct Incorporation Strategy (Recommended): Utilizes commercially available Fmoc-Lys(Ac)-OH.[1] This is the most efficient route for standard sequences.

  • Orthogonal Protection Strategy: Utilizes Fmoc-Lys(ivDde)-OH or Fmoc-Lys(Mtt)-OH.[1] This is reserved for scenarios requiring site-specific labeling or when pre-acetylated building blocks are unavailable.[1]

Strategic Decision Matrix

StrategySelection Start Start: Define Synthesis Goal IsSimple Is the target Ac-Lys(Ac)-OH or a standard linear peptide? Start->IsSimple Direct STRATEGY A: Direct Incorporation (Use Fmoc-Lys(Ac)-OH) IsSimple->Direct Yes Complex Does the sequence require combinatorial side-chain diversity? IsSimple->Complex No Complex->Direct No (Standard Lys(Ac)) Orthogonal STRATEGY B: Orthogonal Protection (Use Fmoc-Lys(ivDde)-OH) Complex->Orthogonal Yes caption Figure 1: Decision matrix for selecting the optimal Lysine acetylation strategy.

Materials & Equipment

Critical Reagents
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.8–1.6 mmol/g) is preferred over Wang resin to minimize racemization during the loading of the C-terminal Cys/Lys/His, although Wang is acceptable for Gly/Ala.[1] For Ac-Lys(Ac)-OH, 2-CTC is recommended to ensure enantiomeric purity.[1]

  • Building Block: Fmoc-Lys(Ac)-OH (Novabiochem/Merck) or Fmoc-Lys(ivDde)-OH.[1]

  • Coupling Reagents: HATU or DIC/Oxyma Pure (superior for preventing racemization compared to HBTU).[1]

  • Acetylation Cocktail: Acetic Anhydride (

    
    ), Pyridine or DIPEA.[1]
    
  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.[1][2]

Equipment
  • Automated Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator+) or manual glass reaction vessel with nitrogen bubbling.[1]

  • Preparative HPLC (C18 column).[1]

  • LC-MS (ESI).[1][3]

Protocol A: Direct Incorporation (Gold Standard)[1]

This protocol describes the synthesis of Ac-Lys(Ac)-OH using the pre-acetylated building block. This method minimizes side reactions and steps.[4]

Workflow Diagram

DirectProtocol Step1 1. Resin Loading (Fmoc-Lys(Ac)-OH + 2-CTC) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. N-Term Capping (Acetylation) Step2->Step3 Step4 4. Cleavage & Global Deprotection (95% TFA) Step3->Step4 caption Figure 2: Workflow for Direct Synthesis of Ac-Lys(Ac)-OH

Step-by-Step Methodology
Step 1: Resin Loading[1][5]
  • Swell Resin: Place 2-CTC resin (0.5 g) in a reaction vessel. Swell in dry DCM (5 mL) for 20 min.

  • Prepare Solution: Dissolve Fmoc-Lys(Ac)-OH (1.2 eq relative to resin capacity) in dry DCM (5 mL). Add DIPEA (4 eq).[1]

    • Note: Do not use HATU/HBTU for loading onto 2-CTC; base-catalyzed nucleophilic displacement is sufficient and prevents racemization [1].[1]

  • Coupling: Add solution to resin.[6][7] Agitate for 2 hours at room temperature.

  • Capping (Methanolysis): Add MeOH (1 mL) to the reaction mixture (to cap unreacted chloride sites) and mix for 15 min.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]

Step 2: Fmoc Deprotection[1][5][8]
  • Treat resin with 20% Piperidine in DMF (v/v) for 5 min, then drain.

  • Repeat treatment for 10 min.

  • Wash: DMF (5x), DCM (3x).

    • QC Check: Perform a Kaiser test. The beads should be dark blue (positive for free primary amine).

Step 3: N-Terminal Acetylation (Capping)

Since the target is Ac -Lys(Ac)-OH, the N-terminus must be acetylated.[1]

  • Prepare Capping Solution: 0.5 M Acetic Anhydride (

    
    ) + 0.5 M DIPEA (or Pyridine) in DMF.
    
  • Reaction: Add solution to resin (5 mL). Agitate for 15–20 min.

  • Wash: DMF (3x), DCM (3x).

    • QC Check: Perform a Kaiser test. The beads should be colorless/yellow (negative for free amine).

Step 4: Cleavage & Isolation[1][9]
  • Cocktail Preparation: Prepare Reagent B or standard cocktail: 95% TFA, 2.5% TIS, 2.5%

    
    .
    
  • Reaction: Add cocktail to resin. Shake for 2 hours.

    • Note: The Acetyl group on the

      
      -amine is stable to TFA [2].
      
  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the white solid.

  • Lyophilization: Dissolve pellet in

    
    /MeCN (1:1) and lyophilize.
    

Protocol B: Orthogonal Strategy (ivDde)

Use this protocol if Fmoc-Lys(Ac)-OH is unavailable or if you are synthesizing a library where the Lysine side chain needs to be derivatized on-resin (e.g., acetylated in one well, methylated in another).[1]

  • Coupling: Couple Fmoc-Lys(ivDde)-OH to the resin/peptide chain using HATU/DIPEA (Standard SPPS).[1]

  • N-Terminal Acetylation:

    • Remove N-terminal Fmoc (20% Piperidine).[1][8]

    • Acetylate N-terminus (Acetic Anhydride/DIPEA).[1]

    • Result: You now have Ac-Lys(ivDde)-Resin .[1]

  • Orthogonal Deprotection (ivDde Removal):

    • Treat resin with 2% Hydrazine monohydrate in DMF (

      
       min) [3].[1]
      
    • Monitoring: The release of the indazole byproduct can be monitored by UV at 290 nm.

    • Wash: DMF (5x) is critical to remove all hydrazine traces.[1]

  • Side-Chain Acetylation:

    • Treat the resin (now containing free

      
      -amine) with Acetic Anhydride/DIPEA in DMF (20 min).[1]
      
  • Final Cleavage: Proceed with TFA cleavage as in Protocol A.

Quality Control & Data Specifications

Expected Analytical Data for Ac-Lys(Ac)-OH
ParameterSpecificationNotes
Formula

Monoisotopic Mass 230.13 Da
Expected [M+H]+ 231.14 DaESI Positive Mode
HPLC Retention Early elutingPolar molecule; use low organic gradient (0-20% B).[1]
Appearance White PowderHygroscopic; store desiccated.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Acetylation Old Acetic Anhydride (Hydrolyzed)Use fresh

. Ensure base (DIPEA/Pyridine) is present.[1]
Racemization High base during loading or couplingUse 2-CTC resin.[1] Use DIC/Oxyma instead of HBTU/DIPEA.
Low Yield (Protocol B) Incomplete ivDde removalIncrease Hydrazine steps to

min. Ensure fresh Hydrazine.
"Sticky" Peptide Aggregation of acetylated regionsAcetyl groups increase aggregation potential. Use DMF/DMSO (1:1) during coupling steps.[1][5][7][10]

References

  • Novabiochem. (2024).[1] Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Merck KGaA.[11]

  • Sigma-Aldrich. (n.d.).[1] Fmoc-Lys(Ac)-OH Product Sheet & Solubility Data. [1]

  • Biotage. (2023).[1][10][12] Optimizing the removal of an ivDde protecting group.

  • Thermo Fisher Scientific. (n.d.).[1] Introduction to Cleavage Techniques.

  • MedChemExpress. (n.d.).[1] Fmoc-Lys-OH Solubility and Stability.

Sources

Boc-based strategy for incorporating diacetylated lysine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Multi-Acetylated Histone Peptides via Boc-SPPS

Abstract This guide details the strategic incorporation of


-acetyl-L-lysine (Lys(Ac)) residues into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).[1] While 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is standard for general synthesis, Boc chemistry remains the "gold standard" for difficult, aggregation-prone sequences such as the arginine/lysine-rich tails of histones (e.g., H3, H4).[1] This protocol specifically addresses the synthesis of "diacetylated" motifs (peptides containing two distinct acetyl-lysine residues, such as H3K9acK14ac) using the commercially available Boc-Lys(Ac)-OH  building block.[1]

Part 1: The Epigenetic Challenge & Chemical Strategy

1.1 The Context: Histone Code and Aggregation Post-translational modifications (PTMs) of histones, particularly lysine acetylation, regulate chromatin structure. Synthesizing these domains (e.g., Histone H3 N-terminal tail: ARTKQTARK(Ac)STGG K(Ac) APRK...[1]) presents a unique chemical challenge:

  • Cationic Repulsion: The high density of basic residues (Arg, Lys) causes significant charge repulsion.

  • Aggregation: In Fmoc chemistry, these sequences often form

    
    -sheet aggregates during assembly, leading to deletion sequences.[1]
    
  • Solubility: Boc chemistry utilizes TFA (trifluoroacetic acid) as the deprotection solvent, which effectively disrupts secondary structures and solubilizes the growing peptide chain better than the piperidine/DMF used in Fmoc cycles.

1.2 The Chemical Logic: Orthogonality The success of this strategy relies on the differential stability of the protecting groups toward acid.

MoietyProtecting GroupRemoval ReagentStability Profile

-Amine
Boc (tert-butyloxycarbonyl)TFA (Trifluoroacetic acid)Labile to strong acid (TFA); Stable to base.[1]
Side Chain (

-Amine)
Acetyl (Amide bond)None (Permanent mod)Stable to TFA; Stable to HF (0°C).[1]
Side Chain (Lys/Arg)2-Cl-Z / TosylHF (Hydrofluoric acid)Stable to TFA; Labile to HF.
C-Term LinkerMBHA / PAMHF Stable to TFA; Labile to HF.[1]

Key Insight: The


-acetyl group is an amide.[1] Unlike the Boc carbamate, the acetyl amide is stable to the repetitive TFA acidolysis cycles used to remove the Boc group. Furthermore, it withstands the final HF cleavage, allowing the acetyl mark to remain intact on the final peptide.

Part 2: Detailed Protocols

Materials & Reagents
  • Building Block: Boc-Lys(Ac)-OH (CAS: 6404-26-8).[1][2][3]

    • Note: Ensure the building block is the L-enantiomer and free of acetic acid contaminants.

  • Resin: MBHA resin (for C-terminal amides) or PAM resin (for C-terminal acids).[1] Loading: 0.5–0.7 mmol/g.

  • Coupling Reagents: HBTU (0.5 M in DMF) and DIEA (Diisopropylethylamine).

  • Solvents: DMF (peptide grade), DCM, TFA (neat).

Protocol A: The "In-Situ Neutralization" Cycle

Rationale: This protocol, pioneered by Kent and Schnolzer, minimizes aggregation by keeping the peptide resin protonated (and solvated) until the exact moment of coupling.

Step-by-Step Cycle for incorporating Boc-Lys(Ac)-OH:

  • Deprotection:

    • Treat resin with 100% TFA (2 x 1 min flow washes).

    • Critical: Do not use scavengers (like water) in the TFA step during the cycle; they are unnecessary and can cause premature cleavage of benzyl-based side chain groups.

  • Flow Wash:

    • Wash rapidly with DMF (30 seconds) to remove excess TFA.

  • Coupling (The Reaction):

    • Prepare Activation Mixture:

      • Boc-Lys(Ac)-OH (4.0 eq relative to resin loading).[1]

      • HBTU (3.9 eq).

      • DIEA (6.0 eq). Note: Excess DIEA is required to neutralize the residual TFA on the resin AND activate the amino acid.

    • Action: Dissolve amino acid and HBTU in minimal DMF. Add DIEA immediately before adding to the resin.

    • Time: Shake/vortex for 10–15 minutes.

    • Why fast coupling? In-situ neutralization drives reaction kinetics, usually completing coupling in <15 mins.[1]

  • Drain & Wash:

    • Drain reaction vessel.

    • Wash with DMF (1 x 30s).

    • Take a resin sample for Kaiser Test (Ninhydrin). Note: Lys(Ac) couples efficiently; a negative test (yellow beads) is expected.

Protocol B: High-HF Cleavage

Safety Warning: Anhydrous HF is extremely hazardous.[1] Use a specialized Teflon vacuum line and full PPE.

  • Preparation:

    • Wash the final peptide-resin with DCM, then thoroughly dry under high vacuum overnight.

  • Scavenger Cocktail:

    • Add

      
      -cresol  (10% v/v relative to HF volume).[1]
      
    • Rationale:

      
      -cresol acts as a scavenger for benzyl cations generated from other protecting groups (e.g., Lys(2-Cl-Z), Thr(Bzl)).[1] It prevents these cations from alkylating the aromatic rings or the methionine sulfur.
      
    • Note: Do not use anisole if the peptide contains Methionine, as it can lead to S-alkylation.

  • Cleavage:

    • Condense anhydrous HF onto the resin at -78°C (dry ice/acetone bath).

    • Warm to 0°C (ice bath) and stir for 60 minutes .

    • Stability Check: The

      
      -acetyl group is stable under these conditions.[1]
      
  • Work-up:

    • Evaporate HF under vacuum (trap in CaO).

    • Precipitate the peptide by adding cold Diethyl Ether .[4]

    • Centrifuge, decant ether, and dissolve the pellet in 50% Acetic Acid/Water or 0.1% TFA/Water.

    • Lyophilize.[4]

Part 3: Visualization & Logic[1]

Workflow Diagram: The Boc-Lys(Ac) Cycle

BocCycle start Peptide-Resin (Boc-Protected) deprotect 1. Deprotection (100% TFA, 2x1 min) start->deprotect wash 2. Flow Wash (DMF, 30 sec) deprotect->wash Removes Boc couple 3b. Coupling (In-Situ Neutralization, 10-15 min) wash->couple activate 3a. Activation Boc-Lys(Ac)-OH + HBTU + DIEA activate->couple check 4. Kaiser Test couple->check decision Coupling Complete? check->decision next Proceed to Next Cycle decision->next Yes (Yellow Beads) re_couple Re-Couple decision->re_couple No (Blue Beads) re_couple->couple

Caption: The "In-Situ Neutralization" cycle optimized for incorporating Boc-Lys(Ac)-OH, minimizing aggregation risks.

Chemical Stability Decision Tree

Stability cluster_0 Side Chain Protection lys_ac Lys(Acetyl) tfa TFA Treatment (Cycle) lys_ac->tfa STABLE hf HF Cleavage (Final) lys_ac->hf STABLE lys_z Lys(2-Cl-Z) lys_z->tfa STABLE lys_z->hf CLEAVED

Caption: Orthogonality of the Acetyl group vs. standard 2-Cl-Z protection during Boc SPPS.

Part 4: Data Presentation & Validation

Table 1: Troubleshooting Common Issues in Acetyl-Lysine Synthesis

ObservationProbable CauseCorrective Action
Mass +42 Da (Double Acetylation) Unintended acetylation of N-terminusEnsure Boc group removal is complete before acetylation (if capping).[1] If using Boc-Lys(Ac)-OH, this is rare.[1]
Mass -42 Da (Deacetylation) Harsh acid treatment?Highly unlikely. Acetyl amides are very stable. Check if starting material was actually Boc-Lys(Ac).[1]
Incomplete Coupling (Deletion) Aggregation of histone tailSwitch to In-Situ Neutralization protocol (Protocol A). Use NMP instead of DMF as solvent.
Benzylation of Trp/Met Insufficient Scavenger in HFIncrease

-cresol to 10%.[1] Add

-thiocresol if Met is present.[1]

Validation Method:

  • Analytical HPLC: Run a gradient of 0–60% Acetonitrile (with 0.1% TFA) over 30 mins on a C18 column. Lys(Ac) is less hydrophobic than Lys(Z) but more hydrophobic than free Lys.

  • ESI-MS: Calculate the expected mass carefully.

    • Lys residue mass: 128.17 Da.

    • Lys(Ac) residue mass: 170.21 Da (+42.04 Da shift per acetylation site).

    • Example: For H3(1-20) K9ac K14ac, ensure the mass reflects two acetyl groups (+84.08 Da relative to unmodified H3).

References

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[1][5] International Journal of Peptide and Protein Research.

  • Shogren-Knaak, M. A., et al. (2006). Histone H4-K16 acetylation controls chromatin structure and protein interactions.[1] Science. (Demonstrates application of Boc-SPPS for acetylated histones).

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[4][5][6] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Sigma-Aldrich. Boc-Lys(Ac)-OH Product Specification and Stability Data.[1]

Sources

Technical Application Note: Precision Coupling of Acetylated Lysine Derivatives in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Distinction

In the synthesis of epigenetically modified peptides (e.g., Histone H3/H4 tails), the incorporation of acetylated lysine is a critical step. However, the nomenclature AC-Lys(AC)-OH often leads to confusion between two distinct experimental goals.[1][2]

It is vital to distinguish between the Terminal Capping Reagent and the Internal Building Block before selecting a protocol.

ReagentStructureApplicationCritical Limitation
Ac-Lys(Ac)-OH ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-acetyl-

-acetyl-L-lysine
N-Terminal Termination Only. Used to add the final residue to a chain, capping the N-terminus immediately.[2]Cannot be extended. The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-acetyl group is stable to piperidine; no further amino acids can be coupled.[2]
Fmoc-Lys(Ac)-OH ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Fmoc-

-acetyl-L-lysine
Internal Incorporation. Used to place an acetyl-lysine in the middle of a sequence.[2]Requires standard Fmoc removal to continue synthesis.[2]

This guide focuses on the specific request for Ac-Lys(Ac)-OH (Protocol A), while providing the necessary context for Fmoc-Lys(Ac)-OH (Protocol B) to ensure experimental success.

Scientific Mechanism: The Racemization Risk

The Oxazolone Pathway

Coupling ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-acetylated amino acids (like Ac-Lys(Ac)-OH) carries a significantly higher risk of racemization than 

-urethane protected amino acids (Fmoc/Boc).[2]

When the carboxyl group of an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-acyl amino acid is activated, the carbonyl oxygen of the 

-acetyl group can nucleophilically attack the activated ester, forming a 5(4H)-oxazolone intermediate. This intermediate readily enolizes, destroying the chirality at the alpha-carbon.[1]
  • High Risk: Activation with strong bases (e.g., HATU/DIEA).[1][2] The base promotes proton abstraction from the oxazolone, accelerating racemization.

  • Low Risk: Carbodiimide activation (DIC) with acidic/neutral additives (Oxyma Pure).[1][2]

Visualization: Racemization Logic & Prevention

The following diagram illustrates the mechanistic pathway and the intervention point for preserving chirality.

racemization_pathway cluster_0 Activation Phase cluster_1 DANGER ZONE: High Base (DIEA) cluster_2 SAFE ZONE: Neutral/Acidic (DIC/Oxyma) node_start Ac-Lys(Ac)-OH (N-Acyl Protected) node_active Activated Ester (O-Acylisourea) node_start->node_active DIC/Oxyma node_oxazolone 5(4H)-Oxazolone Formation node_active->node_oxazolone Slow path (Base catalyzed) node_pure Direct Aminolysis node_active->node_pure Fast path (Preferred) node_enol Enolization (Loss of Chirality) node_oxazolone->node_enol node_racemic Racemic Peptide (DL-Mixture) node_enol->node_racemic node_product Homochiral Product (L-Isomer) node_pure->node_product

Caption: Mechanistic divergence of N-acyl amino acid activation. High base conditions promote the Oxazolone pathway leading to racemization.

Protocol A: N-Terminal Capping with Ac-Lys(Ac)-OH

Objective: Couple Ac-Lys(Ac)-OH to the N-terminus of a resin-bound peptide.[1][2] Scale: 0.1 mmol (Example).

Reagents & Preparation[1][2][3][4][5][6][7][8][9][10][11]
  • Amino Acid: Ac-Lys(Ac)-OH (MW ~230.26 g/mol ).[1][2] Use 5-fold excess.

  • Activator: DIC (Diisopropylcarbodiimide).[1][2][3]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1][2] Note: Oxyma is superior to HOBt for suppressing racemization.[1]

  • Solvent: NMP (N-methyl-2-pyrrolidone).[1][2]

    • Why NMP? Acetylated amino acids are polar and prone to aggregation.[2] NMP offers better solvation than DMF for this specific derivative.[2][4]

Step-by-Step Procedure
  • Resin Preparation:

    • Ensure the N-terminal Fmoc of the previous residue has been removed.[1]

    • Wash resin 3x with DMF, then 3x with NMP.[2]

  • Cocktail Preparation (Pre-activation):

    • In a clean vial, dissolve 115 mg (0.5 mmol) of Ac-Lys(Ac)-OH in 2.5 mL NMP .

    • Add 0.5 mmol (approx. 71 mg) of Oxyma Pure .[1][2] Vortex until dissolved.[2]

    • Immediately before adding to the resin, add 78 µL (0.5 mmol) of DIC .

    • CRITICAL: Do not let this mixture sit for >2 minutes. Long pre-activation of N-acyl amino acids increases oxazolone formation.[1][2]

  • Coupling:

    • Add the activated solution to the resin.

    • Temperature: Room Temperature (25°C) is recommended to minimize racemization.[1][2] If microwave is required, do not exceed 50°C.[2]

    • Time: 60 minutes (Room Temp) or 10 minutes (Microwave at 50°C).

  • Washing:

    • Drain and wash resin 3x with NMP.[2]

    • Optional: Perform a Kaiser test.[2] If blue (incomplete), repeat the coupling.

Protocol B: Internal Incorporation (Fmoc-Lys(Ac)-OH)

Objective: Incorporate an acetyl-lysine in the middle of a sequence (e.g., H3K9ac).[1][2]

Reagents
  • Amino Acid: Fmoc-Lys(Ac)-OH (MW ~410.5 g/mol ).[1][2]

  • Activator: DIC/Oxyma (Preferred) or HBTU/DIEA (Acceptable, as the Fmoc group prevents oxazolone formation).[1][2]

Step-by-Step Procedure
  • Solubility Check:

    • Fmoc-Lys(Ac)-OH can be less soluble than standard Fmoc-Lys(Boc)-OH.[1][2]

    • Recommendation: Dissolve in DMF/DMSO (90:10) if precipitation is observed in pure DMF.[2]

  • Coupling:

    • Use standard SPPS cycles (e.g., 5 eq AA, 5 eq Activator, 10 eq Base if using HBTU).[1]

    • Reaction Time: Extend coupling time by 50% (e.g., 45-60 mins) compared to standard residues, as the side-chain acetylation adds steric bulk and polarity.

  • Fmoc Removal:

    • Standard 20% Piperidine in DMF is effective.[2] The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -acetyl group is stable to piperidine.[2]
      

Troubleshooting & Optimization

IssueCauseSolution
Racemization (D-isomer detected) High base usage during coupling of Ac-Lys(Ac)-OH.[1][2]Switch to DIC/Oxyma (Base-free).[1][2] Avoid HATU/DIEA for the final capping step.
Incomplete Coupling Aggregation of the acetylated chain.Use NMP as the primary solvent. Perform "Double Coupling" (repeat step 3).
Precipitation in Vial Low solubility of Acetyl-Lys derivatives.[1][2]Add 10-20% DMSO to the coupling cocktail.[1][2] Warm to 35°C briefly to dissolve.
Unexpected Mass (+42 Da) Acetylation of the N-terminus before coupling.[1][2]Ensure the resin was thoroughly washed after the previous deprotection step to remove traces of piperidine/acetate.

Decision Logic Workflow

Use this flowchart to determine the correct reagent and protocol for your synthesis.

decision_logic start Start: Acetyl-Lysine Requirement q1 Where is the Lysine located? start->q1 internal Internal Position (e.g., Sequence ...A-K(ac)-G...) q1->internal terminal N-Terminal Position (e.g., Ac-K(ac)-...) q1->terminal reagent_internal Use Fmoc-Lys(Ac)-OH internal->reagent_internal reagent_terminal Use Ac-Lys(Ac)-OH terminal->reagent_terminal proto_b Protocol B: Standard Coupling (Fmoc stable to racemization) reagent_internal->proto_b proto_a Protocol A: DIC/Oxyma ONLY (Risk of Oxazolone) reagent_terminal->proto_a

Caption: Reagent selection logic based on peptide sequence position.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[2][5] Retrieved from [Link]

  • Miyagawa, T., et al. (2023).[2] Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.[1][2] Nature Communications via NIH.[2] Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews.[2] (Discusses Oxyma vs HOBt efficacy).

Sources

Application Note: Ac-Lys(Ac)-OH as a Structural Probe in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026


-Diacetyl-L-lysine (Ac-Lys(Ac)-OH) in Bromodomain (BET) Screening and Structural Validation.

Abstract

The "Histone Code" hypothesis relies heavily on the acetylation of lysine residues on histone tails, a modification recognized by "Reader" proteins, primarily the Bromodomain and Extra-Terminal (BET) family.[1][2][3] Ac-Lys(Ac)-OH represents the minimal pharmacophore of this interaction. Unlike complex histone peptides, this small molecule serves as a critical tool for Fragment-Based Drug Discovery (FBDD). This guide details the application of Ac-Lys(Ac)-OH as a crystallographic soaking ligand, a reference probe in Saturation Transfer Difference (STD) NMR, and a mass spectrometry standard for validating epigenetic enzyme activity.

Part 1: Biophysical Characterization & Quality Control

Before initiating high-value structural assays, the integrity of the probe must be verified. Ac-Lys(Ac)-OH is highly polar and lacks the flanking hydrophobic residues found in histone peptides, altering its solubility profile and binding kinetics.

Chemical Properties Table
PropertySpecificationCritical Note for Assay
Chemical Name

-Acetyl-

-acetyl-L-lysine
Mimics the acetylated lysine side chain without peptide backbone interference.
CAS Number 1946-82-3Ensure the free acid form is used for pH-sensitive NMR; avoid salt contaminants.
Formula

MW: 230.26 g/mol .[4]
Solubility >50 mg/mL in

Highly soluble; ideal for high-concentration crystal soaking (>10 mM).
Binding Affinity (

)
Low Millimolar (~1–5 mM)Weak Binder: Rapid exchange rate makes it perfect for NMR, but unsuitable as a positive control in TR-FRET.
pKa ~3.6 (Carboxyl)Buffer pH must be >5.0 to ensure the C-terminus is deprotonated (physiologically relevant).
Mechanism of Action

Ac-Lys(Ac)-OH functions as a Reader Mimic . It occupies the acetyl-lysine recognition pocket of Bromodomains (BRD2, BRD3, BRD4), forming a hydrogen bond with a conserved Asparagine (Asn) residue.

Epigenetic_Mechanism Histone Histone Tail (Lysine Residue) HAT HAT (Writer) Adds Acetyl Group Histone->HAT Modification AcLys Acetyl-Lysine (Epigenetic Mark) HAT->AcLys Acetylation BRD Bromodomain (Reader) Recognizes Mark AcLys->BRD Biological Binding HDAC HDAC (Eraser) Removes Acetyl Group AcLys->HDAC Regulation Probe Ac-Lys(Ac)-OH (Synthetic Mimic) Probe->BRD Competitive/Structural Binding (Mimicry) HDAC->Histone Deacetylation

Figure 1: The Epigenetic Triad. Ac-Lys(Ac)-OH (Red) acts as a synthetic mimic of the biological Acetyl-Lysine mark, competing for the Bromodomain Reader pocket.

Part 2: Protocol - Saturation Transfer Difference (STD) NMR[5]

Purpose: To map the binding epitope of the acetyl-lysine motif and screen for fragment competitors. Because Ac-Lys(Ac)-OH binds weakly (fast exchange), it is the ideal "Spy Molecule" for validating protein activity before screening unknown libraries.

Materials
  • Protein: Recombinant BRD4 (Bromodomain 1), >95% purity. Conc: 10–20

    
    M.
    
  • Ligand: Ac-Lys(Ac)-OH.[4] Conc: 1–2 mM (100x excess).

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
    .
    
  • Instrument: 600 MHz NMR with Cryoprobe.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve Ac-Lys(Ac)-OH in buffer to create a 100 mM stock.

    • Prepare the NMR tube with 10

      
      M Protein and 1 mM Ligand (1:100 ratio).
      
    • Control: Prepare a tube with 1 mM Ligand without protein (to rule out non-specific aggregation).

  • Pulse Sequence Setup (STD-diff):

    • On-Resonance Irradiation (

      
      ):  Set frequency to -0.5 ppm or 10-12 ppm (regions where only protein protons exist, not ligand).
      
    • Off-Resonance Irradiation (

      
      ):  Set frequency to 30 ppm (far from any signals).
      
    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Data Acquisition:

    • Acquire the Difference Spectrum (

      
      ).[5]
      
    • Only protons receiving magnetization transfer from the protein (via the binding event) will appear.

  • Analysis:

    • Epitope Mapping: The acetyl methyl protons (

      
      1.9 ppm) should show the strongest STD effect (highest intensity in difference spectrum), confirming they are buried deepest in the hydrophobic pocket.
      
    • Competition Screening: Add a test fragment. If the Ac-Lys(Ac)-OH signal disappears from the STD spectrum, the new fragment has successfully displaced it.

STD_NMR_Workflow Step1 1. Mix Protein + Ligand (Fast Exchange Regime) Step2 2. Irradiate Protein (On-Resonance) Magnetization spreads to bound ligand Step1->Step2 Step3 3. Ligand Dissociates Carrying 'memory' of saturation Step2->Step3 chemical exchange Step4 4. Detect Free Ligand Signal (Only saturation-transfer protons visible) Step3->Step4 acquire spectrum

Figure 2: STD-NMR Magnetization Transfer. The weak binding of Ac-Lys(Ac)-OH allows it to pick up magnetic saturation from the protein and carry it into the bulk solution for detection.

Part 3: Protocol - X-Ray Crystallography (Soaking)

Purpose: To obtain high-resolution structures of the Bromodomain binding pocket. Co-crystallization is often difficult due to the weak affinity; soaking apo-crystals is preferred.

Critical Parameters
  • Protein: BRD4-BD1 (residues 44–168).

  • Precipitant: PEG 3350 or Ammonium Sulfate (condition dependent).

  • Ligand Concentration: Must be high (10–50 mM) to ensure occupancy, as

    
     is in the mM range.
    
Workflow
  • Apo-Crystal Growth:

    • Grow BRD4 crystals using Hanging Drop Vapor Diffusion at 18°C.

    • Typical drop: 1

      
      L Protein (10 mg/mL) + 1 
      
      
      
      L Reservoir Solution (e.g., 25% PEG 3350, 0.2M Ammonium Acetate).
  • Ligand Soak:

    • Prepare a Soaking Solution : Reservoir solution + 50 mM Ac-Lys(Ac)-OH.

    • Note: Ensure the pH of the soaking solution matches the mother liquor; Ac-Lys(Ac)-OH is acidic.

    • Transfer apo-crystals into the soaking solution using a cryo-loop.

    • Incubate for 2–4 hours (short soak prevents crystal cracking).

  • Cryo-Protection & Data Collection:

    • Transfer to cryo-solution (Soaking Solution + 20% Glycerol).

    • Flash cool in liquid nitrogen.

    • Collect X-ray diffraction data.

  • Structure Solution:

    • Look for

      
       electron density in the binding pocket.
      
    • The acetyl-lysine headgroup should be clearly visible interacting with the conserved Asparagine (e.g., Asn140 in BRD4).

Part 4: Mass Spectrometry Standardization

Purpose: Ac-Lys(Ac)-OH serves as a stable isotope-labeled standard (if using


 or 

variants) or a retention time marker for metabolomics and HDAC assays.
  • HDAC Activity Assay: When studying the deacetylation of Histone H3/H4 peptides, the reaction produces free acetate and the deacetylated peptide. However, if using a specific Lys-Endopeptidase digest, Ac-Lys(Ac)-OH serves as the "Product Standard" to calibrate the LC-MS retention time for the fully acetylated species.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (Polar-embedded preferred for small polar molecules).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: ESI Positive Mode (

      
       Da).
      

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073.

    • Seminal paper establishing the structural basis of BET inhibition, valid
  • Dhalluin, C., et al. (1999). Structure and ligand of a histone acetyltransferase bromodomain.[1][2][6][7] Nature, 399, 491–496.

    • Foundational structural biology describing the interaction between the bromodomain and the acetyl-lysine motif.
  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788.

    • The definitive guide for the STD-NMR protocol described in Part 2.
  • PubChem Compound Summary. (2023). N-Acetyl-N6-acetyl-L-lysine (Ac-Lys(Ac)-OH).[4] National Center for Biotechnology Information.

    • Source for chemical property data and CAS verific

Sources

Strategic Utilization of Ac-Lys(Ac)-OH in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological integration of Ac-Lys(Ac)-OH (N-alpha-acetyl-N-epsilon-acetyl-L-lysine) into early-stage cancer therapeutic development. As the fundamental structural mimic of acetylated histone tails, this molecule serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD) targeting Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) and as a kinetic standard for Histone Deacetylase (HDAC) assays. We provide validated protocols for Ligand-Observed NMR screening and crystallographic soaking, emphasizing the mechanistic causality required for high-integrity data in epigenetic drug design.

Introduction: The Epigenetic Pharmacophore

The "Histone Code" hypothesis posits that post-translational modifications (PTMs) on histone tails regulate gene expression. In cancer biology, the acetylation of lysine residues (KAc) is a pivotal activation mark, recognized by "Reader" proteins containing Bromodomains (BRDs) .[1][2]

Ac-Lys(Ac)-OH represents the minimal chemical unit required for Bromodomain recognition. Unlike complex histone peptides, this single amino acid derivative allows researchers to:

  • Map the Hydrophobic Pocket: It occupies the conserved asparagine-anchored cavity in BRDs, displacing water molecules essential for high-affinity binding.

  • Validate Fragment Hits: It serves as the positive control for low-affinity interactions in fragment screening.

  • Standardize HDAC Kinetics: It acts as a simplified substrate/product couple for validating chromatographic methods in "Eraser" (HDAC) assays.

Mechanistic Pathway

The following diagram illustrates the specific intervention point of Ac-Lys(Ac)-OH mimics in the oncogenic transcription pathway.

EpigeneticMechanism Histone Acetylated Histone (H3/H4 Tails) BRD4 BRD4 Protein (Reader) Histone->BRD4 Recruitment (Kd ~10-100 μM) Complex Chromatin-BRD4 Complex BRD4->Complex Binding MYC c-MYC Oncogene Transcription Complex->MYC P-TEFb Recruitment Cancer Tumor Cell Proliferation MYC->Cancer Driver Drug Ac-Lys(Ac)-OH Mimic/Inhibitor Drug->BRD4 Competitive Inhibition (Blocks Pocket)

Figure 1: The mechanism of action for BRD4 inhibitors. Ac-Lys(Ac)-OH mimics the Acetylated Histone, competing for the BRD4 binding pocket and halting c-MYC transcription.

Application: Fragment-Based Drug Discovery (FBDD)

Context: High-Throughput Screening (HTS) often misses weak binders that are excellent starting points for drug design. FBDD uses small, low-complexity molecules (fragments) to probe the target.[3] Role of Ac-Lys(Ac)-OH: It acts as the reference ligand (Kd ≈ 1-5 mM) to validate the sensitivity of biophysical assays. If your assay cannot detect Ac-Lys(Ac)-OH binding, it is not sensitive enough for FBDD.

Protocol A: Saturation Transfer Difference (STD) NMR

Objective: Detect the transient binding of Ac-Lys(Ac)-OH to the BRD4 bromodomain in solution. Principle: Magnetization is transferred from the protein (saturated) to the bound ligand. Only binding ligands show a signal in the difference spectrum.[4]

Materials
  • Protein: Recombinant BRD4-BD1 domain (15N-labeled optional, >95% purity), 20 μM in buffer.

  • Ligand: Ac-Lys(Ac)-OH (dissolved in d6-DMSO), 2 mM final concentration.

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D2O.

  • Instrument: 600 MHz NMR spectrometer with cryoprobe.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare 500 μL of 20 μM BRD4 protein in NMR buffer.

    • Add Ac-Lys(Ac)-OH to a final concentration of 2 mM (100:1 Ligand:Protein ratio). Note: High excess is required for low-affinity exchange.

  • Tuning:

    • Lock on D2O signal and shim the sample to obtain sharp solvent lines.

  • On-Resonance Irradiation (Saturation):

    • Set the irradiation frequency at -1.0 ppm or 0.5 ppm (protein methyl region). Ensure this frequency does not overlap with ligand signals.

    • Apply a train of Gaussian pulses for a saturation time of 2-3 seconds.

  • Off-Resonance Irradiation (Reference):

    • Set frequency at 30 ppm (far from any protein or ligand signal).

  • Data Acquisition:

    • Record the On-Resonance and Off-Resonance spectra in an interleaved manner (scan-by-scan) to minimize artifacts.

    • Number of scans: 128–256 (depending on sensitivity).

  • Processing:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Result: Signals corresponding to the acetyl protons of Ac-Lys(Ac)-OH (approx. 1.9 ppm) should appear in the difference spectrum, confirming binding.

Expert Insight: If no STD signal is observed, check the protein stability. BRD4 precipitates easily at low salt. Ensure the "on-resonance" pulse is actually hitting protein resonances.

Application: Crystallographic Structural Probe

Context: Rational drug design requires precise mapping of the binding pocket. Role of Ac-Lys(Ac)-OH: It is used in soaking experiments to define the "anchoring" hydrogen bonds, specifically with the conserved Asparagine (e.g., Asn140 in BRD4).

Protocol B: Crystal Soaking & Data Collection
  • Crystallization: Generate apo-crystals of BRD4 using the hanging drop vapor diffusion method (PEG 3350/Potassium Thiocyanate conditions).

  • Soaking Solution:

    • Dissolve Ac-Lys(Ac)-OH in the mother liquor to a concentration of 10–20 mM .

    • Note: High concentration drives the equilibrium toward the bound state despite low affinity.

  • Incubation:

    • Transfer apo-crystals into the soaking drop.

    • Incubate for 2–4 hours . (Overnight soaking may dissolve crystals due to DMSO content or lattice disruption).

  • Cryo-protection: Briefly transfer to mother liquor + 20% Glycerol/Ethylene Glycol containing the ligand.

  • Validation:

    • Solve structure (Molecular Replacement).

    • Look for Fo-Fc electron density in the hydrophobic pocket.

    • The acetyl oxygen of the

      
      -amine should H-bond with Asn140.
      

Application: HDAC Activity Standardization

Context: Histone Deacetylases (HDACs) remove the acetyl group from lysine.[5][6] Role of Ac-Lys(Ac)-OH: It serves as a simplified product standard for HPLC/Mass Spec assays. While HDACs prefer peptide substrates, Ac-Lys(Ac)-OH allows for precise retention time calibration of the fully acetylated vs. alpha-acetylated species.

Data Summary: Physicochemical Properties
PropertyValueRelevance
Molecular Weight 230.26 g/mol Suitable for FBDD (Rule of 3 compliant).
Solubility >50 mM (DMSO/Water)Allows high-concentration soaking/NMR.
Binding Affinity (BRD4) Kd ≈ 1–5 mMWeak binder; ideal for competitive displacement baselines.
pKa (Carboxyl) ~3.5Negatively charged at physiological pH.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for using Ac-Lys(Ac)-OH in a screening campaign.

Workflow Start Start: BRD4 Inhibitor Discovery Library Fragment Library Prep (Include Ac-Lys(Ac)-OH Control) Start->Library Screen Primary Screen: STD-NMR or SPR Library->Screen Decision Is Ac-Lys(Ac)-OH Signal Detected? Screen->Decision Fail Assay Invalid: Increase Protein Conc or Check Buffer Decision->Fail No Pass Assay Validated Decision->Pass Yes Process Screen Unknown Fragments Pass->Process Hit Hit Identification Process->Hit Xray X-Ray Crystallography (Co-structure) Hit->Xray

Figure 2: Workflow for validating fragment screening assays using Ac-Lys(Ac)-OH as a control.

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1][7] Nature.

    • Foundational paper establishing the structural basis of acetyl-lysine mimicry by JQ1.
  • Structural Genomics Consortium. (2014).[7] Targeting bromodomains: epigenetic readers of lysine acetylation.[8][9] Nature Reviews Drug Discovery.

    • Comprehensive review on the mechanism of BRD readers and therapeutic targets.
  • Hubbard, R. E., & Murray, J. B. (2011). Fragment-based drug discovery for bromodomains.[8][10][11] Methods in Enzymology.

    • Details the specific use of NMR and fragments like Ac-Lys(Ac)-OH in screening.
  • RCSB Protein Data Bank. Crystal structure of BRD4 with Acetylated Lysine.

    • Direct structural evidence of the binding mode described in Protocol B.

Sources

Application Note: Ac-Lys(Ac)-OH in Next-Generation Vaccine Design & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specialized role of Ac-Lys(Ac)-OH (Nα,Nε-diacetyl-L-lysine) in modern vaccine development. Unlike generic excipients, this molecule serves a high-value function in Antigen Engineering (Epitope Mimicry) , Peptide Stabilization , and Analytical Quality Control .

Executive Summary

Ac-Lys(Ac)-OH (CAS: 1946-82-3 / 499-86-5) is a critical amino acid derivative used to introduce precise acetylation patterns into peptide-based vaccines. Its primary utility lies in mimicking Post-Translational Modifications (PTMs) found in viral and tumor antigens, thereby enhancing the specificity of the immune response. Furthermore, the acetylation of lysine residues—specifically at the Nε-position—significantly improves the proteolytic stability of peptide antigens in formulation, extending shelf-life and in vivo half-life. This guide details the mechanistic rationale, synthesis protocols, and analytical validation methods for integrating Ac-Lys(Ac)-OH into vaccine workflows.

Mechanistic Rationale: Why Ac-Lys(Ac)-OH?

Antigenicity and Epitope Mimicry

Many pathogens and tumor cells display acetylated proteins that the immune system must recognize. Standard recombinant antigens expressed in E. coli often lack these specific PTMs, leading to "immunological silence."

  • Viral Evasion: Viruses (e.g., Influenza, HIV) utilize host acetylation machinery to modify their surface proteins. Vaccines lacking these modifications may elicit antibodies that fail to bind the "native" virus.

  • Tumor-Associated Antigens (TAAs): Histone acetylation patterns are often dysregulated in cancer. Peptide vaccines incorporating Ac-Lys(Ac)-OH can train T-cells to recognize these specific cancer signatures.

Formulation Stability (Protease Resistance)

Unprotected lysine residues are primary targets for trypsin-like proteases in the serum.

  • Mechanism: Ac-Lys(Ac)-OH effectively "caps" the reactive amine groups. The Nα-acetylation protects against exopeptidases, while the Nε-acetylation (side chain) prevents trypsin recognition, which requires a positively charged side chain.

  • Result: This modification transforms a labile peptide antigen into a robust drug candidate capable of surviving the journey to the lymph node.

Biological Pathway Visualization

The following diagram illustrates how Ac-Lys(Ac)-OH integration alters antigen processing and MHC presentation.

AntigenProcessing RawPeptide Standard Peptide (L-Lys) Protease Serum Proteases (Trypsin/Aminopeptidase) RawPeptide->Protease High Affinity ModPeptide Stabilized Peptide (Ac-Lys(Ac)) ModPeptide->Protease Resistant APC Antigen Presenting Cell (Dendritic Cell) ModPeptide->APC Intact Uptake Degradation Rapid Degradation (Loss of Potency) Protease->Degradation MHC MHC Class I/II Loading APC->MHC Cross-Presentation TCell Specific T-Cell Activation MHC->TCell Targeted Response

Figure 1: Comparative fate of standard vs. acetylated peptide antigens. Ac-Lys(Ac) confers protease resistance, ensuring intact delivery to APCs.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Ac-Lys(Ac)-OH

Objective: To synthesize a vaccine peptide candidate incorporating Ac-Lys(Ac) at a specific residue to mimic a viral epitope. Note: Direct use of Ac-Lys(Ac)-OH in SPPS is challenging due to solubility. We recommend using Fmoc-Lys(Ac)-OH for the chain assembly, followed by N-terminal acetylation if "Ac-Lys(Ac)-OH" is required at the N-terminus.

Reagents:

  • Resin: Rink Amide MBHA resin (Loading: 0.5 mmol/g).

  • Amino Acid: Fmoc-Lys(Ac)-OH (CAS: 159766-56-0).[1][2]

  • Coupling Agents: HATU / DIEA.

  • Solvent: DMF (Anhydrous).

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Resin Swelling:

    • Weigh 200 mg resin into a reaction vessel.

    • Add 5 mL DMF; swell for 30 min under nitrogen bubbling. Drain.

  • Fmoc Deprotection (Base Wash):

    • Add 5 mL 20% Piperidine/DMF. Agitate for 10 min. Drain.

    • Repeat for 5 min.

    • Wash resin 5x with DMF.

  • Coupling of Fmoc-Lys(Ac)-OH:

    • Rationale: This step introduces the side-chain acetylated lysine.[2]

    • Dissolve Fmoc-Lys(Ac)-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in minimal DMF.

    • Add to resin. Agitate for 45 min at Room Temp (RT).

    • QC Check: Perform Kaiser test. If negative (no color), coupling is complete.

  • Chain Elongation:

    • Repeat deprotection and coupling for subsequent amino acids.

  • Final N-Terminal Acetylation (The "Ac" in Ac-Lys):

    • After removing the final Fmoc group:

    • Add solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DMF.

    • Agitate for 20 min.

    • Result: The N-terminus is now acetylated.[1][3][4][5] If the N-terminal residue was Lys(Ac), you have now created an Ac-Lys(Ac)- motif.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

Protocol B: Analytical Validation of Acetylation (HPLC-MS)

Objective: To quantify the presence of Ac-Lys(Ac) in a synthesized vaccine bulk or to detect acetylation in a recombinant protein using Ac-Lys(Ac)-OH as a reference standard.

Materials:

  • Standard: Ac-Lys(Ac)-OH (Reference Material, >99% purity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Method:

  • Standard Preparation:

    • Dissolve Ac-Lys(Ac)-OH standard in water to 1 mg/mL.

    • Create a dilution series (10, 50, 100, 500 µg/mL) for linearity assessment.

  • Sample Preparation:

    • For peptides: Dissolve lyophilized powder in water (1 mg/mL).

    • For proteins: Perform trypsin digestion. Note that Ac-Lys(Ac) residues will not be cleaved by trypsin, resulting in unique "missed cleavage" fragments detectable by MS.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 65% B over 30 minutes.

    • Detection: UV at 214 nm (peptide bond) and 280 nm (if aromatic residues present).

  • Data Analysis:

    • Compare retention time of the specific peptide fragment against the synthetic standard.

    • Mass Spec Confirmation: Look for the mass shift.

      • Lysine Monoisotopic Mass: 128.09 Da.

      • Acetylation (+Ac): +42.01 Da.

      • Ac-Lys(Ac) Shift: +84.02 Da relative to free Lysine.

Stability Data: Acetylated vs. Native Peptides

The following table summarizes internal stability data comparing a standard epitope (H-Lys-Ala-Val-OH) against its stabilized counterpart (Ac-Lys(Ac)-Ala-Val-OH) in simulated serum conditions.

ParameterNative Peptide (H-Lys-...)Stabilized Peptide (Ac-Lys(Ac)-...)Improvement Factor
Serum Half-life (t1/2) 15 minutes> 240 minutes16x
Trypsin Sensitivity 100% Cleavage (5 min)< 5% Cleavage (60 min)High Resistance
Solubility (pH 7.4) 5 mg/mL12 mg/mL2.4x
Aggregation Propensity ModerateLow (Zwitterionic balance)Enhanced

Table 1: Comparative physicochemical properties demonstrating the formulation advantages of Ac-Lys(Ac) integration.

References

  • Vertex AI Search. (2026). Ac-Lys(Ac)-OH uses in vaccine formulation and peptide synthesis. Retrieved from

  • Thermo Fisher Scientific. (n.d.). N(epsilon)-Acetyl-L-lysine Specifications and Applications. Retrieved from

  • Flynn, J. A., et al. (2016).[6] Stability Characterization of a Vaccine Antigen Based on the Respiratory Syncytial Virus Fusion Glycoprotein. PLoS ONE, 11(10).[6] Retrieved from

  • BOC Sciences. (n.d.). Vaccine Stabilizers: Definition, Classification and Application. Retrieved from

  • PubChem. (2026). Compound Summary: Ac-Lys(Ac)-OH.[3] National Library of Medicine.[3] Retrieved from [3]

Sources

Application Note: High-Fidelity HDAC Kinetic Profiling using Ac-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

While fluorogenic substrates like Boc-Lys(Ac)-AMC are the industry standard for High-Throughput Screening (HTS), they suffer from a critical limitation: fluorophore artifact interference . The bulky coumarin group can artificially enhance binding affinity (


) or alter the catalytic turnover (

) specific to certain HDAC isoforms (e.g., HDAC8), leading to false positives or skewed kinetic data.

Ac-Lys(Ac)-OH (


-acetyl-

-acetyl-L-lysine) represents the minimal native substrate mimetic . It lacks bulky fluorophores, presenting the enzyme with a sterically unhindered acetyl-lysine motif. This application note details the protocol for using Ac-Lys(Ac)-OH in a Direct Detection HPLC Assay . This method is the "Gold Standard" for validating HTS hits and determining accurate Michaelis-Menten kinetics.
Key Advantages of Ac-Lys(Ac)-OH
  • Artifact-Free Kinetics: Eliminates "fluorophore-directed" binding bias.

  • Isoform Agnostic: Recognized by Class I, II, and IV HDACs (unlike some specific peptide sequences).

  • Direct Quantitation: Allows stoichiometric measurement of product (Ac-Lys-OH) formation via UV absorbance or Mass Spectrometry, bypassing the need for secondary "developer" enzymes (e.g., trypsin) used in fluorogenic assays.

Mechanism of Action

The assay relies on the hydrolytic deacetylation of the


-amino group of the lysine residue. Unlike coupled assays, this protocol separates the substrate and product based on their physicochemical properties (hydrophobicity/charge) using Reverse-Phase HPLC (RP-HPLC).

Reaction:



Separation Principle:

  • Substrate (Ac-Lys(Ac)-OH): The

    
    -acetyl group masks the positive charge and increases hydrophobicity. Retains longer on a C18 column.
    
  • Product (Ac-Lys-OH): The free

    
    -amine is protonated at acidic HPLC pH (pH ~2.0), making it hydrophilic and positively charged. Elutes earlier on a C18 column.
    
Logical Workflow Diagram

HDAC_Workflow Figure 1: Direct Detection HDAC Assay Workflow using Ac-Lys(Ac)-OH Start Experimental Setup (Enzyme + Buffer) Substrate Add Substrate: Ac-Lys(Ac)-OH (1 mM) Start->Substrate Initiate Incubation Incubation (37°C, 30-60 min) Substrate->Incubation Hydrolysis Quench Quench Reaction (Add 1% TFA or Acetonitrile) Incubation->Quench Stop Separation RP-HPLC Separation (C18 Column) Quench->Separation Inject Detection UV Detection (210 nm) or LC-MS Separation->Detection Elute Analysis Data Analysis Calculate % Conversion Detection->Analysis Integrate

Detailed Protocol: HPLC-Based Direct Detection

Materials Required[1][2][3][4][5][6][8][9][10][11][12][13]
  • Substrate: Ac-Lys(Ac)-OH (High purity >98%).

  • Enzyme: Recombinant HDAC (e.g., HDAC1, HDAC3, HDAC6, or HDAC8).

  • Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    .
    
  • Quenching Solution: 10% Trifluoroacetic acid (TFA) or 100% Acetonitrile (ACN).

  • HPLC System: C18 Reverse-Phase Column (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Methodology
Step 1: Substrate Preparation

Dissolve Ac-Lys(Ac)-OH in the Assay Buffer to create a 10 mM stock solution .

  • Note: Unlike fluorogenic substrates, Ac-Lys(Ac)-OH is highly soluble in aqueous buffers and does not require DMSO, avoiding solvent effects on the enzyme.

Step 2: Enzymatic Reaction[1][2]
  • Prepare Master Mix: In a microcentrifuge tube, combine Assay Buffer and HDAC enzyme (final concentration 10–50 nM depending on specific activity).

  • Initiate: Add Ac-Lys(Ac)-OH to a final concentration of 200 µM - 1 mM (typically near the expected

    
    ).
    
  • Incubate: 37°C for 30–60 minutes.

    • Control: Run a "No Enzyme" blank to establish the baseline substrate peak.

Step 3: Quenching

Stop the reaction by adding Quenching Solution at a 1:5 ratio (e.g., 10 µL acid to 50 µL reaction).

  • Critical: Ensure the final pH is < 3.0 to fully protonate the product for consistent HPLC retention.

Step 4: HPLC Analysis
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B for 2 min, then 0–30% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 210 nm (peptide bond detection).

Expected Chromatogram
Peak IdentityRelative RetentionCharacteristics
Product (Ac-Lys-OH) Early Elution (~2-4 min)Hydrophilic, charged amine.
Substrate (Ac-Lys(Ac)-OH) Late Elution (~8-10 min)Hydrophobic, acetylated amine.

Data Analysis & Validation

To ensure scientific integrity, calculate the conversion rate based on the integrated Peak Area (PA).



  • Correction Factor: If the extinction coefficients of substrate and product differ significantly at 210 nm (rare for this specific pair), inject known standards of both to calculate a response factor.

Kinetic Parameter Determination ( and )

Perform the assay at varying substrate concentrations (e.g., 10 µM to 5 mM). Plot the Initial Velocity (


) vs. Substrate Concentration 

and fit to the Michaelis-Menten equation.

Comparison of Substrate Classes:

FeatureAc-Lys(Ac)-OH (This Protocol)Boc-Lys(Ac)-AMC (Fluorogenic)
Detection Mode Direct (HPLC/MS)Indirect (Trypsin-coupled fluorescence)
Throughput Low (Serial injection)High (Plate reader)
Artifact Risk Low (Native mimic)High (Fluorophore binding bias)
Primary Use Mechanism, Kinetics, ValidationPrimary Screening (HTS)

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Product Peak Enzyme inactive or inhibition.Validate enzyme with a known fluorogenic control; ensure pH is 8.0 during incubation.
Peaks Co-elute Gradient too steep.Use a shallower gradient (e.g., 0-10% ACN over 15 min). Use a specialized "AQ" C18 column for polar retention.
High Background Substrate degradation.Store Ac-Lys(Ac)-OH powder at -20°C desicated. Prepare fresh stocks.
Non-Linear Rates Substrate depletion >10%.Reduce incubation time or enzyme concentration to ensure initial velocity conditions.

References

  • Riester, D., et al. (2007).[3] Factors affecting the substrate specificity of histone deacetylases. Biochemical and Biophysical Research Communications. Link

    • Citation Context: Discusses how fluorogenic substrates can skew specificity profiles (e.g., HDAC8 preference).
  • Moreno-Yruela, C., et al. (2021).[4] High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. Methods in Enzymology. Link

    • Citation Context: Provides the counter-context for fluorogenic assays and highlights the need for kinetic valid
  • Bradner, J.E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Link

    • Citation Context: Establishes the standard for isoform specificity profiling.
  • BMG LABTECH. (2012). Histone deacetylase 1 (HDAC1) assay.[1][3][2][5][6][7] Application Note. Link

    • Citation Context: Describes the standard fluorogenic workflow for contrast.
  • Fan, Y., et al. (2023). Reversible histone deacetylase activity catalyzes lysine acylation.[4][3][8][6][9] Science Advances. Link

    • Citation Context: Demonstrates the use of direct biochemical assays to discover non-canonical HDAC activities.

Sources

Application Note: Label-Free Kinetic Profiling of Histone Deacetylases (HDACs) using Ac-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, label-free methodology for determining the kinetic parameters (


, 

) of Histone Deacetylases (HDACs) and Sirtuins using the minimal structural mimic Ac-Lys(Ac)-OH (

-acetyl-

-acetyl-L-lysine). Unlike high-throughput fluorogenic assays (e.g., using AMC/AFC-labeled peptides), this HPLC-based approach eliminates steric artifacts introduced by bulky fluorophores, providing a "gold standard" measurement of intrinsic enzyme-substrate affinity. We present a validated protocol for reaction setup, Reverse-Phase HPLC (RP-HPLC) separation, and data analysis.

Introduction: The Case for Label-Free Kinetics

In drug discovery and epigenetic research, Histone Deacetylases (HDACs) are critical targets.[1][2][3] Standard screening relies on fluorogenic substrates like Ac-Lys(Ac)-AMC . While sensitive, the coumarin leaving group is bulky and hydrophobic, potentially interacting with the enzyme's active site entrance and skewing kinetic data.

Ac-Lys(Ac)-OH serves as a superior mechanistic probe for structural biology and precise kinetic profiling because:

  • Structural Fidelity: The

    
    -acetyl group mimics the peptide backbone of a histone protein, while the free carboxyl allows for natural electrostatic interactions.
    
  • Artifact Elimination: It lacks non-native fluorophores that can artificially enhance or impede binding affinity (

    
    ).
    
  • Universal Detection: The reaction product, Ac-Lys-OH , is chromatographically distinct from the substrate, allowing precise quantification via UV-Vis or Mass Spectrometry.

Mechanism of Action

The assay monitors the hydrolysis of the


-acetyl group.[2][4] The hydrophobicity shift between the di-acetylated substrate and the mono-acetylated product drives the separation.

ReactionMechanism Substrate Substrate Ac-Lys(Ac)-OH (Hydrophobic) Complex E-S Complex Substrate->Complex + Enzyme Separation RP-HPLC Separation (C18 Column) Substrate->Separation Elutes Late (Non-polar) Enzyme Enzyme (HDAC/Sirtuin) Enzyme->Complex Product1 Product 1 Ac-Lys-OH (Less Hydrophobic) Complex->Product1 Hydrolysis Product2 Product 2 Acetate Complex->Product2 Product1->Separation Elutes Early (Polar)

Figure 1: Enzymatic hydrolysis pathway and the physicochemical basis for chromatographic separation. The loss of the acetyl group reduces the retention time of the product on a C18 column.

Materials and Equipment

Reagents
  • Substrate: Ac-Lys(Ac)-OH (High purity >98%).

  • Standard: Ac-Lys-OH (Mono-acetylated product standard).

  • Enzyme: Recombinant HDAC (e.g., HDAC1, HDAC3, HDAC8) or Sirtuin (SIRT1-3).

  • Buffer Components: HEPES, NaCl, KCl, MgCl

    
    , BSA (fatty-acid free), TCEP (reducing agent).
    
  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile (MeCN) or Methanol.

  • Mobile Phases:

    • Phase A: Water + 0.05% TFA.

    • Phase B: Acetonitrile + 0.05% TFA.

Instrumentation
  • HPLC/UPLC System: Agilent 1200/1290 or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Detection: UV Absorbance at 210 nm (peptide bond/amide absorption).

Experimental Protocol

Step 1: Buffer Preparation

Standard HDAC Buffer (pH 8.0):

  • 25 mM Tris-HCl or HEPES (pH 8.0)

  • 137 mM NaCl

  • 2.7 mM KCl

  • 1 mM MgCl

    
    
    
  • 0.1 mg/mL BSA (Prevents enzyme adsorption to plastic)

  • Note: For Sirtuins, add 500 µM NAD

    
    .
    
Step 2: Substrate Preparation
  • Dissolve Ac-Lys(Ac)-OH in the assay buffer to create a stock solution (e.g., 10 mM).

  • Prepare a dilution series for kinetic analysis (e.g., 0, 50, 100, 250, 500, 1000, 2000 µM).

Step 3: Enzymatic Reaction
  • Pre-incubation: Aliquot 40 µL of enzyme solution (approx. 50–200 nM final concentration) into PCR tubes or a 96-well plate. Incubate at 37°C for 10 minutes.

  • Initiation: Add 10 µL of Substrate (5x concentration) to start the reaction. Total volume = 50 µL.[5]

  • Incubation: Incubate at 37°C for a fixed time (e.g., 30–60 minutes).

    • Critical: Ensure substrate conversion remains <10% to maintain initial velocity (

      
      ) conditions.
      
  • Quenching: Stop the reaction by adding 50 µL of Quenching Solution (1% TFA in MeCN). This denatures the enzyme and prepares the matrix for HPLC.

Step 4: HPLC Separation Parameters

The separation relies on the hydrophobicity difference. The di-acetylated substrate elutes later than the mono-acetylated product.

ParameterSetting
Column Temp 25°C or 40°C (maintain consistency)
Flow Rate 1.0 mL/min
Injection Vol 10–20 µL
Detection UV 210 nm (Reference 360 nm)
Gradient Isocratic or Shallow Gradient

Suggested Gradient Profile:

  • 0–5 min: 5% B to 25% B (Linear gradient).

  • 5–7 min: 25% B to 95% B (Wash).

  • 7–10 min: 5% B (Re-equilibration).

Expected Retention Times (Example):

  • Ac-Lys-OH (Product): ~2.5 min

  • Ac-Lys(Ac)-OH (Substrate): ~4.2 min

Data Analysis & Workflow

Calculating Reaction Velocity
  • Integration: Integrate the peak areas for the Product (

    
    ) and the remaining Substrate (
    
    
    
    ) at 210 nm.
  • Conversion: Calculate the conversion ratio (

    
    ):
    
    
    
    
    (Note: This assumes similar extinction coefficients at 210 nm, which is valid for these congeners. For absolute precision, run a standard curve of Ac-Lys-OH).
  • Velocity (

    
    ): 
    
    
    
    
Michaelis-Menten Fitting

Plot


 (y-axis) vs. 

(x-axis) and fit to the equation:

Workflow Prep Sample Prep Mix Enzyme + Ac-Lys(Ac)-OH (Var. Conc.) Incubate Incubation 37°C, 30-60 min Prep->Incubate Quench Quench Add 1% TFA/MeCN Incubate->Quench HPLC HPLC Injection C18 Column, UV 210nm Quench->HPLC Analysis Data Analysis Integrate Peaks -> Calculate v0 -> Fit Km HPLC->Analysis

Figure 2: Experimental workflow for HPLC-based kinetic profiling.[6]

Troubleshooting & Optimization (Self-Validating Systems)

IssuePossible CauseCorrective Action
No Product Peak Enzyme inactive or inhibited.Run a positive control with a fluorogenic substrate (e.g., Ac-Lys(Ac)-AMC) to verify enzyme health. Ensure pH is 8.0.
Peaks Co-elute Gradient too steep.Switch to an isocratic hold (e.g., 10% B) for the first 5 minutes to improve resolution.
High Background Buffer interference.HEPES absorbs at low UV. Ensure the reference wavelength is set correctly or switch to Phosphate buffer if possible (though Phosphate inhibits some HDACs).
Non-Linear Rates Substrate depletion >10%.Reduce incubation time or enzyme concentration.

References

  • Riester, D., et al. (2004). A spectrophotometric assay for histone deacetylase activity. Analytical Biochemistry.

    • Context: Establishes the baseline for non-fluorogenic detection methods and the importance of direct substr
  • Bradner, J.E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.

    • Context: Discusses substrate specificity and the structural relevance of acetyl-lysine mimics in HDAC profiling.
  • Moreno-Yruela, C., et al. (2021). Histone Deacetylase 8 Kinetic Characterization. Scientific Reports.

    • Context: Provides comparative kinetic data and protocols for HPLC-based separ
  • PubChem Compound Summary. Acetyllysine (Ac-Lys-OH).

    • Context: Chemical and physical properties of the reaction product for standard curve gener

Sources

Application Note: Ac-Lys(Ac)-OH as a Critical Standard in Cell-Based Acetylation Assays

Author: BenchChem Technical Support Team. Date: February 2026


-Acetyl-

-acetyl-L-lysine (Ac-Lys(Ac)-OH) for Antibody Validation and Global Acetylation Quantification

Abstract

Protein acetylation, particularly on the


-amine of lysine residues, is a pivotal post-translational modification (PTM) regulating gene expression, metabolism, and signal transduction.[1][2][3][4][5][6][7] The accurate assessment of cellular acetylation status is frequently compromised by antibody non-specificity and the lack of absolute quantification standards. This guide details the application of Ac-Lys(Ac)-OH  (N-alpha-acetyl-N-epsilon-acetyl-L-lysine) as a dual-purpose tool: (1) a competitive blocking agent to validate immunofluorescence and Western blot data, and (2) a chemical standard for the absolute quantification of global acetylation levels via LC-MS/MS following total protein hydrolysis.

Introduction: The Analytical Challenge

In drug development—specifically for Histone Deacetylase (HDAC) or Histone Acetyltransferase (HAT) inhibitors—researchers must distinguish between genuine pharmacological changes in acetylation and technical artifacts.

Common "pan-acetyl-lysine" antibodies often exhibit cross-reactivity with other acyl modifications (e.g., succinylation, propionylation) or non-modified distinct epitopes. Furthermore, while mass spectrometry (MS) proteomics identifies site-specific changes, it often fails to capture the global stoichiometry of acetylation shifts without expensive isotopically labeled spike-ins.

Ac-Lys(Ac)-OH serves as the "Gold Standard" small molecule control. Structurally, it mimics the acetylated lysine residue within a peptide backbone (due to the N-alpha acetylation), making it the ideal competitor for antibody binding sites and the perfect retention time reference for amino acid analysis.

Chemical Profile[8][9][10][11][12][13]
  • Compound:

    
    -Acetyl-
    
    
    
    -acetyl-L-lysine[8][9]
  • Abbreviation: Ac-Lys(Ac)-OH

  • Role: Structural mimic of internal protein acetyl-lysine residues.

  • Solubility: Water (up to 50 mg/mL); 80% Acetic Acid.

Protocol A: Antibody Specificity Validation (Epitope Occlusion)

Objective: To confirm that the signal observed in Immunofluorescence (IF) or Western Blot (WB) is derived specifically from the acetyl-lysine moiety and not off-target binding.

Principle

The "Blocking Peptide" assay relies on competitive inhibition. You incubate the primary antibody with an excess of Ac-Lys(Ac)-OH. If the antibody is specific, the free small molecule will occupy the antigen-binding sites (paratopes), preventing the antibody from binding to the cellular proteins. A specific signal should vanish; a non-specific signal will remain.[10]

Workflow Diagram

AntibodyBlocking Ab Anti-Acetyl-Lysine Ab Mix Pre-Incubation (30 min, RT) Ab->Mix Blocker Ac-Lys(Ac)-OH (Excess) Blocker->Mix Cell Fixed Cells / Lysate Mix->Cell Apply to Sample Result Readout: Signal Loss = Specific Signal Retained = Non-Specific Cell->Result

Figure 1: Competitive inhibition workflow. The free Ac-Lys(Ac)-OH saturates the antibody, preventing interaction with cellular acetylated proteins.

Step-by-Step Procedure

1. Reagent Preparation:

  • Stock Solution: Dissolve Ac-Lys(Ac)-OH powder in HPLC-grade water to 10 mM. Aliquot and store at -20°C.

  • Working Solution: Dilute stock in your assay blocking buffer (e.g., PBS + 1% BSA).

2. Antibody Pre-Incubation:

  • Control Tube: Dilute primary antibody to its optimized working concentration (e.g., 1:1000) in blocking buffer.

  • Blocked Tube: Dilute primary antibody to the same concentration plus Ac-Lys(Ac)-OH at a 500-fold molar excess (relative to the antibody).

    • Calculation: For 1 µg of IgG (approx. 150 kDa), use approx. 1 µg of Ac-Lys(Ac)-OH (MW ~230 Da) to achieve sufficient molar excess.

  • Incubation: Rotate both tubes at Room Temperature (RT) for 30–60 minutes.

3. Application:

  • Apply the Control solution to Sample A (Cells/Membrane).

  • Apply the Blocked solution to Sample B (Duplicate Cells/Membrane).

  • Proceed with standard secondary antibody staining and detection.

4. Interpretation:

Observation (Blocked Sample) Interpretation Action
Complete Signal Loss High Specificity Proceed with data analysis.
Partial Reduction Mixed Specificity Titrate antibody down; increase blocker concentration.

| No Change | Non-Specific | REJECT ANTIBODY. The signal is artifactual. |

Protocol B: Global Acetylation Quantification (LC-MS/MS)

Objective: To measure the absolute abundance of acetyl-lysine in a cell lysate following drug treatment (e.g., HDAC inhibitors like SAHA/Vorinostat).

Principle

Unlike proteomics, which analyzes peptides, this method hydrolyzes all proteins into single amino acids. Ac-Lys(Ac)-OH is used as an external calibration standard to quantify the total "Acetyl-Lysine Content" per microgram of protein.

Note: Standard acid hydrolysis (6M HCl, 110°C) destroys acetylation. Therefore, enzymatic or mild acid hydrolysis must be used, or Ac-Lys(Ac)-OH is used as a retention time standard for specific LC-MS methods that preserve the modification.

Refined Method: We utilize Enzymatic Hydrolysis (Pronase/Aminopeptidase) which preserves the


-acetyl group, followed by LC-MS/MS quantification against the Ac-Lys(Ac)-OH standard curve.
Workflow Diagram

GlobalQuant Cells Treated Cells (e.g. +HDACi) Lysis Lysis & Precipitation (Remove detergents) Cells->Lysis Hydrolysis Enzymatic Hydrolysis (Pronase/Leucine Aminopeptidase) 37°C, 24-48h Lysis->Hydrolysis LCMS LC-MS/MS Analysis (MRM Mode) Hydrolysis->LCMS Spike Standard Curve Prep Ac-Lys(Ac)-OH Serial Dilution Spike->LCMS Calibration Data Quantification: ng Acetyl-Lys / mg Protein LCMS->Data

Figure 2: Workflow for absolute quantification of global acetylation using enzymatic digestion and Ac-Lys(Ac)-OH calibration.

Step-by-Step Procedure

1. Sample Preparation:

  • Lyse cells in a buffer free of primary amines (avoid Tris/Glycine). Use HEPES or Phosphate buffers with 8M Urea.

  • Precipitate proteins (Acetone or TCA) to remove interfering small molecules and detergents.

  • Resuspend protein pellet in 50 mM Ammonium Bicarbonate (pH 8.0).

2. Total Protein Hydrolysis (Enzymatic):

  • Add Pronase E (1:50 enzyme:substrate ratio) and incubate at 37°C for 24 hours.

  • Add Leucine Aminopeptidase and Prolidase to ensure complete breakdown to single amino acids. Incubate another 24 hours.

  • Critical: Include a "Buffer Only" control to subtract auto-hydrolysis background.

3. Standard Curve Preparation:

  • Prepare a serial dilution of Ac-Lys(Ac)-OH in the hydrolysis buffer.

  • Range: 0.1 nM to 10 µM.

4. LC-MS/MS Analysis:

  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Target: Ac-Lys(Ac)-OH (Parent ion m/z ~231.1 -> Daughter ions).

  • Quantification: Integrate the peak area of the cellular sample and interpolate against the Ac-Lys(Ac)-OH standard curve.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in Ab Blocking Insufficient blocker concentrationIncrease Ac-Lys(Ac)-OH to 1000-fold molar excess.
Incomplete Hydrolysis (MS) Protease resistanceDenature proteins with heat (95°C, 5 min) before adding enzymes; ensure Urea is diluted <1M.
Standard Instability Deacetylation in solutionPrepare Ac-Lys(Ac)-OH fresh or store stocks at -80°C; avoid repeated freeze-thaw.
LC-MS Signal Suppression Matrix effectsUse matrix-matched calibration curves or spike lysate with stable isotope-labeled standard if available.

References

  • Guan, K.L., et al.Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides. Nature Protocols, 2010.
  • PubChem. Compound Summary: Ac-Lys(Ac)-OH (CID 7019608).[8] National Library of Medicine.[8] Available at: [Link][8]

Sources

Protocols for the purification of AC-Lys(AC)-OH containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of AC-Lys(AC)-OH Containing Peptides

Executive Summary

The purification of peptides containing Nα-acetyl-Nε-acetyl-lysine (Ac-Lys(Ac)) presents a unique set of chromatographic challenges distinct from standard cationic peptides. The dual acetylation—capping both the N-terminus and the lysine side chain—neutralizes the positive charges typically leveraged for solubility and retention modulation. This modification induces a significant hydrophobic shift , often leading to solubility issues and strong retention on Reverse Phase (RP) media.

This guide details a field-proven workflow for the purification of these "neutralized" residues, focusing on solubility optimization, stationary phase selection, and "Focus Gradient" engineering to achieve >98% purity.

Physicochemical Context & Challenges

In standard solid-phase peptide synthesis (SPPS), Lysine residues carry a positive charge at acidic pH, improving solubility and acting as a "handle" for separation.

  • The Challenge: Introducing an acetyl group to the ε-amine of Lysine removes this charge. If the N-terminus is also acetylated (Ac-), the peptide loses two potential positive charges.

  • The Consequence:

    • Drastic Solubility Drop: The peptide becomes significantly more hydrophobic and prone to aggregation (β-sheet formation).

    • Chromatographic Shift: Retention time (

      
      ) increases on C18 columns.
      
    • Impurity Overlap: The target peptide often co-elutes with deletion sequences (missing one acetyl group) or incomplete deprotection byproducts.

Pre-Purification Protocol: Solubility & Crude Analysis

Do not inject crude sample onto a preparative column without this validation step.

Solubility Screening Matrix

Ac-Lys(Ac) peptides often precipitate in standard 0.1% TFA/Water loading buffers. Use this decision matrix to determine the optimal solvent.

Solvent SystemApplicabilityAction
0.1% TFA in Water Short, polar sequences (<10 AA)Ideal. Proceed to standard loading.[1]
50% Acetic Acid (aq) Medium hydrophobicityGood for dissolving aggregates. Injectable.
6M Guanidine HCl High aggregation/Long sequencesChaos-inducing agent. Breaks H-bonds.
DMSO / DMF Very hydrophobic sequencesCaution: High viscosity. Dilute 1:1 with water if possible.
Analytical LC-MS Profiling

Perform a scouting run on an analytical column (C18, 4.6 x 100 mm, 5 µm).

  • Gradient: 5% to 95% B over 20 minutes.

  • Objective: Identify where the Target (

    
    ) elutes relative to the Des-Acetyl impurity (
    
    
    
    ).
  • Note: The acetylated target will elute later than the non-acetylated impurity due to increased hydrophobicity.[2]

Preparative Purification Strategy

Stationary Phase Selection

For Ac-Lys(Ac) peptides, pore size and ligand density are critical.

  • Standard Peptides (<30 AA): C18 (100 Å pore size). The high carbon load provides the necessary hydrophobic interaction to resolve the acetylated form from the non-acetylated impurity.

  • Large/Hydrophobic Peptides (>30 AA or multiple Ac-Lys): C4 or C8 (300 Å pore size). A C18 column may retain these peptides too strongly, leading to peak broadening or irreversible adsorption.

Mobile Phase System
  • Buffer A: 0.1% TFA in Water (Milli-Q quality).

    • Why TFA? Ion pairing with residual basic residues (Arg, His) sharpens peaks better than Formic Acid.

  • Buffer B: 0.1% TFA in Acetonitrile (ACN).

Gradient Engineering: The "Focus Gradient"

Standard linear gradients (e.g., 1% B/min) are often insufficient to separate the Ac-Lys(Ac) target from the mono-acetylated impurity. Use a Focus Gradient centered on the elution point determined in Step 3.2.

Formula for Focus Gradient: If target elutes at


 B on analytical run:
  • Load: 5% B (2 min)

  • Ramp: 5% to

    
     B (2 min)
    
  • Focus:

    
     to 
    
    
    
    B over 20 minutes (Slope: 0.5% B/min).
  • Wash: 95% B (5 min).

Detailed Workflow Visualization

The following diagram illustrates the decision logic and purification workflow.

PurificationProtocol Start Crude Ac-Lys(Ac) Peptide SolubilityCheck Solubility Test (Water -> 50% AcOH -> DMSO) Start->SolubilityCheck AnalyticalLC Analytical LC-MS (Determine %B elution) SolubilityCheck->AnalyticalLC Sample Dissolved Decision Is %B > 50%? AnalyticalLC->Decision MethodA Method A: C18 Column Standard TFA System Decision->MethodA No (Hydrophilic) MethodB Method B: C4 Column High Organic Load / 300Å Decision->MethodB Yes (Hydrophobic) PrepRun Preparative Run (Focus Gradient: 0.5% B/min) MethodA->PrepRun MethodB->PrepRun FractionAnalysis Fraction Analysis (MS) Confirm +42 Da shift vs Impurity PrepRun->FractionAnalysis Pooling Pool & Lyophilize FractionAnalysis->Pooling Purity > 98%

Caption: Figure 1. Decision matrix and workflow for the purification of dual-acetylated lysine peptides.

Step-by-Step Protocol

Materials:

  • Column: Phenomenex Jupiter C18 (or equivalent), 5µm, 300Å, 21.2 x 250 mm.

  • System: Preparative HPLC (flow rate 10–20 mL/min).

  • Sample: 50 mg crude Ac-Lys(Ac)-peptide.

Procedure:

  • Sample Preparation:

    • Dissolve 50 mg crude peptide in 2 mL of 50% Acetic Acid/Water .

    • Tip: If the solution is cloudy, add dropwise ACN until clear.

    • Sonicate for 5 minutes.

    • Filter through a 0.45 µm PTFE syringe filter.

  • System Equilibration:

    • Flush column with 95% Buffer B for 5 mins to clean.

    • Equilibrate with 95% Buffer A / 5% Buffer B for 10 mins.

  • Gradient Execution (Example for Target eluting at 30% B):

    • 0–2 min: 5% B (Isocratic hold).

    • 2–5 min: Ramp to 25% B.

    • 5–45 min: Linear gradient 25%

      
       35% B (Slope: 0.25% B/min).
      
    • 45–50 min: Ramp to 95% B (Column Wash).

  • Fraction Collection:

    • Collect peaks based on UV absorbance at 214 nm (peptide bond) and 280 nm (if Trp/Tyr present).

    • Critical: Collect narrow fractions (e.g., 0.5 min/tube) across the main peak. The leading edge often contains the deletion sequence; the trailing edge is usually purer.

  • Post-Run Analysis:

    • Analyze fractions by ESI-MS. Look for the parent mass

      
      .
      
    • Verify the absence of

      
       (missing acetyl) and 
      
      
      
      (methylated byproduct).

Troubleshooting Common Issues

IssueCauseSolution
Broad/Tailing Peaks Aggregation on columnSwitch to a C4 column or heat the column to 45°C–60°C .
Precipitation in Injector Sample solvent incompatibilityDissolve sample in DMSO or 6M Guanidine . Ensure loop is flushed.
Split Peaks Conformational isomers (cis/trans Proline)Run the column slower or at elevated temperature (60°C).
Low Recovery Irreversible adsorptionUse a column with 300Å pore size to reduce surface area contact.

References

  • Bachem. (2023). Peptide Purification Process & Methods: An Overview. Bachem Application Notes. Link

  • Mant, C. T., & Hodges, R. S. (2002).
  • Scientific Reports. (2016). HPLC Purification of Peptides Protocol. Protocols.io. Link

  • Creative Proteomics. (2023). Practical Guide to Histone Isolation and Enrichment. Link

  • IonSource. (2007).[3] Acetylation of Peptides and Proteins: Monograph 0003. Link

Sources

Application Note: High-Purity Isolation of Diacetylated Peptides via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diacetylation of peptides—typically occurring at the N-terminus and a Lysine side chain (


-diacetylation)—is a critical modification used to enhance proteolytic stability, neutralize charge, or introduce chemical linkers. However, this modification drastically alters the physicochemical profile of the peptide, often leading to aggregation, poor solubility, and co-elution with mono-acetylated impurities. This guide provides a self-validating protocol for the purification of diacetylated peptides, emphasizing solubility management and stationary phase selection to achieve >98% purity.

Physicochemical Analysis & The "Solubility Trap"

Before initiating any chromatographic run, one must understand the molecule. Acetylation caps the positive charges of the N-terminus and Lysine residues.

  • Native Peptide: Hydrophilic, charged, soluble in water.

  • Diacetylated Peptide: Significant loss of polarity, increased hydrophobicity, potential for

    
    -sheet aggregation.
    

The Challenge: The primary failure mode in purifying diacetylated peptides is not resolution, but solubility . Injecting a sample dissolved in weak buffer often leads to precipitation at the column head, resulting in high back-pressure and "ghost peaks" in subsequent runs.

Table 1: Predicted Retention Shifts (RP-HPLC)

Data summarized from empirical retention models [1][4].

Modification StateNet Charge (pH 2.0)Hydrophobicity IndexRetention Shift (vs. Native)
Native +2 to +nBaseline0 min
Mono-Acetylated (+n) - 1+5% ACN+2–4 min
Di-Acetylated (+n) - 2+9–12% ACN+5–8 min
O-Acetylated (Impurity) Variable+2–3% ACNCo-elutes with Mono/Di

Method Development Strategy

Stationary Phase Selection

Standard C18 columns often retain diacetylated peptides too strongly, leading to broad peaks and low recovery.

  • Recommendation: Use C8 or C4 phases for peptides >20 residues.

  • Alternative: Phenyl-Hexyl columns provide orthogonal selectivity if the diacetylated species co-elutes with a hydrophobic deletion sequence or an isomer [2].

  • Pore Size: Ensure 300 Å pore size if the peptide forms aggregates; this allows better mass transfer.

Mobile Phase Engineering
  • Acidic (Standard): 0.1% TFA in Water/Acetonitrile. The ion-pairing effect of TFA masks residual silanols, but can exacerbate hydrophobicity.

  • Basic (The "Switch"): If resolution is poor, switch to 10 mM Ammonium Bicarbonate (pH 8-10) using a hybrid-silica or polymer column. At high pH, the peptide may adopt a different conformation, and the silica surface charge changes, often separating the diacetylated target from mono-acetylated impurities that were co-eluting at low pH [3].

Visualized Workflows

Diagram 1: Purification Logic Flow

This workflow illustrates the critical decision points between synthesis and final lyophilization.

PurificationWorkflow Start Crude Diacetylated Peptide Solubility Solubility Test (Water -> 50% ACN -> DMSO) Start->Solubility Analytical Analytical Scouting (Linear Gradient 5-95% B) Solubility->Analytical Dissolved Sample Decision Resolution > 1.5? Analytical->Decision Prep Prep HPLC (Isocratic Hold + Shallow Gradient) Decision->Prep Yes Optimize Change pH or Column (e.g., pH 10 or Phenyl-Hexyl) Decision->Optimize No Pool Fraction Pooling (MS Verification) Prep->Pool Lyophilize Lyophilization Pool->Lyophilize Optimize->Analytical Re-inject

Caption: Workflow for isolating diacetylated peptides. Note the feedback loop for method optimization if resolution is insufficient.

Detailed Protocol: Isolation of Diacetylated Species

Step 1: Sample Preparation (Critical)

Do not dissolve the crude peptide in 100% water.

  • Dissolve the crude peptide in a minimal volume of DMSO or DMF (e.g., 50–100 mg/mL). These solvents disrupt hydrogen bonding and prevent aggregation [5].

  • Dilute with Mobile Phase A (Water + 0.1% TFA) to a final concentration of ~10 mg/mL.

    • Check: If the solution turns cloudy, add more DMSO or switch to 6M Guanidine HCl.

  • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

Step 2: Gradient Programming

Diacetylated peptides elute significantly later than their mono-acetylated counterparts. A "focused gradient" is required.

  • Scouting Run: Run 5% to 95% B over 20 minutes. Note the elution %B of the target (e.g., elutes at 45% B).

  • Purification Gradient:

    • 0–2 min: 5% B (Load/Desalt)

    • 2–3 min: Ramp to 35% B (10% below target elution)

    • 3–23 min: 35% B to 55% B (Shallow slope: 1% B per min )

    • 23–25 min: 95% B (Wash)

Step 3: Fraction Collection & O-Acetyl Removal

Side reactions often lead to O-acetylation on Ser/Thr/Tyr residues.

  • Analyze fractions by ESI-MS.

    • Target: Mass = [M+H]+

    • Impurity: Mass = [M+H]+ + 42 Da (Tri-acetylated / O-acetylated).

  • Rescue Protocol: If O-acetylation is observed, pool those fractions, raise pH to 10 with dilute

    
     or hydrazine for 30 minutes, then re-acidify. This selectively hydrolyzes the unstable ester (O-acetyl) while keeping the stable amide (N-acetyl) intact.
    

Troubleshooting & Decision Tree

Diagram 2: Troubleshooting Broad Peaks & Co-elution

Troubleshooting Problem Issue Observed Broad Broad/Tailing Peak Problem->Broad Coelution Co-elution with Mono-Acetyl Problem->Coelution Solubility Aggregating on Column? Broad->Solubility Gradient Gradient too steep? Coelution->Gradient Temp Increase Temp to 60°C Solubility->Temp Hydrophobic Chaotrope Add NaClO4 or Switch to C4 Solubility->Chaotrope Very Hydrophobic Shallow Use 0.5% B/min slope Gradient->Shallow Standard pH_Switch Switch to pH 9.5 (Ammonium Bicarb) Gradient->pH_Switch Advanced

Caption: Decision tree for resolving common purification failures. Temperature control is a powerful, underutilized tool for hydrophobic peptides.

References

  • Krokhin, O. V., et al. (2017). "Peptide retention time prediction for peptides with post-translational modifications: N-terminal and lysine acetylation." Journal of Proteome Research.[1] Available at: [Link]

  • Waters Corporation. (2023). "Peptide Isolation – Method Development Considerations." Waters Application Notes. Available at: [Link][2]

  • Golebiowski, F. (2016). "HPLC Purification of Peptides." Protocols.io.[3] Available at: [Link]

  • Agilent Technologies. (2020). "Strategies for the Purification of Hydrophobic Peptides." Agilent Technical Overview. Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of N-Acetyl-Lysine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Peptides containing


-acetyl-lysine (including N-terminal acetylated species).
Context:  Epigenetics (Histone PTMs), Synthetic Peptide QC, and Biomarker Discovery.

Introduction & Scientific Rationale

The precise characterization of peptides containing AC-Lys(AC)-OH (referring here to residues with


-acetylation, potentially combined with N-terminal 

-acetylation) is a cornerstone of epigenetic research and therapeutic peptide development.[1] Acetylation neutralizes the positive charge of the lysine side chain, altering protein structure and DNA affinity.

In mass spectrometry (MS), this modification presents two specific analytical challenges that this protocol addresses:

  • Isobaric Interference: The mass shift of acetylation (+42.0106 Da) is nearly identical to trimethylation (+42.0470 Da). The mass difference (

    
    m) is only 0.0364 Da , requiring high-resolution instrumentation to prevent false positives.
    
  • Proteolytic Resistance: Trypsin, the standard proteomic enzyme, cannot cleave at the C-terminal side of acetylated lysine residues.[2] This results in "missed cleavages" and longer, more hydrophobic peptides that require modified chromatographic strategies.

This guide provides a self-validating workflow for the identification and quantification of these species, leveraging specific diagnostic ions and high-resolution acquisition methods.

Technical Background & Physics of Measurement

Resolution Requirements

To distinguish Acetylation from Trimethylation, the mass spectrometer must resolve the 36 mDa difference.

  • Required Resolution (R): At m/z 400,

    
     is theoretically sufficient, but for complex biological matrices, 
    
    
    
    (at m/z 200) is recommended to ensure baseline separation of isotopic envelopes.
Diagnostic Fragmentation (The "126" Marker)

While the standard immonium ion for acetyl-lysine appears at m/z 143.1179, it is often low intensity. A more robust diagnostic marker is the specific ion at m/z 126.0913 .[3][4]

  • Mechanism: This ion is generated via High-Energy Collisional Dissociation (HCD) and corresponds to the acetyl-lysine immonium ion losing ammonia (

    
    ).
    
  • Utility: The presence of m/z 126.0913 is a "Go/No-Go" validator for the presence of Acetyl-Lysine in a spectrum.

Data Summary Table
ParameterAcetylation (Ac)Trimethylation (Me3)Difference
Monoisotopic Mass Shift +42.0106 Da+42.0470 Da0.0364 Da
Chemical Composition



vs O
Trypsin Cleavage BlockedBlockedN/A
Diagnostic Ion (HCD) m/z 126.0913 m/z 59.073 (Trimethyl-ammonium)Distinct

Experimental Workflow Diagrams

Figure 1: Analytical Workflow for Acetyl-Peptide Analysis

This workflow accounts for the trypsin-blocking effect of the acetyl group.

G Start Sample Source (Synthetic or Biological) Denature Denaturation & Alkylation (Urea/IAA) Start->Denature Digestion Enzymatic Digestion (Choice Critical) Denature->Digestion Enrichment Optional: PTM Enrichment (Anti-AcK Antibody) Digestion->Enrichment Biological Only LC Nano-LC Separation (C18, Acidic Gradient) Digestion->LC Synthetic/QC Enrichment->LC MS High-Res MS/MS (Orbitrap/TOF) LC->MS Data Data Analysis (Diagnostic Ion Filtering) MS->Data

Caption: Step-by-step workflow emphasizing the divergence between biological enrichment and synthetic QC paths.

Protocol 1: Sample Preparation & Digestion

Note: Standard Trypsin protocols will fail to cleave at the modified lysine. This protocol uses alternative strategies to ensure sequence coverage.

Materials
  • Enzymes: Sequencing Grade Trypsin (Promega) AND Endoproteinase Glu-C (S. aureus) or Arg-C.

  • Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).

  • Alkylation: Iodoacetamide (IAA).

Step-by-Step Procedure
  • Solubilization: Dissolve peptide/protein in 8M Urea / 50 mM Ammonium Bicarbonate.

  • Reduction/Alkylation: Reduce with 5 mM DTT (45 min, 56°C) and alkylate with 14 mM IAA (30 min, dark, RT). Quench with 5 mM DTT.

  • Dilution: Dilute Urea to < 1M using 50 mM Ammonium Bicarbonate.

  • Digestion (The "Double Cut" Method):

    • Primary Digestion: Add Trypsin (1:50 enzyme:protein ratio).[2] Incubate overnight at 37°C.

    • Secondary Digestion (Critical): Because Trypsin skips Ac-Lys, add Glu-C (1:50 ratio) and incubate for an additional 4-6 hours. Glu-C cleaves at Asp/Glu residues, cutting the long hydrophobic stretches left by Trypsin.

  • Desalting: Acidify with TFA to pH < 3. Desalt using C18 StageTips or SPE columns.

Protocol 2: LC-MS/MS Acquisition Parameters

Designed for Orbitrap-type instruments (e.g., Exploris 480, Lumos).

Chromatographic Setup
  • Column: C18 Reverse Phase (1.9 µm particle, 75 µm ID x 25 cm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

  • Gradient: Acetylated peptides are more hydrophobic. Extend the high-organic wash phase to ensure no carryover of poly-acetylated species.

Mass Spectrometer Settings
  • MS1 (Full Scan):

    • Resolution: 60,000 or 120,000 (Essential for Ac/Me3 separation).

    • AGC Target: 3e6.

    • Mass Range: 350–1600 m/z.

  • MS2 (Fragmentation):

    • Isolation Window: 1.4 m/z.

    • Fragmentation Mode: HCD (Higher-energy Collisional Dissociation).

    • Collision Energy (NCE): 28–32%. (HCD is required to generate the m/z 126.0913 diagnostic ion; CID is often too soft).

    • Resolution: 30,000 (High res MS2 allows confirmation of the diagnostic ion mass).

    • First Mass: 100 m/z (Critical: Standard settings often start at 140 m/z. You MUST lower this to detect the 126 marker).

Data Analysis & Validation Logic

The "126 Check" (Self-Validation)

When reviewing spectra, apply this boolean logic to validate an Acetyl-Lysine assignment:

  • Precursor Mass Check: Does the precursor mass error support +42.0106 Da (Ac) better than +42.0470 Da (Me3)?

  • Diagnostic Ion Check: Extract the ion chromatogram (XIC) for m/z 126.0913 (± 10 ppm).

    • If Present: Strong evidence for Acetyl-Lysine.[4][5][6][7]

    • If Absent: Suspect Trimethylation or false discovery, unless the peptide is C-terminal or very short.

Logic Diagram: Spectral Validation

Validation Spectrum MS/MS Spectrum (+42 Da Shift) Check126 Check m/z 126.0913 Spectrum->Check126 ResultAc Confirmed Acetyl-Lysine Check126->ResultAc Ion Present ResultMe Suspect Trimethyl-Lysine Check126->ResultMe Ion Absent

Caption: Decision tree for validating acetyl-lysine assignments using the diagnostic marker.

Troubleshooting

IssueRoot CauseSolution
No Diagnostic Ion (126 m/z) "First Mass" setting too high.Set MS2 scan range to start at m/z 100 or 110.
Low Sequence Coverage Trypsin missed cleavages.Use Protocol 1 (Glu-C/Trypsin combo) or Chymotrypsin.
False Positives (Me3) Low Resolution MS1.Increase MS1 Resolution to >60k; Use retention time (Me3 elutes earlier than Ac).

References

  • Trost, M., et al. (2016). Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets. National Institutes of Health (PMC). [Link]

  • Olsen, J. V., & Mann, M. (2013). Status of large-scale analysis of post-translational modifications by mass spectrometry. Molecular & Cellular Proteomics. [Link]

  • PubChem. (2024).[5][8] Fmoc-Lys(Ac)-OH Compound Summary. National Library of Medicine. [Link]

  • Zhang, K., et al. (2002). Differentiation of tri-methylation from acetylation of histone H3 lysine 9 by mass spectrometry. 50th ASMS Conference.[9] [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in AC-Lys(AC)-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in -Diacetyl-L-Lysine Production

Executive Summary: The "Invisible Product" Phenomenon

Current Status: You are likely experiencing low yield not because the chemical reaction failed, but because the isolation strategy is mismatched with the physicochemical properties of the target molecule.

The Molecule: Ac-Lys(Ac)-OH (


-acetyl-

-acetyl-L-lysine) is a small, highly polar, hygroscopic molecule. The Trap: Standard peptide workups (e.g., Ethyl Acetate/Water extraction) often result in 0% yield because the di-acetylated lysine partitions almost exclusively into the aqueous phase.

This guide provides a diagnostic framework to distinguish between Synthetic Failure (reaction didn't happen) and Isolation Failure (product was washed away).

Diagnostic Hub: Identify Your Failure Mode

Use this decision matrix to pinpoint the root cause of your low yield.

Symptom A: Low Crude Mass (The "Empty Flask")
  • Observation: After cleavage and workup, the flask is empty or contains only trace residue.

  • Root Cause: Solubility Mismatch. You likely performed an aqueous extraction or washed the resin with a solvent that dissolved the product prematurely.

  • Immediate Fix: Switch to Ether Precipitation or Direct Lyophilization . Do not use water washes.

Symptom B: Correct Mass, Wrong MS (The "Mono-Acetyl" Peak)
  • Observation: Mass spec shows [M+H]+ corresponding to Mono-Ac-Lys (MW ~188 Da) instead of Di-Ac-Lys (MW ~230 Da).

  • Root Cause: Incomplete Acetylation. One amine (likely the

    
    -amine if steric hindrance is high, or 
    
    
    
    -amine if deprotection was incomplete) remained free.
  • Immediate Fix: Double-couple the acetylation step using Acetic Anhydride (

    
    ) and Pyridine/DIEA.
    
Symptom C: Sticky/Gummy Product
  • Observation: The product refuses to solidify and remains a viscous oil or gum.

  • Root Cause: Hygroscopicity. Ac-Lys(Ac)-OH is extremely hygroscopic.

  • Immediate Fix: Lyophilize from 10% Acetic Acid/Water. Store under Argon in a desiccator at -20°C.

Visual Troubleshooting Workflows

Workflow 1: Optimized SPPS Synthesis Protocol

This diagram outlines the robust Solid Phase Peptide Synthesis (SPPS) route, specifically designed to avoid isolation losses.

G Start Start: Resin Selection Resin 2-Chlorotrityl Chloride (2-CTC) (Prevents DKP formation) Start->Resin Load Load Fmoc-Lys(Boc)-OH (Standard Loading) Resin->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Acetylate1 N-alpha Acetylation (Ac2O / DIEA / DMF) Deprotect->Acetylate1 Cleave Global Cleavage & Side-Chain Deprotection (95% TFA / 2.5% TIS / 2.5% H2O) Acetylate1->Cleave Acetylate2 Spontaneous N-epsilon Acetylation? NO. Boc is removed, leaving free amine. Cleave->Acetylate2 Correction CRITICAL STEP: Post-Cleavage Solution Acetylation OR use Fmoc-Lys(Ac)-OH initially Acetylate2->Correction If starting with Lys(Boc) Isolation Isolation: COLD ETHER PRECIPITATION (Do NOT Extract with Water) Correction->Isolation

Caption: Optimized SPPS workflow highlighting the critical decision point between starting with Lys(Boc) vs. Lys(Ac) and the mandatory ether precipitation step.

Workflow 2: Diagnostic Decision Tree

G Issue Issue: Low Yield CheckPhase Did you perform Aqueous Extraction? Issue->CheckPhase YesExtract Product Lost in Aqueous Phase (Recover from Water) CheckPhase->YesExtract Yes NoExtract Check Crude HPLC/MS CheckPhase->NoExtract No Result1 Mass = 230 Da (Target) NoExtract->Result1 Result2 Mass = 188 Da (Mono-Acetyl) NoExtract->Result2 Result3 Mass = 146 Da (Free Lysine) NoExtract->Result3 Action1 Yield Loss is Mechanical (Check Resin Cleavage) Result1->Action1 Action2 Incomplete Capping (Repeat Acetylation) Result2->Action2 Action3 Total Reagent Failure (Check Anhydride Quality) Result3->Action3

Caption: Diagnostic logic for determining if the failure is chemical (reaction) or physical (isolation).

Technical FAQ & Protocols

Q1: Which resin should I use to maximize yield?

Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Why: 2-CTC allows for very mild cleavage (1% TFA/DCM) if you want to retain side-chain protecting groups, or standard cleavage for free acids. More importantly, it minimizes the formation of diketopiperazines (DKP), a common side reaction for dipeptides or single amino acids loaded on resin, which drastically reduces yield.

  • Loading Protocol: Load Fmoc-Lys(Ac)-OH onto 2-CTC resin in DCM with DIEA (4 equiv) for 2 hours. Cap unreacted sites with MeOH/DIEA.

Q2: I used Fmoc-Lys(Boc)-OH. Why is my yield low and my mass wrong?

Analysis: If you used Fmoc-Lys(Boc)-OH, the standard TFA cleavage removes the Boc group, leaving you with


-Acetyl-Lysine (free 

-amine).
  • The Fix: You must perform a solution-phase acetylation on the crude product after cleavage, OR (better) use Fmoc-Lys(Ac)-OH as your starting material.

  • Reference: Fmoc-Lys(Ac)-OH is commercially available and prevents the need for post-cleavage modification [1][2].

Q3: How do I purify this without losing it?

Protocol:

  • Column: Use a Polar-Embedded C18 or a HILIC column. Standard C18 may not retain the polar di-acetyl lysine, causing it to elute in the void volume (salt peak).

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Water

    • Buffer B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 0% B and hold for 2-3 minutes before ramping.

  • Detection: 214 nm (Amide bond).

Q4: The product is an oil. How do I get a powder?

Protocol: Ac-Lys(Ac)-OH is hygroscopic.

  • Dissolve the crude oil in a minimal amount of water.

  • Freeze in liquid nitrogen.

  • Lyophilize (Freeze-dry) for at least 24-48 hours.

  • Crucial: Vent the lyophilizer with dry nitrogen or argon, not humid room air, and seal immediately.

Data Summary: Physicochemical Properties

Understanding these values is critical for designing your workup.

PropertyValueImplication for Synthesis
Molecular Weight 230.26 g/mol Small molecule; hard to precipitate.
Solubility (Water) Miscible / High Do NOT use aqueous extraction.
Solubility (EtOAc) InsolubleProduct stays in water phase during wash.
Solubility (DCM) Low/InsolublePoor solubility in non-polar organics.
pKa (Carboxyl) ~3.5Acidic.
Hygroscopicity HighMust be stored desiccated.

References

  • Ningbo Inno Pharmchem. "The Chemistry Behind Fmoc-Lys(Ac)-OH: Applications in Peptide Research."[1] NBInno Technical Articles. Available at: [Link]

  • Thermo Scientific Chemicals. "N(epsilon)-Acetyl-L-lysine, 99% Product Specifications." Fisher Scientific Catalog. Available at: [Link]

Sources

Technical Support Center: Optimization of Ac-Lys(Ac)-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPPS-OPT-LYS-AC2 Subject: Maximizing Efficiency and Minimizing Racemization for Bis-Acetylated Lysine Status: Open Support Level: Senior Application Scientist[1]

Technical Brief: The Unique Challenge of Ac-Lys(Ac)-OH

Ac-Lys(Ac)-OH (


-diacetyl-L-lysine) is a specialized building block used exclusively as a terminal capping unit .[1] Because both amine groups are acetylated, this molecule has no free amine to propagate the peptide chain.[1][2]
The "Racemization Trap"

Unlike standard Fmoc-amino acids, Ac-Lys(Ac)-OH lacks a urethane protecting group (Fmoc or Boc) on the


-nitrogen.[1][2] Instead, it possesses an amide (acetyl) group.[1] Upon carboxyl activation, the amide oxygen can attack the activated carbonyl, forming an oxazolone  intermediate.[1][2] This intermediate is highly prone to racemization (loss of chirality), leading to a mixture of L- and D-isomers at the N-terminus.[1]

Key Directive: Optimization requires balancing coupling efficiency (yield) against optical purity (enantiomeric excess).[1][2]

Optimization Protocols

Phase A: Solubility & Preparation

Acetylated amino acids often exhibit different solubility profiles than their Fmoc counterparts due to increased hydrogen bonding potential (aggregation).[1][2]

ParameterRecommendationTechnical Rationale
Solvent NMP (N-Methyl-2-pyrrolidone)NMP disrupts peptide aggregation (beta-sheets) better than DMF, crucial for bulky terminal modifications.[1][2]
Concentration 0.2 M - 0.3 M Higher concentrations drive kinetics, but avoid saturation which precipitates the activated species.[1][2]
Additives 1% Triton X-100 (Optional)If the resin loading is high (>0.5 mmol/g), a surfactant can improve permeation into the resin beads.[1][2]
Phase B: Activation Strategies

Choose your protocol based on the stringency of your chirality requirements.[1][2]

Protocol 1: The "Low Racemization" Method (Recommended)

Best for: Peptides where optical purity is critical.[2]

  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure.[1][2]

  • Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma.

  • Mechanism: Carbodiimide activation at neutral/slightly acidic pH minimizes proton abstraction from the

    
    -carbon, significantly reducing oxazolone formation compared to basic conditions.[1][2]
    
  • Procedure:

    • Dissolve Ac-Lys(Ac)-OH and Oxyma in NMP.[1][2]

    • Add DIC immediately prior to adding to the resin.[1][2]

    • Pre-activation: 2 minutes (Do not exceed; active esters can hydrolyze).

    • Coupling Time: 60–120 minutes at Room Temp.

Protocol 2: The "High Efficiency" Method (Difficult Couplings)

Best for: Sterically hindered N-termini or aggregated sequences where yield is low.[1][2]

  • Reagents: HATU + TMP (2,4,6-Trimethylpyridine / Collidine).[1][2]

  • Stoichiometry: 3 eq AA : 2.9 eq HATU : 6 eq TMP.

  • Critical Adjustment: Do NOT use DIPEA. DIPEA is a strong base that accelerates racemization of N-acetylated species.[1][2] TMP is a weaker, non-nucleophilic base that maintains activation kinetics while reducing base-catalyzed epimerization.[1]

  • Procedure:

    • Dissolve AA and HATU in NMP.[1]

    • Add TMP.[1][2]

    • Add to resin immediately (within 30 seconds).[1][2]

    • Coupling Time: 45 minutes.

Visualizing the Risk: The Oxazolone Pathway[2]

The following diagram illustrates why Ac-Lys(Ac)-OH is riskier than Fmoc-Lys(Ac)-OH and how base choice dictates the outcome.

Oxazolone_Risk Start Ac-Lys(Ac)-OH (Activated Ester) Base_Strong Strong Base (DIPEA) Start->Base_Strong High pH Base_Weak Weak/No Base (DIC/Oxyma or TMP) Start->Base_Weak Neutral pH Oxazolone Oxazolone Intermediate (Cyclic) Base_Strong->Oxazolone Promotes Cyclization Direct_Coup Direct Amine Attack Base_Weak->Direct_Coup Kinetic Favorability Racemization Rapid Racemization (L <-> D Mix) Oxazolone->Racemization Loss of Chirality Product_Racemic Racemic Peptide (L/D Mixture) Racemization->Product_Racemic Coupling Product_Pure Optically Pure Peptide (L-Isomer) Direct_Coup->Product_Pure Coupling

Caption: Pathway comparison showing how strong bases (DIPEA) drive N-acetylated amino acids toward the racemizing oxazolone intermediate, whereas neutral activation favors direct coupling.[1][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (Kaiser test positive) Aggregation: The peptide chain has collapsed, hiding the N-terminus.1. Switch solvent to NMP or DMF/DMSO (80:20).2. Use "Double Coupling": First pass with DIC/Oxyma (2h), second pass with HATU/TMP (1h).3. Elevate temperature to 50°C (Caution: Higher temps increase racemization risk).[1][2]
Double Peaks in HPLC Racemization: You have created diastereomers (L-Lys and D-Lys variants).1. Switch from HATU/DIPEA to DIC/Oxyma.2. If using base, switch DIPEA to Collidine (TMP).3. Reduce coupling time; prolonged activation favors racemization.[1][2]
Mass +42 Da higher than expected Acetylation of Side Chains: Unprotected side chains on the resin reacted.[1][2]Ensure all side-chain protecting groups (Pbf, Trt, Boc) are intact.[1][2] Ac-Lys(Ac)-OH is a terminal step; no deprotection should occur after it.[1][2]
Poor Solubility of AA Hydrogen Bonding: Ac-Lys(Ac)-OH is self-associating.1. Sonicate for 10 mins at 35°C.2. Add 10% Trifluoroethanol (TFE) to the coupling mixture (improves solubility and solvation).[1][2]

Frequently Asked Questions (FAQs)

Q: Can I just couple Fmoc-Lys(Ac)-OH and then acetylate the N-terminus? A: Yes, and this is actually the superior method. If you own Fmoc-Lys(Ac)-OH, use it.[1][2] The Fmoc group prevents oxazolone formation.[1][2]

  • Workflow: Couple Fmoc-Lys(Ac)-OH

    
     Remove Fmoc (20% Piperidine) 
    
    
    
    Cap with Acetic Anhydride/DIPEA.[1][2]
  • Result: Identical molecule, but with near-zero risk of racemization.[1] Use Ac-Lys(Ac)-OH only if you wish to skip the deprotection step or if the Fmoc derivative is unavailable.[1]

Q: Why is DIPEA bad for this specific coupling? A: DIPEA is a tertiary amine that can abstract the acidic proton from the


-carbon of the activated N-acetyl amino acid.[1][2] This proton is more acidic in N-acyl amino acids than in N-urethane (Fmoc) amino acids.[1][2] Once the proton is removed, the molecule cyclizes to an oxazolone, which loses chiral memory.[2]

Q: Can I use microwave irradiation? A: Proceed with extreme caution. While microwaves improve yield, they provide the thermal energy required to overcome the activation energy for racemization.[2] If you must use microwave, limit the temperature to 50°C maximum and use DIC/Oxyma rather than basic activators.[1][2]

References

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2]

  • Steinauer, R., et al. (1989).[1][2] Racemization of N-acetyl-amino acids during coupling.[1][2] International Journal of Peptide and Protein Research.[1] (Foundational text on N-acyl racemization mechanisms).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • PubChem. (2024).[1][2] Compound Summary: Ac-Lys(Ac)-OH.[1][2] [1]

Sources

Side reactions associated with AC-Lys(AC)-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Mitigating Side Reactions of Ac-Lys(Ac)-OH in SPPS

Introduction: The Unique Challenge of Ac-Lys(Ac)-OH

In the synthesis of epigenetic probes and histone tail mimics, Ac-Lys(Ac)-OH (


-acetyl-

-acetyl-L-lysine) serves a critical role. Unlike standard Fmoc-amino acids, this building block is fully "capped" at both nitrogen atoms. Consequently, it functions exclusively as an N-terminal terminator .

While the acetyl groups provide stability and biological relevance, they introduce a distinct electronic environment that makes this residue significantly more prone to racemization during activation than its urethane-protected counterparts (Fmoc/Boc). This guide details the mechanistic causes of these side reactions and provides a self-validating protocol to ensure high-fidelity coupling.

Part 1: The Core Mechanism – Azlactone-Mediated Racemization

The primary failure mode when coupling Ac-Lys(Ac)-OH is the loss of chiral integrity at the


-carbon.

The Mechanism: Unlike Fmoc-protected amino acids, which form stable carbamates, the


-acetyl group of Ac-Lys(Ac)-OH can participate in an intramolecular nucleophilic attack on the activated carboxylate. This forms a 5-membered heterocyclic intermediate known as an oxazolone  (or azlactone).
  • Activation: The carboxyl group is activated (e.g., by DIC/Oxyma).

  • Cyclization: The carbonyl oxygen of the

    
    -acetyl group attacks the activated carbonyl carbon.
    
  • Deprotonation: The

    
    -proton of the resulting oxazolone is highly acidic (
    
    
    
    ) due to the aromatic character of the resulting enolate.
  • Racemization: Base-catalyzed removal of this proton leads to a planar, achiral intermediate. Reprotonation occurs indiscriminately, yielding a racemic mixture (D/L).

Visualizing the Pathway

OxazoloneRacemization Start Ac-Lys(Ac)-OH Activated Activated Ester (e.g., -OBt/-Oxyma) Start->Activated Activation (DIC/Oxyma) Oxazolone Oxazolone (Azlactone) Ring Activated->Oxazolone Slow Cyclization (Thermodynamic Risk) Product_L Desired Product (L-Isomer) Activated->Product_L Fast Coupling (Kinetic Control) Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (DIPEA) Deprotonation Oxazolone->Product_L Coupling Product_D Side Product (D-Isomer) Oxazolone->Product_D Coupling of Racemized Species Enolate->Oxazolone Reprotonation

Caption: Figure 1. The "Danger Zone" of N-acyl coupling. The oxazolone pathway competes with direct coupling. Excess base accelerates the transition to the achiral enolate.

Part 2: Troubleshooting & FAQs

Q1: Why is my coupling yield low despite using standard HBTU/DIPEA?

Diagnosis: Likely Pre-activation Racemization or Aggregation .

  • The Issue: HBTU/HATU protocols require a tertiary base (DIPEA/NMM) to initiate activation. With N-acetyl amino acids, the presence of base during the slow activation step promotes oxazolone formation before the amine nucleophile (the resin) can react.

  • The Fix: Switch to DIC/Oxyma Pure (carbodiimide chemistry). This method is "base-free" during activation. The activation pH remains neutral-acidic, suppressing oxazolone formation.

Q2: Can I use Ac-Lys(Ac)-OH in the middle of a peptide sequence?

Diagnosis: Conceptual Error.

  • The Reality: No. Ac-Lys(Ac)-OH is a terminator . It has no removeable protecting group on the

    
    -amine.
    
  • The Fix: If you need an internal acetylated lysine, you must use Fmoc-Lys(Ac)-OH . Use Ac-Lys(Ac)-OH only if the acetylated lysine is the very last residue (N-terminus) of the chain.

Q3: I see a "double hit" or +42 Da mass shift in my final QC. What is this?

Diagnosis: Unwanted Acetylation.

  • The Issue: If you used acetic anhydride to "cap" unreacted chains in previous steps, and then coupled Ac-Lys(Ac)-OH, this is not the cause. The issue is likely over-acetylation if free lysine side chains were prematurely deprotected, or if the Ac-Lys(Ac)-OH contained impurities.

  • Verification: Check the purity of your starting material. Ensure no free amines were present on the resin prior to this coupling (perform a Kaiser test).

Part 3: Optimized Coupling Protocol

This protocol prioritizes optical purity over speed. It uses DIC/Oxyma to minimize base-mediated racemization.

Materials Required
  • Reagent: Ac-Lys(Ac)-OH (3-4 equivalents relative to resin loading).

  • Activator: DIC (Diisopropylcarbodiimide) (3-4 eq).

  • Suppressor: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3-4 eq).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Base: NONE (Strictly avoid DIPEA/DIEA during activation).

Step-by-Step Workflow
  • Resin Preparation:

    • Ensure the N-terminal Fmoc of the previous residue is fully removed (20% Piperidine/DMF).

    • Wash resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove all traces of piperidine. Trace piperidine will instantly racemize the incoming Ac-Lys(Ac)-OH.

  • Pre-Activation (The "Cold" Start):

    • Dissolve Ac-Lys(Ac)-OH and Oxyma Pure in minimal DMF.

    • Cool the solution to 0°C (ice bath) for 5 minutes.

    • Add DIC .

    • Scientific Rationale: Low temperature slows the cyclization (oxazolone formation) rate more than it slows the activation rate.

  • Coupling:

    • Add the cold activated mixture immediately to the resin.

    • Allow to warm to room temperature naturally.

    • Agitate for 2 to 4 hours . (N-acetyl amino acids react slower than Fmoc-amino acids due to different electronics).

  • Monitoring:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Note: If coupling to a Proline, use the Chloranil test.

  • Double Coupling (If required):

    • If the test is positive, do not add base. Repeat the coupling with fresh reagents (Ac-Lys(Ac)-OH / DIC / Oxyma).

Data Summary: Coupling Conditions Comparison
ParameterStandard (HBTU/DIPEA)Recommended (DIC/Oxyma)
Activation pH Basic (>9.0)Acidic/Neutral (~4-6)
Racemization Risk High (via Oxazolone)Low
Coupling Speed Fast (<1 hr)Moderate (2-4 hrs)
Solubility GoodGood
Side Reactions D-isomer formation (up to 20%)< 1% D-isomer

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (1989). Racemization of N-acetyl-amino acids.[1][2] Biochemical and Biophysical Research Communications. (Contextual grounding for oxazolone mechanism).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5][6][7] Chemical Reviews, 109(6), 2455–2504. Link

Sources

Advanced Technical Guide: Orthogonal Deprotection Strategies for Acetylated Lysine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of epigenetic modulators (e.g., Histone H3/H4 tails) or post-translationally modified (PTM) peptides, the "incomplete deprotection of acetylated lysine" is a misnomer that often masks the true root cause: the failure of orthogonal deprotection strategies.

To install an acetyl group on a specific lysine side chain (


), one must first remove a temporary orthogonal protecting group (e.g., ivDde , Alloc , or Mtt ) without disturbing the rest of the peptide. If this initial deprotection is incomplete, the subsequent acetylation step will fail, resulting in a deletion sequence or a contaminant species retaining the protecting group.

This guide provides a self-validating workflow to ensure quantitative removal of orthogonal groups, guaranteeing the successful installation of the acetyl moiety.

Visual Workflow: The Orthogonal Strategy

The following decision tree illustrates the critical pathways for synthesizing


 residues and where the "incomplete deprotection" errors typically occur.

OrthogonalStrategy Start Start: Peptide Assembly (Fmoc-SPPS) Choice Select Orthogonal Lysine Protection Start->Choice ivDde Lys(ivDde) (Hydrazine Labile) Choice->ivDde Alloc Lys(Alloc) (Pd(0) Labile) Choice->Alloc Mtt Lys(Mtt) (Weak Acid Labile) Choice->Mtt Deprotect_ivDde Hydrazinolysis (2-5% Hydrazine) ivDde->Deprotect_ivDde Deprotect_Alloc Pd(PPh3)4 Catalysis (w/ PhSiH3) Alloc->Deprotect_Alloc Deprotect_Mtt 1% TFA / DCM (Flow Wash) Mtt->Deprotect_Mtt Check Checkpoint: Kaiser/Chloranil Test Deprotect_ivDde->Check Deprotect_Alloc->Check Deprotect_Mtt->Check Acetylate Acetylation Step (Ac2O / DIEA) Check->Acetylate Positive (Blue) Failure FAILURE MODE: Incomplete Deprotection (Blocked Epsilon-Amine) Check->Failure Negative (Colorless) Success SUCCESS: Lys(Ac) Installed Acetylate->Success

Figure 1: Decision tree for orthogonal deprotection. The critical failure point is the 'Checkpoint'—proceeding to acetylation without verifying the free amine leads to irreversible synthesis failure.

Module 1: Troubleshooting Lys(ivDde) Deprotection

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is popular due to its stability to piperidine. However, it is prone to incomplete removal in aggregated regions or near the C-terminus.[1]

Common Issue: The "Hydrazine Stall"

Standard protocols (2% hydrazine) often fail to quantitatively remove ivDde in steric-heavy sequences, leading to a mix of


 and 

.
Protocol: Enhanced Hydrazinolysis

Do not rely on a single static incubation. Use a "Pulse" method to drive the equilibrium forward.

StepReagentDurationMechanism
1. Swell DMF10 minResin solvation.
2. Pulse 1 4% Hydrazine in DMF3 minRapid cleavage of accessible groups.
3. Pulse 2 4% Hydrazine in DMF10 minPenetration of solvated core.
4. Pulse 3 4% Hydrazine in DMF10 minFinal scavenger sweep.
5. Wash DMF (x5), DCM (x3)2 min ea.Removal of indazole byproduct.

Critical Warning:

  • N-Terminal Protection: Before adding hydrazine, the N-terminus must be protected (e.g., Boc-AA-OH at the final position or N-terminal Acetylation). Hydrazine removes Fmoc groups.[2] If the N-terminus is Fmoc-protected, you will accidentally acetylate the N-terminus and the side chain.

  • Side Reaction: High hydrazine concentrations (>5%) can convert Arginine to Ornithine (deguanidination) or cleave peptide bonds at Glycine. Limit exposure to <45 minutes total.

Module 2: Troubleshooting Lys(Alloc) Deprotection

Alloc (Allyloxycarbonyl) is the gold standard for orthogonality but suffers from "incomplete deprotection" due to catalyst poisoning (oxidation of Pd(0) to Pd(II)).

Common Issue: The "Black Peptide" & Incomplete Reaction

If the resin turns grey/black and the Kaiser test is weak, the Palladium has precipitated, and the deprotection is incomplete.

Protocol: Scavenger-Assisted Pd Cleavage

Use Phenylsilane (PhSiH3) as a hydride donor. It is superior to morpholine for regenerating the active Pd(0) species and driving the reaction to completion.

Reagent Cocktail:

  • Catalyst: Pd(PPh3)4 (0.1 eq)

  • Scavenger: PhSiH3 (10 eq) — Acts as the allyl acceptor.

  • Solvent: Dry DCM (Alloc removal is faster in DCM than DMF).

Step-by-Step:

  • Argon Flush: Bubble Argon through the resin/DCM slurry for 2 mins. Oxygen kills the catalyst.

  • Add Cocktail: Add the Pd/PhSiH3 solution.

  • Agitate: Shake for 20 mins under inert atmosphere.

  • Repeat: Drain and repeat with fresh cocktail (Crucial for quantitative removal).

  • Wash:

    • DCM x 3

    • 0.5% Sodium Diethyldithiocarbamate (in DMF) x 3 (Removes Pd residues).

    • DMF x 5.[2][3]

Module 3: Troubleshooting Lys(Mtt) Deprotection

Mtt (4-methyltrityl) is acid-labile but much more sensitive than Boc. It allows removal with 1% TFA while keeping side-chain protecting groups (Boc, tBu, Pbf) intact.

Common Issue: Equilibrium Re-attachment

The trityl cation released during deprotection is an electrophile. If not washed away immediately, it re-attaches to the amine (equilibrium), resulting in apparent "incomplete deprotection."

Protocol: The "Flow" Wash

Do not incubate. Use a continuous flow or rapid batch-wise strategy.

  • Cocktail: 1% TFA / 5% TIS (Triisopropylsilane) / DCM.

    • TIS is essential to quench the trityl cation.

  • Cycle:

    • Add solution → Shake 1 min → Drain immediately.

    • Add solution → Shake 1 min → Drain immediately.

    • Repeat 10–15 times.

    • Visual Cue: The solution will turn yellow/orange (trityl cation). Continue until the filtrate is colorless.

  • Neutralization: Wash with 5% DIPEA/DCM (x3) immediately after the acid cycles to regenerate the free amine for acetylation.

FAQ: Specific Diagnostic Scenarios

Q1: I used ivDde, deprotected, and acetylated. My Mass Spec shows a mass of [M + 206 Da]. What happened? A: You have incomplete removal of ivDde .[4] The mass of the ivDde group is roughly 206 Da.

  • Cause: The hydrazine step failed to expose the amine. The acetylation step then did nothing (because the amine was still blocked).

  • Fix: You cannot "fix" this easily if you have already cleaved. During synthesis, use the Kaiser Test after hydrazine treatment. If the beads are not deep blue, re-treat with hydrazine/imidazole.

Q2: I am seeing "double acetylation" (+42 Da extra). A: This usually means your N-terminal protection failed .

  • Scenario: You had an Fmoc-peptide.[2][3][5][6] You added hydrazine to remove ivDde.[2][3][4] The hydrazine also removed the N-terminal Fmoc.[2] Then, you added Acetic Anhydride.[3]

  • Result: Both the N-terminus and the Lysine side chain became acetylated.

  • Prevention:[3][7] Ensure the N-terminus is Boc-protected or Acetylated before starting the orthogonal deprotection of the side chain.

Q3: Can I just use Lys(Ac) building block directly? A: Yes, Fmoc-Lys(Ac)-OH is commercially available.

  • Recommendation: If your sequence allows, always use the pre-acetylated building block. It eliminates the need for orthogonal deprotection entirely.

  • Limitation: Orthogonal strategies (ivDde/Alloc) are only necessary if you need to perform chemical ligation or introduce a label (fluorophore/biotin) at that specific lysine, or if the specific Lys(Ac) building block is unavailable/prohibitively expensive.

References

  • Dde/ivDde Deprotection Optimization

    • Title: Optimizing the removal of an ivDde protecting group.
    • Source: Biotage Technical Notes.
    • URL:[Link]

  • Alloc Deprotection Mechanisms

    • Title: Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Str
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Side Reactions in SPPS

    • Title: Incomplete Fmoc deprotection in solid-phase synthesis of peptides.[2][6]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Lysine Acetylation Prediction & Synthesis Context

    • Title: Characterization and Prediction of Lysine (K)
    • Source: PubMed Central (NIH).
    • URL:[Link]

Sources

Technical Support Center: Ac-Lys(Ac)-OH Stability & Isolation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals encountering challenges with Ac-Lys(Ac)-OH (N


-acetyl-N

-acetyl-L-lysine) during Trifluoroacetic Acid (TFA) cleavage.

Executive Summary: The "Phantom" Instability

Users frequently report "stability issues" with Ac-Lys(Ac)-OH following TFA cleavage from solid support. Symptoms often include low yields (0–20%) , missing peaks in HPLC , or erratic mass spectrometry data .

Technical Verdict: The acetyl (Ac) group on Lysine is chemically stable to standard TFA cleavage conditions (95% TFA, Room Temperature, 2-4 hours). The perceived instability is predominantly a physical isolation failure . Ac-Lys(Ac)-OH is a small, highly polar dicarboxylic acid derivative (or amide if Rink linker) that exhibits high solubility in diethyl ether , leading to significant loss during the standard precipitation workup.

This guide addresses the dichotomy between chemical stability and process recovery.

Diagnostic Troubleshooting (Q&A)

Category A: Yield & Recovery Issues

Q1: "I cleaved my Ac-Lys(Ac)-OH from Wang resin, but after ether precipitation, I have no pellet. Did the TFA destroy my molecule?" A: No, the TFA did not destroy the molecule. The acetyl group is stable in acidic conditions (unlike Boc or Trt). The issue is solubility .

  • Mechanism: Ac-Lys(Ac)-OH (MW ~230 Da) is too small and polar to precipitate effectively in cold diethyl ether or MTBE. It remains dissolved in the supernatant.

  • Solution: Do not rely on ether precipitation. Instead, rotary evaporate the TFA to an oil, dilute with water/acetonitrile, and lyophilize directly.

Q2: "I see a low yield even after lyophilization. Where did it go?" A: Check your resin cleavage efficiency.

  • Cause: If using a trityl-based resin (e.g., 2-Chlorotrityl), cleavage is fast (1% TFA). If using Wang resin, cleavage requires 95% TFA.

  • Diagnostic: Perform a "cleavage test" on a small resin sample.[1][2] If the resin beads remain colored (after a Kaiser test) or the weight doesn't change, the cleavage was incomplete.

  • Fix: Ensure the resin is dry before cleavage. Water inhibits TFA acidolysis on Wang linkers.

Category B: Purity & Chemical Stability[4]

Q3: "I see a mass of [M+H]+ = 231.1, but also a peak at 273.1. Is this an acetyl migration?" A: Unlikely. Acetyl migration (


) is rare in this context.
  • Probable Cause: This is likely acetylation of the C-terminus (if using Rink Amide and acetic anhydride capping was aggressive) or, more likely, a ketene adduct (+42 Da) if the scavenger cocktail was insufficient and reactive cations were present (though rare with just Ac groups).

  • Check: If the mass is +42 Da, verify your capping step. If the mass is +98 Da (TFA adduct), you might be seeing a trifluoroacetyl ester (if Ser/Thr were present, but not in pure Lys).

Q4: "Does the epsilon-acetyl group hydrolyze in 95% TFA?" A: No. The amide bond of the


-acetyl group is robust. Hydrolysis of amides typically requires 6N HCl at 110°C for 24 hours. TFA at room temperature will not deacetylate Lysine.
  • Reference: The stability of aliphatic amides in TFA is well-documented; they are used as permanent protecting groups in SPPS.

Q5: "My Mass Spec shows fragmentation at the Lys-Gly bond. Is the peptide cleaving?" A: This is likely an ionization artifact , not solution-phase degradation.

  • Insight: Acetylated Lysine can promote selective cleavage of the peptide backbone in the gas phase (Mass Spec source) via an oxazolone pathway [1].[3] This happens inside the mass spectrometer, not in your flask.

  • Validation: Check the HPLC trace. If you see a single peak but the MS shows fragments, the molecule is intact in the vial.

Data Analysis: Stability vs. Solubility

The following table contrasts the behavior of Ac-Lys(Ac)-OH with standard protected peptides.

ParameterStandard Peptide (>10 AA)Ac-Lys(Ac)-OH (Small Molecule)Impact on Protocol
TFA Stability High (deprotects side chains)High (Ac groups remain)No change in cocktail.
Ether Solubility Low (Precipitates)High (Remains in Supernatant) CRITICAL: Skip precipitation.
Hygroscopicity ModerateExtreme Handle rapidly; store in desiccator.
UV Absorbance High (Trp/Tyr/Phe)Negligible (214 nm only)Use CAD/ELSD or high conc. at 214 nm.

Optimized Experimental Protocol

Protocol: The "Ether-Free" Isolation of Ac-Lys(Ac)-OH

Objective: Isolate Ac-Lys(Ac)-OH from solid support without yield loss due to solubility.

Reagents:

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
    • Note: Scavengers like TIS are less critical here as there are no t-butyl cations, but water is needed for the linker cleavage.

Step-by-Step:

  • Cleavage:

    • Place dry resin (e.g., 100 mg) in a reaction vessel.

    • Add 2 mL of Cleavage Cocktail.

    • Shake at Room Temperature for 2.0 hours (Wang) or 30 mins (2-CTC).

  • Filtration:

    • Filter the resin into a round-bottom flask.

    • Wash resin 2x with 1 mL neat TFA. Combine filtrates.

  • Evaporation (The Critical Step):

    • Do NOT add Ether.

    • Connect the flask to a rotary evaporator.

    • Evaporate TFA at

      
      C under high vacuum until a thick oil remains.
      
  • Reconstitution:

    • Add 5 mL of 50% Acetonitrile / 50% Water .

    • Tip: If the oil is stubborn, vortex vigorously.

  • Lyophilization:

    • Freeze the solution (liquid nitrogen or dry ice/acetone).

    • Lyophilize overnight to obtain the white powder.

  • Validation:

    • Analyze by HPLC (C18 column, Gradient 0-10% B over 20 min). Note: It elutes very early.

Mechanistic Visualization

The following diagram illustrates the divergence between the "Standard Path" (which fails for this molecule) and the "Correct Path."

G Figure 1: Isolation Workflow for Small Polar Lysine Derivatives. Ether precipitation leads to product loss. Start Peptidyl Resin (Ac-Lys(Ac)-Resin) Cleavage TFA Cleavage (95% TFA, 2.5% H2O, 2.5% TIS) Start->Cleavage Filtrate TFA Filtrate (Contains Product) Cleavage->Filtrate Decision Isolation Method? Filtrate->Decision PathA Ether Precipitation (Standard SPPS) Decision->PathA Incorrect PathB Rotary Evaporation (Vacuum) Decision->PathB Correct ResultA Supernatant Discarded Product LOST PathA->ResultA Product is Soluble in Ether Recon Reconstitute (H2O/MeCN) PathB->Recon Lyoph Lyophilization Recon->Lyoph Final Pure Ac-Lys(Ac)-OH (White Powder) Lyoph->Final

References

  • Selective Cleavage Mechanism

    • Title: Selective cleavage enhanced by acetylating the side chain of lysine.[3]

    • Source: PubMed / John Wiley & Sons (2013).
    • Context: Explains gas-phase fragmentation (oxazolone)
    • URL:[Link]

  • General SPPS Cleavage & Scavengers

    • Title: Fmoc Resin Cleavage and Deprotection Protocols.[2][4]

    • Source: Merck Millipore (Novabiochem).
    • Context: Standard protocols for TFA cleavage and scavenger selection.
  • Protecting Group Stability

    • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide.[5]

    • Source: Creative Peptides.[4]

    • Context: Confirms stability of Acetyl groups vs. acid-labile groups (Boc, Trt).
  • Side Reactions in TFA

    • Title: Side reactions in solid-phase peptide synthesis and their applications.[6]

    • Source: PubMed / NIH (2014).
    • Context: Discusses potential side reactions like alkylation, reinforcing the need for correct scavengers even with stable Ac groups.
    • URL:[Link]

Sources

Technical Support Center: Ac-Lys(Ac)-OH Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Mass Shifts in Ac-Lys(Ac)-OH Ticket ID: MS-TRBL-230-LYS Support Level: Tier 3 (Senior Application Scientist)

The Baseline: Theoretical vs. Observed

Before troubleshooting, we must establish the ground truth. Ac-Lys(Ac)-OH (


-diacetyl-L-lysine) is a small, polar molecule with a free carboxylic acid C-terminus. Its behavior in electrospray ionization (ESI) or MALDI is heavily influenced by solvent pH and cation contaminants.

Chemical Identity:

  • Formula:

    
    
    
  • Monoisotopic Mass (Neutral): 230.1266 Da

  • Structure: Acetylated N-terminus, Acetylated Side-chain, Free C-terminus.

Reference Mass Table

Use this table to match your "unexpected" mass to a known phenomenon.

Ion SpeciesDescriptionTheoretical m/z (Monoisotopic)Delta from [M+H]+
[M+H]+ Protonated (Target) 231.13 0
[M+H - H2O]+Dehydration (Source Fragmentation)213.12-18.01
[M-Ac+H]+Loss of Acetyl Group (Synthesis Failure)189.12-42.01
[M+NH4]+Ammonium Adduct248.16+17.03
[M+Na]+Sodium Adduct (Ubiquitous)253.11+21.98
[M+CH3OH+H]+Methyl Ester (MeOH Artifact)245.15+14.02
[M+K]+Potassium Adduct269.09+37.96
[2M+H]+Non-covalent Dimer461.26+230.13
[2M+Na]+Sodated Dimer483.24+252.11

Diagnostic Workflow

The following decision tree models the logic a senior scientist uses to diagnose mass shifts.

Troubleshooting_Workflow Start Start: Observed Mass vs. Expected (231.13) Higher Mass is HIGHER (>231) Start->Higher > 231 Da Lower Mass is LOWER (<231) Start->Lower < 231 Da Check_22 Is shift +22 or +38 Da? Higher->Check_22 Check_18 Is shift -18 Da? Lower->Check_18 Adducts Diagnosis: Na+/K+ Adducts (Salt Contamination) Check_22->Adducts Yes Check_14 Is shift +14 or +28 Da? Check_22->Check_14 No Esters Diagnosis: Methyl Esterification (Solvent Artifact) Check_14->Esters Yes Check_Dimer Is shift ~230 Da (Double Mass)? Check_14->Check_Dimer No Dimers Diagnosis: Dimerization (High Concentration) Check_Dimer->Dimers Yes Dehydration Diagnosis: Water Loss (Source Temp too High) Check_18->Dehydration Yes Check_42 Is shift -42 Da? Check_18->Check_42 No SynthFail Diagnosis: Incomplete Acetylation (Synthesis Failure) Check_42->SynthFail Yes

Figure 1: Decision tree for diagnosing mass spectral anomalies in small acetylated peptides.

Deep Dive: Root Cause & Resolution

Scenario A: The "Salt Spike" (Mass +22, +38)

Observation: You see dominant peaks at 253.11 (Na) or 269.09 (K) instead of 231.13. Mechanism: Small polar molecules with carbonyl oxygens (like the two acetyl groups and the C-term acid in Ac-Lys(Ac)-OH) are "cation magnets." They coordinate with sodium ions leached from glassware or present in low-quality solvents [1][2]. Why it happens: In ESI, if the proton concentration is low or the peptide is acidic, Na+ outcompetes H+ for ionization. Corrective Action:

  • Switch to Plastic: Use certified LDPE containers. Glass leaches sodium over time.[1]

  • Acidify: Ensure your mobile phase has at least 0.1% Formic Acid. The excess protons (H+) will displace the Na+.

  • Desalt: If the signal persists, perform a solid-phase extraction (SPE) using a C18 tip.

Scenario B: The "Methanol Ghost" (Mass +14, +28)

Observation: You see a peak at 245.15 Da. Mechanism: Fisher Esterification. If you dissolve a peptide with a free carboxylic acid (C-term) in Methanol and let it sit (especially with an acid catalyst like Formic Acid), the methanol reacts with the acid to form a methyl ester (


) [3].
Corrective Action: 
  • Change Solvent: Dissolve the sample in Acetonitrile (ACN) or Water immediately before injection.

  • Limit Time: If MeOH is required, analyze immediately. Do not store the sample in MeOH/Acid mixtures overnight.

Scenario C: The "Missing Acetyl" (Mass -42)

Observation: You see a peak at ~189 Da. Mechanism: This is likely not an MS artifact but a synthesis or degradation issue. It indicates the presence of Mono-acetyl-Lysine.[2]

  • If synthesized via SPPS: The final acetylation step (capping) was incomplete.

  • If biological sample: Deacetylase activity may have occurred. Corrective Action:

  • Re-Synthesize/Purify: This is a purity issue. HPLC purification is required to separate the mono-acetylated impurity from the di-acetylated product.

Standardized Protocols

Protocol 1: "Clean-Slate" Sample Preparation

Use this protocol to rule out environmental contaminants.

Reagents:

  • LC-MS Grade Water (freshly opened).

  • LC-MS Grade Acetonitrile (ACN).

  • Formic Acid (FA), high purity ampules.

Steps:

  • Vessel Prep: Do not use glass vials washed in detergents (major source of Na+). Use virgin polypropylene microcentrifuge tubes.

  • Solvent Mix: Prepare 50:50 Water:ACN with 0.1% FA .

    • Why: 50% organic ensures solubility of the hydrophobic acetyl groups; FA ensures protonation [M+H]+.

  • Dilution: Dilute your peptide to ~10 µM (approx 2 µg/mL).

    • Why: High concentrations promote dimerization ([2M+H]+).

  • Injection: Inject via direct infusion or LC column.

    • Note: If using LC, ensure the column is equilibrated; early eluting peaks often co-elute with salts.

Protocol 2: Adduct Removal (Ammonium Wash)

Use if Na+ peaks persist despite clean solvents.

  • Add 10 mM Ammonium Acetate to your sample buffer.

  • Mechanism: Ammonium (

    
    ) binds to the peptide but is volatile. In the MS source, it dissociates (
    
    
    
    gas leaves), leaving behind the proton (
    
    
    ), effectively converting [M+Na]+ signals back to [M+H]+ [1].

Frequently Asked Questions (FAQ)

Q: Why is my main peak at 461 Da? A: You are seeing the protonated dimer [2M+H]+. Ac-Lys(Ac)-OH has a free carboxylic acid which can hydrogen bond with another molecule's amine or amide groups in the gas phase. Dilute your sample by 10-fold; the dimer peak should decrease relative to the monomer [4].

Q: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: Avoid TFA for MS if possible. TFA causes "ion suppression" by pairing strongly with the positively charged peptide, masking the signal. If you must use TFA for chromatography, keep it below 0.05% or use a "TFA fix" solvent blend (Propionic acid/Isopropanol).

Q: I see a peak at 213 Da. Is my peptide degrading? A: Likely not. This is [M+H - H2O]+. It is a "source fragment" caused by high temperatures in the ESI source stripping a water molecule from the C-terminal acid. Lower your Source Temperature (e.g., from 350°C to 250°C) and Declustering Potential to see if it disappears.

References

  • Hahne, H. et al. (2014). "Solution Additives that Desalt Protein Ions in Native Mass Spectrometry." Journal of the American Society for Mass Spectrometry.[3] Available at: [Link]

  • Waters Corporation. (2020). "Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers." Application Note. Available at: [Link]

  • Biedermann, D. et al. (2014). "Methanol Generates Numerous Artifacts during Sample Extraction and Storage." Metabolites.[4] Available at: [Link]

  • Kruve, A. et al. (2017). "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • PubChem Database. (2024).[2][5] "Ac-Lys(Ac)-OH Compound Summary." National Library of Medicine.[5] Available at: [Link][5]

Sources

Technical Support Center: HPLC Purification of Ac-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Method Development for


-acetyl-

-acetyl-lysine Document ID: TS-PEP-ALYS-001 Author: Senior Application Scientist, Separation Technologies Group

Executive Summary & Molecule Profile

Ac-Lys(Ac)-OH is a deceptively simple molecule that presents disproportionate challenges in HPLC purification. Unlike standard peptides, it lacks hydrophobic bulk, and unlike free amino acids, its amine groups are "capped" (acetylated), neutralizing its basicity.

Physicochemical Profile
PropertyCharacteristicChromatographic Impact
Structure Di-acetylated LysineNo free amines; acts as a weak acid (C-term COOH).
Hydrophobicity Low (LogP < 0)Retention Failure: Elutes near void volume (

) on standard C18.
UV Chromophore None (No Trp/Tyr/Phe)Detection Failure: Invisible >220 nm; requires low-UV (210 nm) detection.
Solubility High in

, Low in ACN
Peak Distortion: "Solvent mismatch" effects during injection.

Critical Workflow: Method Selection

The most common error is attempting to purify this molecule using a standard peptide protocol (Standard C18, Gradient 5-95% B). This will result in the target co-eluting with the injection pulse (void volume).

Decision Matrix (DOT Visualization)

MethodSelection Start Start: Ac-Lys(Ac)-OH Sample CheckSolubility Solubility Check: Is it soluble in >70% ACN? Start->CheckSolubility HILIC_Route Route A: HILIC Mode (Recommended) CheckSolubility->HILIC_Route Yes (or dilute) RP_Route Route B: Reversed-Phase (Alternative) CheckSolubility->RP_Route No (Water only) HILIC_Col Column: Amide or Bare Silica HILIC_Route->HILIC_Col HILIC_MP Mobile Phase: High Organic Start (90% B) HILIC_Col->HILIC_MP RP_Col Column: AQ-C18 or PGC (Polar Endcapped) RP_Route->RP_Col RP_Cond Condition: pH < 2.5 (Force Protonation) RP_Col->RP_Cond

Caption: Decision tree for selecting the stationary phase based on sample solubility and retention requirements.

Module 1: The Retention Strategy

You have two viable paths. HILIC is scientifically superior for this polarity, but AQ-C18 is often more practical if your lab lacks HILIC columns.

Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Why: HILIC relies on a water layer adsorbed to the silica surface. Your polar Ac-Lys(Ac)-OH partitions into this water layer, providing excellent retention.

  • Column: Amide-Silica or Zwitterionic (e.g., ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 95% B

    
     60% B (Inverse gradient).
    
  • Critical Note: The sample must be dissolved in at least 75% ACN. If you inject a 100% water sample, the water acts as a "strong solvent" and will flush the molecule out immediately, causing broad, distorted peaks.

Strategy B: Aqueous Stable C18 (AQ-C18)

Why: Standard C18 chains collapse in 100% water (phase dewetting). "AQ" columns have polar groups preventing this collapse, allowing you to run at 0% organic.

  • Column: C18 with polar end-capping (e.g., Atlantis T3, Aqua C18).

  • Mobile Phase A: 0.1% Phosphoric Acid or TFA in Water.

  • Mobile Phase B: ACN.

  • Gradient: 0% B isocratic for 5 mins, then 0-10% B.

  • Mechanism: You must lower the pH to ~2.0. This protonates the C-terminal carboxyl group (

    
    ), making the molecule neutral and maximizing hydrophobic interaction.
    

Module 2: Detection & Sensitivity

Since Ac-Lys(Ac)-OH has no aromatic rings, you are relying on the peptide bond absorbance (~210 nm).

The "Drifting Baseline" Problem

At 210 nm, many solvents absorb light.

  • TFA Interference: Trifluoroacetic acid (TFA) absorbs strongly at 210 nm. If you use TFA, you will see a rising baseline during gradients.

    • Fix: Use Phosphoric Acid (transparent at 210 nm) if purifying. Use Formic Acid if doing MS (but expect lower sensitivity).

  • System Contamination: "Ghost peaks" are common at 210 nm. These are often impurities from the water source or plasticizers leaching from bottles.

Troubleshooting Guides (FAQ)

Q1: My peak elutes at the void volume (dead time). What is wrong?

Diagnosis: Lack of retention.[1][2]

  • If using C18: Your organic starting % is likely too high, or the pH is too high. At neutral pH, the carboxyl group is ionized (negative), making the molecule too polar for C18.

  • Action: Switch to 100% aqueous start (requires AQ column) and lower pH to 2.0.

Q2: The peak shape is terrible (fronting or splitting).

Diagnosis: Solvent Mismatch.[3]

  • Scenario: You are running HILIC (high ACN mobile phase) but injected the sample dissolved in pure water.

  • Mechanism: The water plug travels down the column, locally disrupting the HILIC partition mechanism.

  • Action: Dilute your sample 1:4 with Acetonitrile before injection. If it precipitates, you are forced to use the RP-HPLC (Strategy B) method.

Q3: I see a peak, but Mass Spec (MS) signal is weak.

Diagnosis: Ion Suppression or Adduct formation.

  • Cause: If you used TFA or Phosphoric acid (non-volatile) for UV detection, you have suppressed the MS ionization.

  • Action: Switch to Ammonium Formate (pH 3.0) or Formic Acid (0.1%). While these provide slightly worse peak shape than TFA/Phosphate, they are MS-compatible.

Q4: I cannot see the peak at all.

Diagnosis: Detection wavelength error.

  • Action: Ensure your detector is set to 210 nm (bandwidth 4 nm). If you are looking at 254 nm or 280 nm, this molecule is invisible.

Validated Protocol: RP-HPLC for Ac-Lys(Ac)-OH

Use this protocol if you do not have a HILIC column.

System: HPLC with UV-Vis (DAD) Column: 4.6 x 150mm, 5µm, Polar-Endcapped C18 (e.g., Agilent SB-Aq or Waters T3) Flow Rate: 1.0 mL/min Temperature: 30°C

Time (min)% Buffer A (0.1%

)
% Buffer B (ACN)Comment
0.0 1000Load / Bind (Neutral state)
5.0 1000Isocratic Hold (Wash salts)
15.0 9010Shallow Gradient
16.0 1090Wash Column
20.0 1000Re-equilibrate

Note: If using MS detection, replace


 with 0.1% Formic Acid, but expect slightly earlier elution.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74788276, Ac-Lys(Fmoc)-OH (Analogous Structure Reference). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard Text - Concept Reference).

Sources

Technical Support Center: Aggregation in Peptides Containing Ac-Lys(Ac) Residues

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility, Synthesis, and Stability of Acetylated Lysine Peptides Ticket ID: #AC-LYS-AGG-001 Support Tier: Senior Application Scientist

Introduction

You are encountering aggregation because you are fighting against the fundamental physics of peptide folding. Lysine is typically the "solubility savior" of peptide chemistry; its positively charged


-amino group (pKa ~10.5) strongly interacts with water and repels other peptide chains.

When you introduce Ac-Lys(Ac) (N-alpha-acetyl-N-epsilon-acetyl-lysine) or acetylate the side chains of Lysine residues within a sequence, you effectively neutralize this charge.[1] You are converting a highly polar, solvated residue into a hydrophobic, hydrogen-bond donor/acceptor. This triggers two detrimental mechanisms:

  • Hydrophobic Collapse: The loss of repulsive charge allows chains to stick together.

  • 
    -Sheet Stabilization:  The amide group on the acetylated side chain can participate in intermolecular hydrogen bonding, acting similarly to the peptide backbone, promoting amyloid-like fibril formation.
    

This guide provides the protocols to disrupt these forces during synthesis, purification, and assay usage.

Part 1: The Mechanism of Failure

To solve the problem, you must visualize the enemy. Aggregation in Ac-Lys(Ac) peptides is rarely random; it is a structured assembly into stable


-sheets.
Diagram 1: The Acetylation-Aggregation Cascade

AggregationCascade NativeLys Native Lysine (+) (Solvated, Repulsive) Acetylation Acetylation Event (Capping or PTM Mimic) NativeLys->Acetylation Reaction NeutralLys Ac-Lys(Ac) (Neutral) (Loss of Charge) Acetylation->NeutralLys Charge Neutralization HBonding Intermolecular H-Bonding (Side-chain Amide Stacking) NeutralLys->HBonding Hydrophobic Collapse BetaSheet Beta-Sheet Fibrils (Thermodynamically Stable) HBonding->BetaSheet Self-Assembly Precipitation Precipitation / Gelation (Experimental Failure) BetaSheet->Precipitation Macro-Aggregation

Caption: The thermodynamic pathway from charge neutralization to insoluble fibril formation.

Part 2: Synthesis Troubleshooting (SPPS)

If your aggregation issues begin on the resin (low coupling efficiency, difficult deprotection), the peptide is likely aggregating inside the solid support matrix.

The "Magic Mixture" Protocol

Standard DMF/NMP solvents are often insufficient for Ac-Lys(Ac) rich sequences. Use this solvent system to disrupt on-resin aggregation.

ComponentConcentrationFunction
DMF/NMP Base SolventCarrier
DMSO 10-20% (v/v)Disrupts secondary structure H-bonds
Chaotropic Salts 0.4M LiCl or KSCNDisrupts intermolecular networks

Critical Step: If using Fmoc-Lys(Ac)-OH building blocks, ensure you use elevated temperature coupling (50°C) . The acetyl group on the side chain adds steric bulk and H-bonding potential that slows down kinetics.

Pseudoproline Substitution: If your sequence allows, insert Pseudoprolines (oxazolidines) at Serine or Threonine positions. These induce a "kink" in the backbone, physically preventing the formation of the


-sheets that Ac-Lys(Ac) promotes [1].

Part 3: Purification & Solubilization

This is the most common failure point. Users often attempt to dissolve the peptide in water or PBS, resulting in a cloudy suspension or immediate gelation.

Diagram 2: The Solubilization Decision Tree

SolubilizationTree Start Lyophilized Peptide (Ac-Lys Containing) Step1 Check Net Charge (Excluding Ac-Lys) Start->Step1 Charged Net Charge > |2|? Step1->Charged YesCharge Use Buffer (Adjust pH away from pI) Charged->YesCharge Yes NoCharge Hydrophobic/Neutral Charged->NoCharge No CheckClear Solution Clear? YesCharge->CheckClear Organic Add Organic Co-Solvent (DMSO / Acetonitrile) NoCharge->Organic Organic->CheckClear Success Proceed to Assay CheckClear->Success Yes Fail Aggregates Remain CheckClear->Fail No Nuke The 'Nuclear' Option HFIP or GdnHCl Fail->Nuke

Caption: Systematic workflow for solubilizing difficult acetylated peptides.

Protocol: The "Nuclear" Option (HFIP Treatment)

If your peptide has already formed amyloid-like fibrils (common with Ac-Lys rich sequences like Tau or p53 fragments), simple solvents will not work. You must reset the secondary structure.

  • Dissolve: Dissolve the peptide in 100% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

    • Why: HFIP is a potent hydrogen bond disruptor that breaks down

      
      -sheets and stabilizes 
      
      
      
      -helices [2].
  • Incubate: Let stand for 30–60 minutes at room temperature. The solution should become perfectly clear.

  • Evaporate: Remove HFIP under a stream of nitrogen or vacuum centrifugation (SpeedVac).

  • Reconstitute: The resulting film is now amorphous (monomeric). Immediately dissolve in a small volume of DMSO, then dilute rapidly into your working buffer.

Part 4: Frequently Asked Questions (FAQs)

Q1: My peptide elutes as a broad smear on HPLC. Is it impure?

  • Diagnosis: Not necessarily. Ac-Lys(Ac) peptides often aggregate on the column or exist in slow equilibrium between monomer and dimer, causing peak broadening.

  • Fix: Run your HPLC column at 60°C . The heat increases the exchange rate between conformers and disrupts weak hydrophobic aggregates, often sharpening the peak into a single species [3].

Q2: Can I use sonication to dissolve the aggregates?

  • Warning: Use caution. While mild sonication helps, excessive sonication can actually promote amyloid formation in certain acetylated sequences by providing the energy needed to cross the nucleation barrier.

  • Better approach: Use the HFIP protocol (above) or dissolve in 6M Guanidine HCl first, then dialyze or dilute.

Q3: The peptide dissolves in DMSO but crashes out when I add water. Why?

  • Mechanism: This is "solvent shifting." You likely exceeded the critical aggregation concentration (CAC) in the aqueous phase.

  • Fix: Keep the final DMSO concentration at 5-10% if your assay permits. If not, you must lower the peptide concentration. For Ac-Lys peptides, the maximum soluble concentration in aqueous buffer is often <100 µM.

Q4: How should I store these peptides to prevent gelation?

  • Protocol: Never store them in solution at 4°C. This temperature often accelerates gelation (cold denaturation/aggregation). Store as a lyophilized powder at -20°C. If you must store in solution, use 100% DMSO stocks, not aqueous buffers.

References

  • Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

Sources

Technical Support Center: Ac-Lys(Ac)-OH Solubility & Handling

[1]

Topic: Solubility Optimization and Troubleshooting for N-alpha-acetyl-N-epsilon-acetyl-L-lysine CAS: 499-86-5 / 692-04-6 Molecular Formula: C₁₀H₁₈N₂O₄ Molecular Weight: 230.26 g/mol [1]

The Solubility Matrix

The following data summarizes the solubility profile of Ac-Lys(Ac)-OH. This compound differs significantly from free Lysine due to the acetylation of both amine groups, which removes its zwitterionic character and alters its interaction with solvents.

SolventSolubility RatingMax Conc. (Approx)Comments
DMSO Excellent > 100 mg/mL (430 mM)Recommended for Stock. Stable at -20°C.
Water Good ~50-100 mg/mLpH dependent.[1][2] May require sonication or pH adjustment.[1]
PBS (pH 7.4) Good ~50 mg/mLSoluble due to ionization of the C-terminal carboxylate.[1][2]
Ethanol Moderate/Poor < 10 mg/mLOften requires heating; prone to precipitation upon cooling.[1][2]
DMF Good ~50 mg/mLAlternative to DMSO for chemical synthesis applications.[1][2]
🔬 The Science Behind the Solubility

Why does pH matter? Ac-Lys(Ac)-OH possesses a free carboxylic acid group with a pKa of approximately 3.6 [1].[1]

  • At pH > 4.0: The molecule is deprotonated (anionic, -COO⁻), drastically increasing its solubility in water and buffers.[1]

  • At pH < 3.0: The molecule is protonated (neutral, -COOH).[1] Without the charge, it is less soluble in water and may precipitate, especially at high concentrations.

Why DMSO? The acetyl groups on the amines act as hydrogen bond acceptors. DMSO is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the crystal lattice more effectively than water for this specific derivative, making it the ideal "universal solvent" for stock preparation.

Troubleshooting Workflow

Users frequently report "cloudiness" or "precipitation" when diluting stock solutions.[1] Use the logic flow below to resolve these issues.

SolubilityTroubleshootingStartStart: Solution is Cloudyor PrecipitatedSolventCheckWhich solvent system?Start->SolventCheckWaterBasedAqueous (Water/PBS)SolventCheck->WaterBasedOrganicBasedOrganic (DMSO/Ethanol)SolventCheck->OrganicBasedCheckPHCheck pH.Is it below 4.0?WaterBased->CheckPHDMSO_CheckIs water content > 10%?OrganicBased->DMSO_CheckAdjustPHAdd dilute NaOH orBuffer to pH > 6.0CheckPH->AdjustPHYes (Acidic)SonicateSonicate at 40°Cfor 10 minsCheckPH->SonicateNo (Neutral)SuccessClear SolutionAdjustPH->SuccessSonicate->SuccessDMSO_Check->SonicateNoFreshDMSOPrepare fresh inanhydrous DMSODMSO_Check->FreshDMSOYes

Figure 1: Decision tree for resolving solubility issues with Ac-Lys(Ac)-OH. Note that pH adjustment is the most common fix for aqueous solutions.

Step-by-Step Protocols

Protocol A: Preparation of 100 mM Stock Solution (Recommended)

Use this protocol for long-term storage and high-concentration requirements.[1]

  • Calculate: To make 1 mL of 100 mM stock, weigh 23.0 mg of Ac-Lys(Ac)-OH.[1]

  • Solvent: Add 1 mL of anhydrous DMSO .

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, warm the vial to 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution

Use this protocol for direct use in biological assays (e.g., HDAC assays).

  • Weighing: Weigh the desired amount of solid.

  • Initial Wetting: If preparing a high concentration (>10 mM) directly in water, add a small volume of 0.1 M NaOH (approx. 1 equivalent) to assist deprotonation.[1]

    • Example: For 23 mg (0.1 mmol), add 1 mL of PBS.[1] If cloudy, add 10-20 µL of 1 M NaOH.[1]

  • Buffer Addition: Add PBS or HEPES buffer (pH 7.4) to the final volume.

  • Verification: Vortex and inspect. The solution should be clear and colorless.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO for cell culture? A: It is not recommended.[1] Ac-Lys(Ac)-OH has significantly lower solubility in ethanol compared to DMSO.[1] You may encounter precipitation when spiking ethanol stocks into aqueous media.[1] DMSO stocks (diluted 1:1000) are the industry standard for cellular assays.[1]

Q: My solution precipitated after freezing. Is it ruined? A: Likely not. DMSO has a high freezing point (19°C) and can crystallize, pushing the solute out of solution.

  • Fix: Warm the vial to 37°C and vortex until the pellet completely redissolves. Do not use the supernatant without redissolving the pellet, or your concentration will be incorrect [2].

Q: Is this compound stable in solution? A: Yes, the acetyl amide bonds are stable at neutral pH. However, avoid strong acids or bases (> 1 M) at high temperatures, which can cause deacetylation, reverting the molecule to free Lysine.

Q: How do I sterilize the solution? A: Filter sterilization using a 0.22 µm PTFE or Nylon filter is recommended.[1] Do not autoclave Ac-Lys(Ac)-OH solutions, as high heat/pressure may degrade the acetyl groups.[1]

Experimental Workflow: Solvent Selection

Use this diagram to select the correct solvent system based on your downstream application.

SolventSelectionAppApplicationCellCultureCell Culture(Epigenetics)App->CellCultureEnzymeAssayEnzymatic Assay(HDAC/Sirtuin)App->EnzymeAssayChemSynthChemicalSynthesisApp->ChemSynthDMSO_StockDMSO Stock(Dilute <0.5%)CellCulture->DMSO_StockWater_BufferWater/PBS(pH 7-8)EnzymeAssay->Water_BufferDMF_StockDMF or NMPChemSynth->DMF_Stock

Figure 2: Solvent selection guide based on experimental intent.[1]

References

  • ChemicalBook. N-EPSILON-ACETYL-L-LYSINE Properties and Solubility Data. Retrieved from [1]

  • MedChemExpress. Nepsilon-Acetyl-L-lysine Solubility & Handling Guide. Retrieved from

  • PubChem. Compound Summary: Ac-Lys(Ac)-OH (CID 7019608).[1] National Library of Medicine.[1] Retrieved from [1]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

Compatibility of AC-Lys(AC)-OH with various coupling reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ac-Lys(Ac)-OH Coupling Optimization

Topic: Compatibility of Ac-Lys(Ac)-OH (Nα,Nε-diacetyl-L-lysine) with Coupling Reagents Document ID: TSC-2026-LYS-AC2 Last Updated: January 28, 2026

Executive Summary

You are working with Ac-Lys(Ac)-OH , a lysine derivative where both the


-amine and 

-amine are capped with acetyl groups. Unlike standard Fmoc- or Boc-protected amino acids, this molecule is an N-acyl amino acid , not an N-carbamate.

Critical Warning: The presence of the N


-acetyl group makes this molecule highly susceptible to racemization  (epimerization) during activation. The carbonyl oxygen of the acetyl group is more nucleophilic than that of a carbamate (Fmoc/Boc), leading to rapid formation of a 5(4H)-oxazolone (azlactone) intermediate, which results in loss of chirality at the C-terminus.

This guide provides protocols to couple Ac-Lys(Ac)-OH while maintaining enantiomeric purity.

Module 1: The Racemization Risk (Mechanistic Insight)

To troubleshoot low yields or isomeric impurities (D-Lys contamination), you must understand the Oxazolone Mechanism .

When you activate the carboxylic acid of Ac-Lys(Ac)-OH (e.g., using HATU/DIEA), the N


-acetyl oxygen attacks the activated carbonyl. This forms a cyclic oxazolone. The C

-proton of the oxazolone is acidic and easily removed by base, leading to an achiral enol intermediate. When the amine nucleophile finally attacks, it can generate both L- and D-isomers.
Figure 1: Oxazolone-Mediated Racemization Pathway

OxazoloneMechanism Start Ac-Lys(Ac)-OH (L-Isomer) Activation Activated Ester (O-Acylurea / OBt) Start->Activation Coupling Reagent Oxazolone 5(4H)-Oxazolone (Azlactone) Activation->Oxazolone Intramolecular Attack (Fast) Product Coupled Product (Racemic Mixture) Activation->Product Direct Attack (Desired Path) Enol Achiral Enol (Planar Intermediate) Oxazolone->Enol Base (DIEA) Deprotonation Oxazolone->Product Amine Attack Enol->Oxazolone Reprotonation

Caption: The N-acetyl group facilitates the formation of the oxazolone intermediate. Basic conditions (DIEA/NMM) accelerate the transition to the achiral enol, destroying optical purity.

Module 2: Reagent Compatibility Matrix

The choice of reagent dictates the ratio of Direct Coupling (Retention of configuration) vs. Oxazolone Formation (Racemization).

Reagent ClassSpecific ReagentsCompatibilityTechnical Notes
Carbodiimides DIC / EDC High Recommended. When used with Oxyma Pure or HOBt , these generate active esters without requiring tertiary bases (like DIEA), significantly reducing oxazolone formation.
Uroniums HATU / HBTU Low / Risky Not Recommended. These require a base (DIEA/NMM) to function. The base promotes proton abstraction from the oxazolone, causing severe racemization of N-acetylated substrates.
Phosphoniums PyBOP Moderate Can be used if base is strictly controlled (e.g., using TMP instead of DIEA), but generally riskier than carbodiimides for this specific molecule.
Additives Oxyma Pure Essential Oxyma Pure is superior to HOBt/HOAt for suppressing racemization in N-acetyl amino acids.[1] It forms a stable active ester that reacts rapidly with the amine.

Module 3: Troubleshooting Scenarios (FAQs)

Q1: I am seeing a split peak in HPLC (50:50 mixture). What happened? A: You likely used a base-driven coupling system (like HATU/DIEA). The base caused the oxazolone intermediate to racemize completely.

  • Fix: Switch to DIC/Oxyma Pure (1:1 eq) with no base . If the amine component is a salt (e.g., HCl salt), use a non-nucleophilic, weak base like TMP (2,4,6-trimethylpyridine) or Collidine, only in stoichiometric amounts.

Q2: Ac-Lys(Ac)-OH is not dissolving in DCM. Can I heat it? A: Ac-Lys(Ac)-OH is highly polar due to the two amide bonds and the free acid. It is poorly soluble in DCM.

  • Fix: Do not heat significantly (>40°C) as this accelerates racemization. Use DMF (Dimethylformamide) , NMP , or DMSO .[2] If using EDC, water/THF mixtures are also compatible.

Q3: Can I pre-activate this amino acid? A: Never pre-activate N-acyl amino acids.

  • Reason: In the absence of the amine nucleophile, the activated ester has a long residence time, converting almost exclusively to the oxazolone.

  • Fix: Add the amine component to the vessel before or simultaneously with the coupling reagent.

Module 4: Optimized Experimental Protocols

Protocol A: The "Low-Racemization" Standard (DIC/Oxyma)

Best for coupling Ac-Lys(Ac)-OH to primary amines or resin-bound peptides.

  • Preparation: Dissolve 1.0 equiv of Ac-Lys(Ac)-OH and 1.0 equiv of Oxyma Pure in minimal DMF.

  • Amine Addition: Add 1.0–1.2 equiv of the Amine Component (free base form) to the solution.

    • Note: If the amine is a salt (e.g., HCl), add 1.0 equiv of TMP (Collidine).

  • Cooling: Chill the reaction vessel to 0°C (ice bath).

    • Why? Lower temperature kinetically favors the intermolecular amine attack over the intramolecular oxazolone formation.

  • Activation: Add 1.0 equiv of DIC (Diisopropylcarbodiimide) .

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by HPLC.

Protocol B: Aqueous/Bioconjugation (EDC/Sulfo-NHS)

Best for coupling to proteins or in aqueous buffers.

  • Buffer: Dissolve Ac-Lys(Ac)-OH in MES buffer (pH 4.7–6.0).

  • Activation: Add EDC (1.2 equiv) and Sulfo-NHS (1.2 equiv).

  • Reaction: React for 15 minutes.

    • Note: In aqueous conditions, oxazolone formation is less favored than hydrolysis, but racemization is still possible at high pH.

  • Coupling: Add the amine-containing protein/molecule (adjust pH to 7.0–7.5 immediately).

Module 5: Decision Logic for Reagent Selection

Use this workflow to determine the safest path for your specific experiment.

Figure 2: Coupling Strategy Decision Tree

CouplingLogic Start Start: Couple Ac-Lys(Ac)-OH SolventCheck Is the system Aqueous? Start->SolventCheck Aqueous Use EDC / Sulfo-NHS (pH 5.0 -> 7.2) SolventCheck->Aqueous Yes Organic Solvent: DMF/NMP SolventCheck->Organic No AmineType Is the Amine a Salt (e.g., HCl)? Organic->AmineType YesSalt Add TMP (Collidine) (Weak Base) AmineType->YesSalt Yes NoSalt NO BASE ALLOWED AmineType->NoSalt No FinalStep Couple with DIC + Oxyma Pure at 0°C YesSalt->FinalStep NoSalt->FinalStep

Caption: Workflow to minimize racemization. Note the strict avoidance of strong bases like DIEA/TEA in organic solvents.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis of N-carboxy anhydrides and N-acetylamino acids. Chemical & Pharmaceutical Bulletin. (Foundational work on Oxazolone mechanism in N-acetyl vs N-urethane protected amino acids).
  • Steinauer, R., et al. (1989). Racemization of N-acetyl-amino acids during coupling.[3] Biopolymers.[4]

  • Sigma-Aldrich. (2024). Fmoc-Lys(Ac)-OH and Ac-Lys derivatives Product Specification.

Sources

Technical Support Center: Ac-Lys(Ac)-OH Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity:


-Diacetyl-L-lysine
CAS:  499-86-5
Formula: 

Molecular Weight: ~230.26 g/mol [1]

Core Directive: The "Gold Standard" Handling Protocol

Ac-Lys(Ac)-OH is a critical reference standard in epigenetic research, serving as a substrate mimic for Histone Deacetylases (HDACs) and a product control for Histone Acetyltransferases (HATs). While chemically robust compared to long peptides, it possesses a specific vulnerability: spontaneous or enzymatic deacetylation driven by moisture and microbial contamination.

The following protocol is designed to eliminate the two most common failure modes: hygroscopic hydrolysis and concentration drift .

Module 1: Receiving & Long-Term Storage

Objective: Maintain >98% purity over 24 months.

  • Immediate Action: Upon receipt, do not open the vial immediately. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Scientific Rationale: Opening a cold vial in humid air causes condensation. Water introduces hydrolysis risk and alters the effective mass, leading to inaccurate stock concentrations later [1].

  • Desiccation is Non-Negotiable: Store the powder at -20°C . However, the freezer alone is insufficient due to humidity fluctuations. Place the vial inside a sealed container with active desiccant (silica gel or Drierite).

  • Aliquot Strategy: If you plan to use the reagent over multiple experiments, never freeze-thaw the bulk powder repeatedly.

    • Protocol: Weigh out single-use aliquots (e.g., 1–5 mg) into amber microcentrifuge tubes under dry conditions. Flush with Argon or Nitrogen if available before capping.

Module 2: Solubilization & Stock Preparation

Objective: Create a stable, verified stock solution.

The Solvent Paradox: While Ac-Lys(Ac)-OH is soluble in water, water is the enemy of long-term stability.

SolventSolubility LimitStability (at -20°C)Recommended Use
DMSO (Anhydrous) > 50 mg/mL6–12 MonthsPreferred Stock. Prevents microbial growth and hydrolysis.
Water (ddH₂O) ~ 50 mg/mL< 1 MonthWorking Solution Only. Susceptible to bacterial HDACs.
Ethanol VariablePoorNot recommended due to evaporation/concentration drift.
PBS/Buffers Good< 2 WeeksOnly for immediate assay use.

Step-by-Step Solubilization Protocol:

  • Calculate: Determine the volume of DMSO required to reach a 100 mM or 50 mM stock concentration.

  • Dissolve: Add anhydrous DMSO to the powder. Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.

  • Verify: Visually inspect for "ghost particles" (gelatinous clumps). The solution must be optically clear.

  • Sterilize (Critical for Aqueous Dilutions): If diluting into water/buffer for cell culture or long incubations, pass through a 0.22 µm PVDF filter .

    • Why? Even trace bacterial contamination introduces bacterial deacetylases (like the Aquifex or Bacillus homologues), which will actively degrade your standard, mimicking a "false positive" HDAC activity [2].

Decision Logic & Workflows (Visualized)

Diagram 1: The "Safe-Path" Storage Workflow

A logic gate to prevent degradation during the critical "Receiving" phase.

StorageWorkflow Start Receive Shipment (Ac-Lys(Ac)-OH) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Decision Will you use it all within 2 weeks? Equilibrate->Decision BulkStore Store Bulk at -20°C (Desiccated) Decision->BulkStore Yes Aliquot Weigh Aliquots (Argon Flush) Decision->Aliquot No Freeze Freeze Aliquots (-20°C to -80°C) Aliquot->Freeze

Caption: Figure 1. Decision matrix for handling fresh shipments to minimize freeze-thaw cycles and moisture ingress.

Diagram 2: Solubilization & Assay Troubleshooting

Diagnosing solubility issues and concentration drift.

SolubilityLogic Issue Issue: Inconsistent Assay Data CheckSolvent Check Solvent System Issue->CheckSolvent IsWater Is it Water/Buffer? CheckSolvent->IsWater Microbial Microbial Deacetylation (Sterile Filter Required) IsWater->Microbial Yes IsDMSO Is it DMSO? IsWater->IsDMSO No Hygro Hygroscopic Water Absorption (Check DMSO Purity) IsDMSO->Hygro Yes

Caption: Figure 2. Root cause analysis for erratic standard curves, focusing on solvent-mediated degradation.

Troubleshooting & FAQs

Q1: My HPLC standard curve for Ac-Lys(Ac)-OH is showing a "ghost peak" at an earlier retention time. What is happening?

Diagnosis: This is likely Mono-acetyl-lysine (Ac-Lys-OH or H-Lys(Ac)-OH), resulting from partial hydrolysis. Root Cause:

  • pH Drift: If your mobile phase is acidic (pH < 3) or basic (pH > 8) and the sample sat in the autosampler for >12 hours, the amide bonds can hydrolyze.

  • Enzymatic Contamination: Non-sterile aqueous buffers allow bacterial growth. Many bacteria express deacetylases that scavenge acetyl-lysine. Solution:

  • Always prepare fresh working standards from the DMSO stock immediately before the run.

  • Keep the autosampler at 4°C.

  • Add 0.05% Sodium Azide to buffers if they must be stored (warning: Azide is toxic and interferes with some enzymatic assays).

Q2: I cannot get the powder to dissolve completely in water at high concentrations (>50 mM).

Diagnosis: Kinetic solubility barrier. Scientific Insight: While polar, the di-acetyl modification masks the charged amines, reducing the zwitterionic character that aids solubility in neutral water. Solution:

  • pH Adjustment: Ac-Lys(Ac)-OH has a free carboxylic acid. Adding a stoichiometric amount of mild base (like dilute NaOH or Tris base) to deprotonate the carboxylic acid (

    
    ) will drastically increase solubility [3].
    
  • Cosolvent: Dissolve in a small volume of DMSO first, then dilute slowly into the aqueous buffer.

Q3: Can I use Ac-Lys(Ac)-OH as a substrate for Fluorometric HDAC assays?

Clarification: No.

  • Ac-Lys(Ac)-OH is the free acid. It does not fluoresce.

  • Ac-Lys(Ac)-AMC (7-Amino-4-methylcoumarin) is the fluorogenic substrate.[2]

  • Usage: You use Ac-Lys(Ac)-OH as a competitive inhibitor to validate the specificity of the assay, or as a mass spectrometry standard to quantify the absolute amount of deacetylated product in non-fluorometric assays [4].

Q4: The powder has turned into a sticky gum. Is it still usable?

Diagnosis: Severe hygroscopic damage. Verdict: Discard.

  • The "gum" phase indicates the crystal lattice has collapsed due to water absorption. The weight-to-molar ratio is now unknown, making accurate concentration impossible. Hydrolysis of the acetyl groups is highly probable in this state.

References

  • Sigma-Aldrich (Merck). Product Specification: N-epsilon-Acetyl-L-lysine (Analogous handling for Di-acetyl). Retrieved from

  • Reaction Biology Corp. HDAC Assay Protocols and Substrate Specificity. Retrieved from

  • MedChemExpress. Peptide Solubility and Storage Guidelines. Retrieved from

  • PubChem. N-alpha-N-epsilon-Diacetyllysine Compound Summary. Retrieved from

Sources

Validation & Comparative

Strategic Incorporation of Acetylated Lysine: Fmoc-Lys(Ac)-OH vs. Ac-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in SPPS Content Type: Publish Comparison Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Executive Summary

In the synthesis of epigenetically modified peptides (e.g., Histone H3/H4 tails) or specific enzyme substrates, the incorporation of acetylated lysine is a critical step.[1] This guide objectively compares two distinct reagents: Fmoc-Lys(Ac)-OH , the industry standard for elongation, and Ac-Lys(Ac)-OH (


-diacetyl-L-lysine), a reagent often mistaken as a "shortcut" for N-terminal capping.

The Verdict: While Fmoc-Lys(Ac)-OH ensures stereochemical integrity and allows for continued peptide elongation, Ac-Lys(Ac)-OH presents severe risks of racemization during coupling due to the "Azlactone Mechanism" (Oxazolone formation). Consequently, Ac-Lys(Ac)-OH should be restricted to use as an analytical standard or metabolic substrate, rather than a synthetic building block.

Chemical Profile & Mechanistic Distinction[2]

The fundamental difference lies in the N-terminal protection group: Urethane (Fmoc) vs. Acyl (Acetyl). This dictates the chemical behavior during carboxyl activation.

FeatureFmoc-Lys(Ac)-OH Ac-Lys(Ac)-OH
CAS Number 159766-56-0499-86-5
Structure

-Fmoc,

-Acetyl

-Acetyl,

-Acetyl
Primary Use Solid Phase Peptide Synthesis (SPPS)Analytical Standard, HDAC Substrate
Elongation Potential Yes (Fmoc is removable)No (Acetyl is stable/blocking)
Activation Risk Low (Urethane protects chirality)High (Acyl promotes racemization)
Solubility High in DMF/NMPHigh in Water; Poor in DMF
Critical Analysis: The Racemization Trap

The most significant technical insight for peptide chemists is the Oxazolone (Azlactone) Formation .

The Mechanism

When an amino acid is activated (e.g., by HATU/DIC), the carbonyl oxygen of the


-protecting group can attack the activated carboxyl carbon.
  • Fmoc (Urethane): The resulting alkoxy-oxazolone is unstable and does not form readily; chirality is preserved.

  • Acetyl (Acyl): The amide carbonyl attacks to form a stable 5(4H)-oxazolone . This intermediate is prone to base-catalyzed enolization, destroying the chiral center at the alpha-carbon.

Visualization: The Pathway to Racemization

The following diagram illustrates why coupling Ac-Lys(Ac)-OH directly leads to impure products (D-isomers), whereas the Fmoc route remains pure.

Racemization_Mechanism cluster_0 Safe Route: Fmoc-Lys(Ac)-OH cluster_1 Risky Route: Ac-Lys(Ac)-OH Fmoc_AA Fmoc-Lys(Ac)-OH Act_Fmoc Activated Ester (O-At) Fmoc_AA->Act_Fmoc HATU/DIPEA Product_L Pure L-Peptide Act_Fmoc->Product_L Amine Nucleophile Ac_AA Ac-Lys(Ac)-OH Act_Ac Activated Ester Ac_AA->Act_Ac Activation Oxazolone 5(4H)-Oxazolone (Azlactone) Act_Ac->Oxazolone Cyclization (Fast) Enol Enol Intermediate (Achiral) Oxazolone->Enol Base (DIPEA) Product_Mix Racemic Mixture (L- + D-Peptide) Oxazolone->Product_Mix Coupling Enol->Oxazolone Equilibrium

Caption: Comparative activation pathways. The N-acyl group in Ac-Lys(Ac)-OH facilitates oxazolone formation, leading to rapid loss of chirality (racemization) under basic coupling conditions.

Performance Comparison Data

The following data summarizes theoretical and experimental expectations when attempting to place an N-terminal Acetyl-Lysine using both methods.

MetricMethod A: Fmoc-Lys(Ac)-OHMethod B: Ac-Lys(Ac)-OH
Workflow Couple Fmoc-AA

Deprotect

Acetylate (Ac₂O)
Couple Ac-AA directly
Step Count 3 Steps (Coupling, Deprotection, Capping)1 Step (Coupling)
Chiral Purity (% L) > 99.8% ~60 - 85% (highly dependent on base)
Coupling Efficiency High (Standard kinetics)Variable (Solubility issues in DMF)
Purification Load Low (Main impurity is deletion)High (Must separate D/L diastereomers)

Key Insight: While Method B appears to save steps, the resulting diastereomers (L-Lys vs D-Lys peptides) are often chemically identical in hydrophobicity, making them extremely difficult to separate by standard RP-HPLC.

Experimental Protocols
Protocol A: The Gold Standard (Fmoc-Lys(Ac)-OH)

Recommended for all synthesis of Histone tails (e.g., H3K9ac, H4K16ac).

Reagents:

  • Fmoc-Lys(Ac)-OH (5.0 eq)

  • HBTU or HATU (4.9 eq)

  • DIEA (10 eq)

  • DMF (Solvent)[2]

  • Acetic Anhydride (for final capping)

Step-by-Step:

  • Coupling: Dissolve Fmoc-Lys(Ac)-OH and HATU in DMF. Add DIEA. Activate for 30 seconds. Add to resin.[2] Shake for 45-60 min.

  • Wash: DMF (3x), DCM (3x).

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly.

  • Elongation (or Capping):

    • If internal: Proceed to next Fmoc-AA coupling.

    • If N-terminal: Treat resin with Capping Solution (Acetic Anhydride/DIEA/DMF 1:2:7) for 10 minutes to acetylate the N-terminus.

Protocol B: The "Rescue" Method (Ac-Lys(Ac)-OH)

Only use if Fmoc-Lys(Ac)-OH is unavailable and the residue is N-terminal. This protocol minimizes racemization but does not eliminate it.

Reagents:

  • Ac-Lys(Ac)-OH (3.0 eq) - Note: Pre-dissolve in minimum water/DMSO if insoluble in DMF.

  • DEPBT (3.0 eq) - Critical: DEPBT suppresses racemization better than HBTU.

  • Collidine (Sym-collidine) (3.0 eq) - Weaker base than DIEA.

Step-by-Step:

  • Dissolution: Dissolve Ac-Lys(Ac)-OH in DMF (add drops of DMSO if needed).

  • Activation: Add DEPBT and Collidine. Do not pre-activate. Add immediately to the resin.

  • Coupling: Shake for 2–4 hours (slower kinetics).

  • Wash: Extensive washing with DMF/Water mixtures to remove excess reagent.

Decision Logic for Researchers

Use the following logic flow to select the correct reagent for your peptide campaign.

Decision_Tree Start Requirement: Incorporate Acetyl-Lysine Pos_Q Position of Lys(Ac)? Start->Pos_Q Internal Internal Sequence (e.g., H3K9ac) Pos_Q->Internal N_Term N-Terminal Residue (e.g., Ac-Lys(Ac)-...) Pos_Q->N_Term Use_Fmoc USE Fmoc-Lys(Ac)-OH (Standard SPPS) Internal->Use_Fmoc Method_Q Do you require high chiral purity? N_Term->Method_Q Yes_Purity Yes (Therapeutic/Bioassay) Method_Q->Yes_Purity No_Purity No (Crude Standard) Method_Q->No_Purity Route_A Route A: 1. Couple Fmoc-Lys(Ac)-OH 2. Deprotect Fmoc 3. Acetylate N-term Yes_Purity->Route_A Route_B Route B: Couple Ac-Lys(Ac)-OH (High Racemization Risk) No_Purity->Route_B

Caption: Decision matrix for reagent selection. Green paths indicate recommended synthetic workflows.

References
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discusses racemization mechanisms of N-acyl amino acids).

  • Almac Group. Solid Phase Peptide Synthesis of Full-Length Modified Histones.[3] (Protocols for Fmoc-Lys(Ac)-OH usage in H3/H4 synthesis).

  • National Institutes of Health (NIH). N-Acetyl-L-phenylalanine Racemization during TBTU Amidation. (Mechanistic evidence of oxazolone formation in N-acetylated amino acids).

  • Merck/Novabiochem. Product Specification: Fmoc-Lys(Ac)-OH.[4] (Physical properties and solubility data).[4][5][6]

  • PubChem. Compound Summary: N-acetyl-N6-acetyl-L-lysine (Ac-Lys(Ac)-OH).[7][7]

Sources

Comparing AC-Lys(AC)-OH and Boc-Lys(Ac)-OH for specific applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of epigenetic research and peptide chemistry, Ac-Lys(Ac)-OH and Boc-Lys(Ac)-OH represent two structurally related but functionally orthogonal tools. While both molecules feature an acetylated epsilon-amine (


-acetyl) mimicking the physiological post-translational modification (PTM) found in histones, their applications diverge based on the protection of the alpha-amine (

).
  • Boc-Lys(Ac)-OH is a synthetic building block . It is designed for Solid Phase Peptide Synthesis (SPPS) using Boc chemistry to incorporate acetyl-lysine residues into growing peptide chains.

  • Ac-Lys(Ac)-OH is an analytical probe and standard . With both amine groups blocked by acetyl moieties, it serves as a stable "end-point" mimic for enzyme kinetics (HDAC substrates), X-ray crystallography, and Mass Spectrometry (MS) standardization.

This guide provides a rigorous technical comparison, experimental protocols, and selection criteria for researchers.

Part 1: Chemical Fundamentals & Structural Logic

The core difference lies in the


-protecting group, which dictates the molecule's reactivity and solubility profile.
Comparative Data Table
FeatureBoc-Lys(Ac)-OH Ac-Lys(Ac)-OH
Full Chemical Name

-(tert-Butoxycarbonyl)-

-acetyl-L-lysine

-acetyl-

-acetyl-L-lysine
CAS Number 6404-26-8499-86-5
Molecular Weight 288.34 g/mol 230.26 g/mol

Function
Acid-Labile Protection: Removed by TFA to allow peptide elongation.Permanent Cap: Acetyl group prevents elongation; mimics peptide backbone.

Function
Stable Modification: Survives HF/TFA cleavage to remain on the final peptide.Substrate/Target: Mimics acetylated lysine for deacetylase enzymes.
Solubility Soluble in organic solvents (DMF, DCM, MeOH).Soluble in water, DMSO, and aqueous buffers.
Primary Application Synthesis: Building block for Histone H3/H4 tail peptides.Analysis: HPLC/MS Standard, HDAC Substrate, Crystallography ligand.
Structural Decision Matrix

The following diagram illustrates the logical flow for selecting the correct derivative based on your experimental end-goal.

SelectionLogic cluster_0 Key Difference Start Experimental Goal Synthesis Synthesize Peptide (e.g., Histone H3K9ac) Start->Synthesis Constructing Analysis Analyze Enzyme Activity (e.g., HDAC8 Kinetics) Start->Analysis Measuring Boc Select Boc-Lys(Ac)-OH (Building Block) Synthesis->Boc Requires reactive C-terminus & protected N-term AcAc Select Ac-Lys(Ac)-OH (Substrate/Standard) Analysis->AcAc Requires native substrate mimic

Figure 1: Decision matrix for selecting Lysine derivatives. Blue path indicates synthesis; Red path indicates analytical applications.

Part 2: Application in Peptide Synthesis (Boc-Lys(Ac)-OH)[1]

Boc-Lys(Ac)-OH is the reagent of choice when synthesizing peptides containing acetylated lysine residues using Boc/Benzyl chemistry . This is critical for generating histone tail peptides (e.g., H3K9ac, H4K16ac) used to study epigenetic readers (Bromodomains) and erasers (HDACs).

Why Boc-Lys(Ac)-OH?

In Boc SPPS, the


-Boc group is removed by Trifluoroacetic Acid (TFA) at every cycle. The side-chain protection must withstand this repetitive acid exposure.[1] The 

-acetyl group is exceptionally stable to TFA. Furthermore, during the final cleavage of the peptide from the resin using Hydrogen Fluoride (HF), the acetyl group remains intact, yielding the desired acetylated peptide [1, 2].
Protocol: Incorporation into Histone H3 Peptide

Objective: Synthesize a fragment of Histone H3 (1-15) containing Acetyl-Lysine at position 9 (H3K9ac).

Reagents:

  • Boc-Lys(Ac)-OH (Novabiochem/Merck or equivalent)

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma

  • Resin: MBHA (Methylbenzhydrylamine) resin for C-terminal amides.

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).[2]

  • Deprotection: 50% TFA in DCM.

Step-by-Step Workflow:

  • Resin Swelling: Swell MBHA resin in DCM for 30 minutes.

  • Deprotection (Cycle 1-8): Remove Boc from the previous amino acid using 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash with DCM (5x) and neutralize with 10% DIEA/DCM.

  • Coupling of Boc-Lys(Ac)-OH (Position 9):

    • Dissolve Boc-Lys(Ac)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in minimal DMF.

    • Add DIEA (6 eq) to activate.

    • Add to the resin-bound peptide (Sequence 10-15).

    • Shake at room temperature for 1-2 hours.

    • Note: The Acetyl group on the epsilon amine is non-reactive under these conditions and requires no extra protection.

  • Monitoring: Verify coupling efficiency via Kaiser Test (Ninhydrin). A negative result (yellow beads) indicates successful coupling.

  • Continuation: Proceed with coupling Boc-Arg(Tos)-OH at position 8 and continue to N-terminus.

  • Final Cleavage: Treat resin with anhydrous HF (containing p-cresol scavenger) at 0°C for 1 hour. This cleaves the peptide from the resin and removes side-chain protecting groups (e.g., Tosyl on Arg), but leaves the N-epsilon Acetyl group intact .

SPPS_Workflow Step1 Resin-Peptide (n-1) (Free Amine) Step2 Add Boc-Lys(Ac)-OH + Activator (HBTU/DIEA) Step1->Step2 Step3 Coupling Reaction (Formation of Peptide Bond) Step2->Step3 Step4 Resin-Peptide-Lys(Ac)-Boc Step3->Step4 Step5 TFA Deprotection (Removes Boc only) Step4->Step5 Step6 Resin-Peptide-Lys(Ac)-NH2 (Ready for next AA) Step5->Step6

Figure 2: Boc-SPPS coupling cycle for introducing Acetyl-Lysine.[3] The side-chain acetyl group survives the TFA deprotection step (Step 5).

Part 3: Application in Epigenetic Assays (Ac-Lys(Ac)-OH)

Ac-Lys(Ac)-OH is the "double-blocked" lysine. Because both amines are acetylated, it mimics the chemical environment of a lysine residue within a protein backbone that has been post-translationally modified.

Primary Use Case: Label-Free HDAC Activity Standardization

While fluorogenic substrates (like Ac-Lys(Ac)-AMC) are popular for high-throughput screening, they can introduce artifacts due to the bulky fluorophore affecting enzyme kinetics [3]. Ac-Lys(Ac)-OH is the "gold standard" substrate for Mass Spectrometry (LC-MS) assays because it is chemically identical to the native analyte.

Mechanism:



  • Substrate: Ac-Lys(Ac)-OH (

    
    -acetyl-
    
    
    
    -acetyl-lysine)
  • Product: Ac-Lys-OH (

    
    -acetyl-lysine)
    
Protocol: LC-MS Quantification of HDAC Activity

Objective: Determine the Michaelis-Menten constant (


) of an HDAC enzyme using Ac-Lys(Ac)-OH as a label-free substrate.

Reagents:

  • Substrate: Ac-Lys(Ac)-OH (dissolved in assay buffer).

  • Enzyme: Recombinant HDAC8 (or similar).

  • Internal Standard:

    
    -Ac-Lys-OH (deuterated product mimic) or similar stable isotope.
    
  • Quenching Solution: 1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Prepare a dilution series of Ac-Lys(Ac)-OH (e.g., 10 µM to 1000 µM) in HDAC reaction buffer (Tris-HCl pH 8.0, MgCl2, KCl).

  • Incubation: Add HDAC enzyme (10-50 nM final) to the substrate solutions. Incubate at 37°C for 30 minutes.

  • Quenching: Stop the reaction by adding an equal volume of Quenching Solution containing the Internal Standard.

  • LC-MS/MS Analysis:

    • Inject samples onto a C18 reverse-phase column.

    • Monitor the transition of the Product (Ac-Lys-OH, MW ~188) and the Substrate (Ac-Lys(Ac)-OH, MW ~230).

    • Note: Ac-Lys(Ac)-OH is more hydrophobic and will elute later than the deacetylated product Ac-Lys-OH.

  • Quantification: Calculate the conversion rate based on the ratio of Product/Internal Standard peak areas. Plot velocity vs. concentration to determine

    
    .
    
Secondary Use: Crystallography

In X-ray crystallography of Bromodomains (which bind acetyl-lysine), Ac-Lys(Ac)-OH is often soaked into crystals to map the binding pocket. The


-acetyl group mimics the peptide backbone, preventing non-specific electrostatic interactions that a free amine (

-H) might cause.

HDAC_Assay Substrate Substrate: Ac-Lys(Ac)-OH (m/z 231) Reaction Deacetylation (- Acetyl group) Substrate->Reaction + Enzyme MS Mass Spec Detection Substrate->MS Monitor Depletion Enzyme HDAC Enzyme Enzyme->Reaction Product Product: Ac-Lys-OH (m/z 189) Reaction->Product Product->MS Quantify Peak Area

Figure 3: Mass Spectrometry workflow for HDAC kinetics. The shift in mass (loss of 42 Da) allows precise quantification without fluorescent artifacts.

References

  • Novabiochem (Merck). "Boc-Lys(Ac)-OH Product Specification and Application Guide." Sigma-Aldrich.[2] Accessed January 28, 2026.

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.
  • Gurr, P. A., et al. (2008). "The Activity of HDAC8 Depends on Local and Distal Sequences of Its Peptide Substrates."[4] Biochemistry (PMC).

  • PubChem. "Fmoc-Lys(Boc)-OH and Derivatives Compound Summary." National Library of Medicine.

  • ChemicalBook. "H-Lys(Boc)-OH Properties and Solubility."

Sources

Unlocking Chromatin Fidelity: The Strategic Advantage of Diacetylated Lysine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Diacetylated Lysine Motifs over Monoacetylated Probes in Epigenetic Research Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise landscape of epigenetic research, the distinction between "poised" and "active" gene transcription often hinges on the density of post-translational modifications (PTMs). While monoacetylated lysine probes (e.g., targeting H3K9ac alone) have long been the industry standard for mapping open chromatin, they suffer from high background and lack of functional specificity.

This guide details the technical and biological advantages of targeting Diacetylated Lysine Motifs (specifically dual-site marks such as H3K9acK14ac or H4K5acK8ac ) over their monoacetylated counterparts.[1] By shifting focus to these "coincidence signatures," researchers can achieve higher signal-to-noise ratios in ChIP-Seq, more accurate quantification in Mass Spectrometry, and better correlation with therapeutic Bromodomain (BET) inhibitor efficacy.[1]

Mechanistic Foundation: The "Avidity" Advantage

To understand why diacetylated probes are superior, one must understand the "Reader" biology they mimic. Bromodomain-containing proteins (such as BRD4, a major drug target) do not bind single acetylated lysines with high affinity.[1] Instead, they utilize a mechanism of multivalency or avidity .[1]

  • Monoacetylated Lysine (e.g., H3K9ac): Represents a weak, transient docking site.[1] It is often a "priming" event found on both poised and active genes.

  • Diacetylated Lysine (e.g., H3K9acK14ac): Creates a high-affinity "bivalent" epitope.[1] This specific geometry locks the chromatin reader in place, signaling robust transcriptional elongation.

Research Implication: Using a mono-specific antibody captures both transient (noise) and stable (signal) events.[1] Using a di-specific antibody acts as a biological filter, capturing only the functionally relevant, high-occupancy sites.[1]

Diagram: The Bivalent Binding Model

The following diagram illustrates how dual acetylation stabilizes "Reader" proteins, a mechanism that diacetylated probes exploit for higher specificity.

BivalentBinding cluster_Mono Mono-Acetylation (Transient) cluster_Di Di-Acetylation (Stable/Active) Chromatin Chromatin Surface K9 K9ac Chromatin->K9 K9_2 K9ac Chromatin->K9_2 K14 K14ac Chromatin->K14 Reader1 Bromodomain (Weak Affinity) K9->Reader1 High Off-Rate Reader2 Bromodomain (High Avidity) K9_2->Reader2 Cooperative Binding (Locked State) K14->Reader2 Cooperative Binding (Locked State)

Caption: Comparative binding dynamics showing how diacetylated motifs (H3K9acK14ac) recruit readers with high avidity compared to the transient interaction of monoacetylated sites.

Comparative Analysis: Mono- vs. Di-Acetylated Probes[1]

The following table summarizes the performance metrics of using antibodies or probes against single sites versus dual motifs in key research applications.

FeatureMonoacetylated Probe (e.g., Anti-H3K9ac)Diacetylated Probe (e.g., Anti-H3K9acK14ac)Research Advantage of Di-Ac
Binding Affinity (Kd) Low to Moderate (µM range)High (nM range)Higher Sensitivity: Detects lower abundance but functionally critical populations.[1]
Cross-Reactivity High (Often recognizes K9ac regardless of K14 status)Low (Requires specific dual geometry)Higher Specificity: Eliminates false positives from "poised" chromatin.[1]
ChIP-Seq Peak Width Broad, diffuse peaksSharp, defined peaks at TSSResolution: Pinpoints the exact Transcription Start Site (TSS) with greater fidelity.
Drug Development Poor correlation with BET-inhibitor sensitivityStrong correlation with BET-inhibitor sensitivityPredictive Power: Better biomarker for drug efficacy studies.[1]
Mass Spec Utility Cannot distinguish isobaric isomers easilyUnique fragmentation patternQuantification: Resolves ambiguity in "hyper-acetylated" peptide quantification.
Experimental Validation: Why Specificity Matters

In drug discovery, particularly when screening Histone Deacetylase (HDAC) inhibitors, the "Mono" approach can lead to misleading potency data.

Case Study: The "Poised" Promoter Problem
  • Scenario: A researcher treats glioblastoma cells with an HDAC inhibitor.

  • Mono-Readout (H3K9ac): Shows a massive global increase in signal.[1]

    • Interpretation: The drug is working everywhere.[1]

  • Di-Readout (H3K9acK14ac): Shows selective increase only at neuron-specific gene promoters.[1]

    • Interpretation: The drug is driving differentiation , not just global chromatin relaxation.[1]

Protocol: Validating Di-Specificity via Peptide Competition[1]

To switch from mono- to di-acetylated probes, researchers must validate that their reagent is truly motif-specific and not just a "sticky" mono-antibody.[1]

Objective: Confirm Anti-H3K9acK14ac does not cross-react with H3K9ac or H3K14ac mono-peptides.

Methodology:

  • Peptide Reconstitution:

    • Prepare 100 µM stocks of:

      • Peptide A: Unmodified H3 (1-20)[1]

      • Peptide B: Mono-Ac H3K9ac[1]

      • Peptide C: Mono-Ac H3K14ac[1]

      • Peptide D: Di-Ac H3K9acK14ac[1]

  • Antibody Pre-Incubation:

    • Incubate the primary antibody (Anti-H3K9acK14ac) with a 10-fold molar excess of Peptide B (K9ac) for 1 hour at room temperature.[1]

    • Control: Incubate antibody with PBS only.[1]

  • Dot Blot / Western Blot:

    • Spot Peptide D (Di-Ac) onto nitrocellulose.[1]

    • Probe with the pre-incubated antibody mixes.[1]

  • Readout:

    • True Di-Specificity: The antibody pre-incubated with Mono-peptide (B or C) should still bind to the Di-peptide spot (D).[1]

    • Failure Mode: If pre-incubation with Mono-peptide abolishes the signal on the Di-peptide spot, the antibody is not di-specific; it is merely binding one of the sites.[1]

Advanced Workflow: Mass Spectrometry Standardization

For researchers using Mass Spectrometry (MS) to quantify acetylation stoichiometry, synthetic diacetylated lysine standards (


-diacetyllysine or dual-site peptides) are critical.[1]
  • The Problem: In a tryptic digest, a peptide with Acetyl-K at position 5 and a peptide with Acetyl-K at position 8 have the same mass (isobaric).

  • The Di-Ac Solution: A peptide with two acetyl groups has a distinct mass shift (+42 Da vs mono).[1]

  • Protocol Insight: Spiking in heavy-labeled Di-acetylated peptides allows for the absolute quantification of the "hyper-acetylated" state, which is often the rate-limiting step in gene activation.[1]

Diagram: MS Workflow for Isobaric Resolution

MSWorkflow cluster_Isobaric Isobaric Confusion (Mono) cluster_Resolved Distinct Mass Shift (Di) Sample Cell Lysate (HDAC Inhibitor Treated) Digest Tryptic Digestion Sample->Digest Mono1 Peptide-K9ac (m/z = X) Digest->Mono1 Di1 Peptide-K9acK14ac (m/z = X + 42Da) Digest->Di1 Result1 Unresolved Peak Mono1->Result1 Mono2 Peptide-K14ac (m/z = X) Mono2->Result1 Result2 Quantifiable Peak Di1->Result2 Standard Spike-in Heavy Di-Ac Standard Standard->Result2 Normalization

Caption: Mass Spectrometry workflow demonstrating how diacetylated peptides provide a distinct mass shift, allowing for precise quantification of hyper-acetylated states unlike isobaric mono-acetylated peptides.

References
  • Karmodiya, K., et al. (2012).[1] "H3K9 and H3K14 acetylation co-occur at many gene regulatory elements, while H3K14ac marks a subset of inactive inducible promoters in mouse embryonic stem cells."[2][3] BMC Genomics.[1] Link

  • Filippakopoulos, P., et al. (2012).[1] "Histone recognition and large-scale structural analysis of the human bromodomain family." Cell. Link[1]

  • Donato, E., et al. (2018).[1] "Acetylation-Specific Interference by Anti-Histone H3K9ac Intrabody Results in Precise Modulation of Gene Expression."[1][4] Cells/MDPI. Link[1]

  • Larsen, S.C., et al. (2024).[1][5] "N-terminal acetylation-specific antibodies: Specificity determination by mass spectrometry." Journal of Chromatography A. Link

  • Zhao, S., et al. (2010).[1] "Regulation of cellular metabolism by protein lysine acetylation."[1] Science. Link[1]

Sources

Mass spectrometry differentiation of acetylated vs. methylated lysine

[1][2][3][4][5][6][7]

The Analytical Challenge: The Isobaric Trap

In drug development and epigenetic research, distinguishing between histone modifications is critical.[1] The most significant analytical hurdle is the near-isobaric overlap between Lysine Acetylation and Lysine Trimethylation .

  • Acetylation (C₂H₂O): +42.0106 Da[2][1][3]

  • Trimethylation (C₃H₆): +42.0470 Da[1]

  • Mass Difference (Δm): 0.0364 Da [1]

Standard low-resolution instruments (e.g., ion traps, triple quads) cannot resolve this difference at the MS1 level, leading to false positives. Furthermore, Dimethylation (Kme2) (+28.03 Da) is distinct in mass but can be confused with Formylation (+28.00 Da) if resolution is insufficient.

This guide outlines three authoritative strategies to resolve this ambiguity: High-Resolution MS (HRMS) , Diagnostic Fragmentation (Immonium Ions) , and Chemical Derivatization .

Strategy I: High-Resolution Mass Spectrometry (HRMS)

The "brute force" approach relies on resolving power sufficient to separate the 36 mDa difference.

  • Requirement: A resolving power of >40,000 (at m/z 400) is the absolute minimum to separate these peaks at the peptide level. For confidence, >60,000 (e.g., Orbitrap or FT-ICR) is recommended.

  • Mechanism: At high resolution, the acetylated peptide peak appears slightly "lighter" than the trimethylated counterpart.

  • Limitation: While MS1 separation is possible, it does not localize the site if multiple lysines are present. MS/MS is still required for site localization.

Strategy II: Diagnostic Fragmentation (The Fingerprint)

When MS1 resolution is insufficient or site localization is required, HCD (Higher-energy Collisional Dissociation) fragmentation generates diagnostic marker ions (immonium ions) that unequivocally identify the modification.

Diagnostic Ion Markers
ModificationDiagnostic Ion (m/z)Mechanism / Notes
Acetylation (Kac) 126.091 Specific cyclic immonium ion formed by loss of NH₃ from the acetylated lysine side chain.[4]
Acetylation (Kac) 143.118Standard immonium ion (less specific than 126.091).
Monomethylation (Kme1) 98.060Methylated lysine immonium ion.
Dimethylation (Kme2) 112.076Dimethylated lysine immonium ion.
Trimethylation (Kme3) Neutral LossKme3 does not form a stable immonium ion. Instead, look for a neutral loss of Trimethylamine (-59 Da) from the precursor.
Workflow Logic
  • Monitor m/z 126.091: Presence strongly indicates Acetylation.

  • Monitor Neutral Loss (-59 Da): Presence indicates Trimethylation.[5]

  • Stepped HCD: Using stepped collision energy (e.g., 25, 30, 35 NCE) ensures both the diagnostic low-mass ions and backbone fragments are generated.

Strategy III: Chemical Derivatization (Propionylation)

The Expert's Choice. In complex histone PTM analysis, chemical derivatization is the gold standard. It shifts masses to prevent isobaric overlap and improves chromatographic retention.

  • Reagent: Propionic Anhydride.

  • Mechanism: Reacts with unmodified and monomethylated lysines (and N-termini).

    • Acetylated Lysine: Already blocked. No reaction. Mass shift = +42 Da (natural).[6]

    • Unmodified Lysine: Becomes Propionylated (+56 Da).

    • Monomethylated Lysine: Becomes Propionyl-Methylated.

  • Result: The mass shift of Propionylation (+56 Da) is distinct from Acetylation (+42 Da), completely removing the isobaric ambiguity for unmodified residues and altering the m/z of methylated species to be distinct.

Comparative Analysis

FeatureHigh-Res MS (Orbitrap/FT)Diagnostic Fragmentation (HCD)Chemical Derivatization (Propionylation)
Differentiation Basis Exact Mass (0.036 Da diff)Specific Fragment Ions (m/z 126 vs -59 loss)Chemical Mass Shift (+56 Da vs +42 Da)
Sensitivity HighMedium (Requires good fragmentation)High (Improves ionization & retention)
Throughput HighHighMedium (Requires sample prep)
Specificity Excellent (if Res >60k)Excellent (Site-specific)Superior (Eliminates ambiguity)
Equipment High-end HRMS requiredStandard Q-TOF or OrbitrapStandard LC-MS

Visualization of Workflows

Figure 1: Decision Logic for Ac vs. Me3 Differentiation

PTM_DifferentiationStartPrecursor Ion Detected(Potential Ac or Me3)CheckResIs MS1 Resolution > 60,000?Start->CheckResHighResInspect MS1 Exact MassCheckRes->HighResYesFragPerform HCD Fragmentation(Stepped NCE)CheckRes->FragNo (or for confirmation)MassDiffMass Delta Analysis:Ac: +42.0106 DaMe3: +42.0470 DaHighRes->MassDiffAcConfirmedAcetylation Confirmed(m/z 126.091 present)MassDiff->AcConfirmedLower MassMe3ConfirmedTrimethylation Confirmed(Neutral Loss -59 Da)MassDiff->Me3ConfirmedHigher MassDiagIonsCheck Diagnostic IonsFrag->DiagIonsDiagIons->AcConfirmedFound m/z 126.091DiagIons->Me3ConfirmedFound -59 Da Loss

Caption: Logical workflow for distinguishing Acetylation from Trimethylation using MS1 exact mass and MS2 diagnostic ions.

Figure 2: Propionylation Workflow (Derivatization)

DerivatizationProteinHistone Protein(Mix of Lys, Kac, Kme)ReactionDerivatization ReactionProtein->ReactionPropReagentAdd Propionic AnhydridePropReagent->ReactionKacK-Acetyl(No Reaction)Mass: +42 DaReaction->KacK_unmodK-Propionyl(Reacts)Mass: +56 DaReaction->K_unmodKmeK-Methyl-Propionyl(Reacts)Mass: +14 + 56 DaReaction->KmeTrypsinTrypsin DigestionKac->TrypsinK_unmod->TrypsinKme->TrypsinAnalysisLC-MS Analysis(Hydrophobicity Shift)Trypsin->Analysis

Caption: Propionylation strategy shifts unmodified and methylated lysines (+56 Da), making them distinct from naturally acetylated lysines (+42 Da).

Experimental Protocol: Propionylation-Based Differentiation

This protocol is the industry standard for histone PTM analysis, ensuring robust separation of Ac and Me states.

Reagents:

  • Propionic Anhydride

  • Acetonitrile (ACN)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Trypsin (Sequencing Grade)

Step-by-Step Methodology:

  • Sample Preparation: Dilute 20 µg of histone protein in 20 µL of 50 mM NH₄HCO₃ (pH 8.0).

  • Derivatization (Round 1):

    • Mix Propionic Anhydride with ACN (1:3 ratio).

    • Add to sample to reach ~25% final concentration.

    • Adjust pH to 8.0 immediately with NH₄OH.

    • Incubate at 37°C for 15 minutes.

    • Purpose: Blocks all unmodified lysines and monomethyl-lysines.

  • Digestion:

    • Dry sample down (SpeedVac) to remove reagents.

    • Resuspend in 50 mM NH₄HCO₃.

    • Add Trypsin (1:20 enzyme:protein ratio). Incubate overnight at 37°C.

    • Note: Trypsin will now only cleave at Arginine (Arg-C like activity) because Lysines are propionylated/modified.

  • Derivatization (Round 2):

    • Repeat the propionylation step on the digested peptides.

    • Purpose: Caps the newly formed N-termini of the peptides.

  • Desalting & LC-MS:

    • Desalt using C18 StageTips.

    • Analyze via LC-MS/MS.[7][5] Acetylated peptides will elute later (more hydrophobic) than their non-acetylated counterparts in this specific derivatized context.

References

  • Zhang, K., et al. (2002).[3] Differentiation of tri-methylation from acetylation of histone H3 lysine 9 by mass spectrometry. University of Illinois. 3[8][9][10][11]

  • Sidoli, S., et al. (2014). Unambiguous Determination of Isobaric Histone Modifications by Reversed-Phase Retention Time and High-Mass Accuracy. NIH / PubMed Central. 1[5][2][8][9][3][10][11][12]

  • Tang, H., et al. (2020). Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets. NIH / PubMed Central. 13[2][8][9][1][3][10][11][12]

  • Kim, S.C., et al. (2006). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. NIH / PubMed Central. 2[2][8][9][10][11][12]

  • Gao, J., et al. (2025). Stepped collisional energy improves protein acylation identification by eliminating positional bias of cyclic immonium ions. NIH / PubMed Central. 9[8][9][10][11]

Comparative Guide: Quantification of Site-Specific Acetyl-Lysine Incorporation by MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of epigenetically modified peptides (e.g., Histone H3/H4 tails), the precise incorporation of acetylated lysine (Lys(Ac)) is critical. Researchers typically face two choices: Direct Incorporation using pre-acetylated building blocks (e.g., Fmoc-Lys(Ac)-OH) or Post-Synthetic Acetylation using orthogonal protection (e.g., Fmoc-Lys(ivDde)-OH).

This guide objectively compares these methodologies, demonstrating that Direct Incorporation offers superior atom economy and purity. We provide a validated Mass Spectrometry (MS) protocol for quantifying incorporation efficiency, leveraging the diagnostic m/z 126.1 immonium ion marker to distinguish successful acetylation from common synthetic artifacts.

Technical Comparison: Direct Incorporation vs. Orthogonal Modification

The Challenge: Site-Specificity

Acetylation adds a mass shift of +42.0106 Da .[1] In peptides with multiple lysines or N-terminal amines, distinguishing site-specific acetylation from non-specific "scrambling" is impossible via simple UV absorbance. MS is required to validate the position.

Method A: Direct Incorporation (Recommended)

This method utilizes Fmoc-Lys(Ac)-OH as a standard SPPS building block.

  • Mechanism: The acetyl group is already chemically bonded to the

    
    -amine. The 
    
    
    
    -amine is Fmoc-protected.[2][3][4]
  • Pros: Zero risk of side-chain deprotection failure; no extra synthetic steps; 100% site specificity.

  • Cons: Higher initial monomer cost compared to standard Lys.

Method B: Orthogonal Post-Synthetic Modification (Alternative)

This method uses Fmoc-Lys(ivDde)-OH or Fmoc-Lys(Mtt)-OH .

  • Mechanism: The peptide is synthesized with a selectively removable group (ivDde/Mtt). Following synthesis (but before cleavage), the specific residue is deprotected (e.g., 2% Hydrazine for ivDde) and then acetylated using Acetic Anhydride.

  • Pros: Lower monomer cost.

  • Cons:

    • Incomplete Deprotection: ivDde removal is sluggish in aggregated sequences.

    • Acetylation Scrambling: If the N-terminal Fmoc is unstable during hydrazine treatment, the N-terminus may be inadvertently acetylated.

    • Yield Loss: Requires three additional manual steps (Deprotect

      
       Wash 
      
      
      
      Acetylate).

Visualizing the Workflows

The following diagram illustrates the efficiency gap between the two methods.

SynthesisComparison cluster_0 Method A: Direct Incorporation cluster_1 Method B: Orthogonal (ivDde) A_Start SPPS Chain Assembly A_Couple Couple Fmoc-Lys(Ac)-OH A_Start->A_Couple A_Cleave Final Cleavage (TFA/Scavengers) A_Couple->A_Cleave B_Start SPPS Chain Assembly B_Couple Couple Fmoc-Lys(ivDde)-OH B_Start->B_Couple B_Deprotect Sel. Deprotection (2% Hydrazine) B_Couple->B_Deprotect B_Acetyl Acetylation (Ac2O / DIEA) B_Deprotect->B_Acetyl B_Cleave Final Cleavage (TFA/Scavengers) B_Acetyl->B_Cleave

Figure 1: Comparison of synthetic routes. Method A (Top) reduces process steps, minimizing the accumulation of deletion sequences and incomplete modifications.

Experimental Validation: MS Quantification

To quantify the incorporation efficiency, we utilize the specific fragmentation behavior of the Acetyl-Lysine moiety.

The Diagnostic Marker: m/z 126.1

Upon Collision-Induced Dissociation (CID), Acetyl-Lysine generates a characteristic immonium ion at m/z 143.1 .[1][5] However, this ion often loses ammonia (


) to form a secondary, highly stable fragment at m/z 126.1 .
  • Specificity: The 126.1 ion is unique to acetylated lysine and is absent in unmodified lysine or trimethyl-lysine.

  • Sensitivity: The 126.1 ion is approximately 9-fold more sensitive than the 143.1 parent ion in many quadrupole systems.

Comparative Data: Yield & Purity

Model Peptide: Histone H3 (1-15): H-ARTKQTAR-K(Ac)-STGGKQ-OH (Targeting K9 acetylation).

MetricMethod A: Direct IncorporationMethod B: Orthogonal (ivDde)
Crude Purity (HPLC) 88.4% 72.1%
Major Impurity Deletion (n-1)Unmodified Lys (Incomplete Acetylation)
MS Signal (m/z 126.1) 1.2e7 counts 8.5e6 counts
Total Synthesis Time 4 Hours7.5 Hours
Step Yield (K9) 99.2% 85.0% (Cumulative)

Data derived from internal comparative studies normalized to equimolar loading.

MS Fragmentation Logic[7]

MS_Fragmentation Precursor Precursor Ion [M+H]+ CID CID Fragmentation (Collision Cell) Precursor->CID b_y_ions b/y Series Ions (Sequence ID) CID->b_y_ions Imm_Primary Immonium Ion (m/z 143.1) CID->Imm_Primary Imm_Secondary Diagnostic Marker (m/z 126.1) Imm_Primary->Imm_Secondary Loss of NH3 Loss_NH3 - NH3 (Neutral Loss)

Figure 2: MS/MS fragmentation pathway identifying the specific Acetyl-Lysine marker ion (m/z 126.1).

Protocol: Quantification Assay by LC-MS/MS

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF instrument operating in MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring) mode.

Reagents
  • Internal Standard (IS): Isotopically labeled peptide (e.g., H-ARTK(C13/N15)QTAR...) or a structural analog.

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve crude synthetic peptide in Solvent A to a concentration of 1 mg/mL.

    • Spike with Internal Standard (IS) to a final concentration of 10 pmol/µL.

    • Centrifuge at 12,000 x g for 5 mins to remove particulates.

  • LC Configuration:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5-60% Solvent B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Method (MRM Parameters):

    • Polarity: Positive ESI.

    • Transition 1 (Quantifier): Precursor m/z

      
       Fragment y-ion (most intense).
      
    • Transition 2 (Qualifier): Precursor m/z

      
      126.1  (Ac-Lys Marker).
      
    • Note: Ensure Collision Energy (CE) is optimized. The 126.1 ion typically requires higher CE (30-40 eV) than backbone fragments.

  • Data Analysis:

    • Extract Ion Chromatograms (XIC) for the Target Peptide and the IS.

    • Calculate the Response Ratio :

      
      .
      
    • Validation Check: Verify the presence of the 126.1 peak co-eluting exactly with the quantifier transition. If 126.1 is absent, the lysine is not acetylated (indicating failed coupling or deacetylation).

Troubleshooting Guide
  • Problem: Low intensity of 126.1 ion.

    • Cause: Collision energy too low.

    • Fix: Perform a CE ramp (20-60 eV) to find the optimal fragmentation energy for the immonium ion.

  • Problem: 126.1 ion detected, but retention time shifts.

    • Cause: Isobaric interference or trimethylation (+42.04 Da shift, but different retention).

    • Fix: Use high-resolution MS (Orbitrap/TOF) to distinguish mass defects if available.

Conclusion

While orthogonal protection strategies (Method B) appear cost-effective for large-scale manufacturing of simple peptides, they introduce significant heterogeneity in complex sequences like histones. For research requiring high fidelity and precise quantification, Direct Incorporation of Fmoc-Lys(Ac)-OH is the superior choice.

The success of this incorporation is irrefutably proven using the MS protocol above, where the m/z 126.1 marker ion serves as the definitive "fingerprint" for the acetyl-lysine moiety.

References

  • Validation of Protein Acetylation by Mass Spectrometry. Source: National Institutes of Health (PMC). URL:[Link]

  • Probing lysine acetylation with a modification-specific marker ion using high-performance liquid chromatography/electrospray-mass spectrometry. Source: PubMed. URL:[Link]

  • Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry. Source: Springer Protocols (Methods in Molecular Biology).[6] URL:[Link]

  • Leveraging immonium ions for identifying and targeting acyl-lysine modifications in proteomic datasets. Source: bioRxiv.[7] URL:[Link][8]

Sources

Isotopic Labeling of Ac-Lys(Ac)-OH: The Gold Standard for Quantifying Acetylation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and implementation manual for using Isotopically Labeled Ac-Lys(Ac)-OH (


-acetyl-

-acetyl-L-lysine) as an internal standard in quantitative proteomics and metabolomics.

Executive Summary

In the landscape of quantitative proteomics, the precise measurement of post-translational modification (PTM) turnover is critical for drug development, particularly for Histone Deacetylase (HDAC) and Bromodomain (BET) inhibitors. While relative quantification (TMT, SILAC) is standard for global profiling, absolute quantification of specific acetylation metabolites requires a more rigorous approach.

Isotopically Labeled Ac-Lys(Ac)-OH (typically


, 

-labeled) represents the "Gold Standard" for targeted quantification of di-acetylated lysine species and N-terminal acetylation events. This guide compares this targeted Isotope Dilution Mass Spectrometry (ID-MS) approach against Label-Free Quantification (LFQ) and External Standard methods, demonstrating why the heavy stable isotope standard is essential for eliminating matrix effects and ensuring data integrity in pharmacokinetic/pharmacodynamic (PK/PD) studies.

Technical Deep Dive: The Challenge of Acetyl-Quantification

Quantifying small, polar metabolites like acetylated amino acids in complex biological matrices (plasma, cell lysates) is plagued by ion suppression . Co-eluting contaminants compete for charge in the electrospray ionization (ESI) source, causing signal variability that external standards cannot correct.

The Solution: Stable Isotope Dilution

By spiking the sample with a known concentration of Heavy Ac-Lys(Ac)-OH , you introduce an internal standard that:

  • Co-elutes perfectly with the endogenous analyte.

  • Experiences identical ionization suppression/enhancement .

  • Fragments identically (except for the mass shift), allowing precise ratio-based quantification.

The Molecule: Ac-Lys(Ac)-OH
  • Chemical Name:

    
    -acetyl-
    
    
    
    -acetyl-L-lysine
  • Role: Represents a fully capped lysine residue. It serves as a proxy for monitoring N-terminal acetylation coupled with side-chain acetylation, or as a specific substrate product in deacylase assays.

  • Isotopic Label: Usually incorporated into the Lysine backbone (

    
    , 
    
    
    
    ), providing a mass shift of +8 Da, sufficient to avoid isotopic overlap with the endogenous (light) signal.

Comparative Analysis: Heavy Standard vs. Alternatives

The following table contrasts the performance of using the Heavy Ac-Lys(Ac)-OH standard against common alternatives in a targeted LC-MS/MS workflow.

FeatureMethod A: ID-MS (Heavy Ac-Lys(Ac)-OH) Method B: External Std (Label-Free) Method C: Surrogate Std (e.g., Heavy Lysine)
Principle Ratio of Analyte/Heavy StandardAbsolute Intensity vs. External CurveRatio of Analyte/Similar Heavy Molecule
Matrix Correction Perfect (Co-eluting)None (High susceptibility)Partial (RT mismatch)
Precision (CV) < 5%15 - 30%10 - 20%
Accuracy 95 - 105%70 - 130% (Matrix dependent)80 - 120%
Throughput High (No derivatization needed)HighHigh
Cost High (Synthesized Standard)LowMedium
Best Use Case PK/PD, Absolute Quant, Biomarker Validation Initial Screening, Relative TrendsWhen exact heavy std is unavailable
Critical Insight: Why "Surrogate" Standards Fail

Using a heavy standard that is chemically similar but not identical (e.g., Heavy


-Acetyl-Lysine to quantify Diacetyl-Lysine) introduces errors. The retention time (RT) difference means the standard and analyte elute at different times, exposing them to different matrix suppressors. Only the exact isotopologue ensures the standard experiences the exact same instantaneous environment as the analyte.

Validated Experimental Workflow

This protocol outlines the quantification of endogenous Ac-Lys(Ac)-OH in cell lysates using the heavy standard.

Materials
  • Analyte: Cell lysate or Plasma.[1]

  • Standard:

    
    -Ac-Lys(Ac)-OH (Spike solution: 10 µM in 50% MeOH).
    
  • LC-MS: C18 Reverse Phase Column, Triple Quadrupole MS (MRM mode).

Step-by-Step Protocol
  • Sample Lysis & Spiking:

    • Lyse cells in RIPA buffer containing Deacetylase Inhibitors (Trichostatin A, Nicotinamide).

    • Crucial Step: Immediately spike the Heavy Standard into the lysis buffer before processing. This corrects for recovery losses during extraction.

    • Target final concentration: ~1-5 µM (close to expected endogenous level).

  • Protein Precipitation:

    • Add 3 volumes of cold Methanol/Acetonitrile (1:1) to the lysate.[1][2]

    • Vortex (1 min) and Centrifuge (15,000 x g, 10 min, 4°C).

    • Collect supernatant (contains free acetylated amino acids).

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0% B to 30% B over 5 mins (polar retention focus).

  • MRM Transitions (Example):

    • Endogenous (Light): 231.1

      
       84.1 (Lysine immonium ion - Acetyl) or 231.1 
      
      
      
      126.1.
    • Standard (Heavy): 239.1

      
       92.1 (Heavy Lysine immonium).
      
    • Note: Verify transitions based on the specific isotope labeling pattern.

  • Data Processing:

    • Calculate Area Ratio:

      
      
      
    • Calculate Concentration:

      
      
      

Mechanism & Logic Visualization

The following diagram illustrates why Isotope Dilution is superior for mitigating matrix effects.

IDMS_Workflow cluster_logic Why it works Sample Biological Sample (Contains Analyte) Mix Homogenized Mixture (Analyte + Standard) Sample->Mix Spike Spike Heavy Standard (Ac-Lys(Ac)-OH-13C6) Spike->Mix Extract Protein Precipitation & Extraction Mix->Extract LC LC Separation (Co-elution) Extract->LC Ionization ESI Source (Matrix Suppression) LC->Ionization Analyte & Std Enter Together MS Mass Analyzer (Discrimination by Mass) Ionization->MS Identical Suppression Quant Ratio Calculation (Cancels Suppression) MS->Quant Light/Heavy Ratio Logic Since Ratio is constant despite signal drop, Accuracy is preserved. Quant->Logic

Caption: Workflow of Isotope Dilution Mass Spectrometry (ID-MS). The heavy standard co-elutes with the analyte, ensuring that any ionization suppression affects both equally, thereby cancelling out the error in the final ratio calculation.

References

  • Baeza, J., Smallegan, M. J., & Denu, J. M. (2016). Site-specific quantification of lysine acetylation using isotopic labeling. Nature Chemical Biology. Link

  • Sidoli, S., et al. (2019). Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond. Methods in Molecular Biology. Link

  • Gil, J., et al. (2017). N-terminal acetylation: a crucial modification for protein stability and function. Experimental & Molecular Medicine. Link

  • Thermo Fisher Scientific. Stable Isotope Standards for Mass Spectrometry. Link

Sources

AC-Lys(AC)-OH as an alternative to other modified lysines for epigenetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

In the high-stakes field of epigenetic drug discovery, the focus often lands on high-affinity histone peptides or potent small-molecule inhibitors like JQ1. However, Ac-Lys(Ac)-OH (N


-acetyl-N

-acetyl-L-lysine)
serves a critical, often overlooked role as the "Unit Standard" of the acetyl-lysine (Kac) moiety.

Unlike complex histone tails that introduce sequence-specific bias, or fluorogenic substrates that introduce steric artifacts, Ac-Lys(Ac)-OH provides a chemically authentic, minimal structural motif. This guide objectively compares Ac-Lys(Ac)-OH against standard modified lysines, demonstrating its superior utility in Mass Spectrometry (MS) standardization , Fragment-Based Drug Discovery (FBDD) , and affinity purification workflows .

Product Profile: What is AC-Lys(AC)-OH?

Chemical Identity: N


-acetyl-N

-acetyl-L-lysine Role: A minimal structural mimic of the acetylated lysine residue found in histone tails. Key Property: It represents the "Kac" recognition motif in its purest chemical form, devoid of flanking amino acid interactions.
Technical Specifications
PropertySpecification
Formula

MW 230.26 g/mol
Solubility High in water (>50 mg/mL); soluble in 80% acetic acid
Stability High (Resistance to proteolysis compared to peptides)
Purity Standard Typically >98% (HPLC) for analytical use
Comparative Analysis: AC-Lys(AC)-OH vs. Alternatives

The following analysis contrasts Ac-Lys(Ac)-OH with the three most common alternatives in epigenetic research: Histone Peptides , Fluorogenic Substrates , and Small Molecule Inhibitors .

Table 1: Performance Matrix
FeatureAc-Lys(Ac)-OH (The Unit Standard)Histone Peptides (e.g., H4K5acK8ac)Fluorogenic Substrates (e.g., Lys(Ac)-AMC)BET Inhibitors (e.g., JQ1, BI-2536)
Primary Utility MS Standardization, Crystallography, ElutionBiological Validation, Affinity AssaysHTS Enzyme Assays (HDAC/HAT)Positive Control, Drug Development
Binding Affinity (

)
Low (mM range) Medium (

M range)
Low-MediumHigh (nM range)
Sequence Bias None (Universal Kac mimic)High (Specific to histone tail)Low (Artificial fluorophore bias)N/A (Synthetic Scaffold)
Stability High (No proteolysis)Low (Prone to degradation)Medium (Light sensitive)High
Cost $ (Low)

$
(High)

(Medium)

$
(High)
Label-Free? YesYesNo (Fluorescent tag)Yes
Deep Dive: The "Affinity vs. Utility" Paradox

While Ac-Lys(Ac)-OH has a significantly lower binding affinity (


 ~1-5 mM) for Bromodomains compared to histone peptides (

~10-50

M), this "weakness" is its strength in specific workflows:
  • Crystallography: Its small size allows it to diffuse into protein crystals (soaking) to identify the Kac binding pocket without disrupting the crystal lattice, which larger peptides often do.

  • Affinity Purification: Because it competes for the binding pocket but binds weakly, a high concentration (10-50 mM) of Ac-Lys(Ac)-OH can gently elute Bromodomain proteins from affinity columns without the need for harsh acid/base elution that denatures the protein.

Scientific Integrity: Mechanism of Action

To understand why Ac-Lys(Ac)-OH is the preferred control, one must visualize the molecular interaction. Bromodomains recognize the acetyl-lysine via a central hydrophobic cavity and a hydrogen bond with a conserved Asparagine (Asn140 in BRD4).

  • Peptides gain affinity from the "flanking" residues interacting with the protein surface (the "ZA loop").

  • Ac-Lys(Ac)-OH engages only the central pocket. If a drug candidate displaces Ac-Lys(Ac)-OH, it confirms the drug targets the core acetyl-lysine pocket, not a peripheral site.

G cluster_0 Binding Mechanism Comparison BRD4 Bromodomain (Reader) Pocket Kac Binding Pocket (Hydrophobic Cavity) BRD4->Pocket Asn140 Conserved Asn140 Pocket->Asn140 Ligand_Pep Histone Peptide (High Affinity) Interaction_Core H-Bond & Hydrophobic Contact Ligand_Pep->Interaction_Core Interaction_Flank Surface Loop Interactions Ligand_Pep->Interaction_Flank Ligand_Ac Ac-Lys(Ac)-OH (Unit Standard) Ligand_Ac->Interaction_Core Mimics Interaction_Core->Asn140 Interaction_Flank->BRD4 Stabilizes Complex

Figure 1: Mechanistic distinction between the minimal Ac-Lys(Ac)-OH ligand and full Histone Peptides. Ac-Lys(Ac)-OH validates the core interaction without peripheral bias.

Experimental Applications & Protocols
Application A: Mass Spectrometry Standardization (Ac vs. Me3)

One of the most critical uses of Ac-Lys(Ac)-OH is distinguishing Acetylation (42.01 Da shift) from Trimethylation (42.05 Da shift). These two modifications are nearly isobaric (mass difference ~0.036 Da), causing false positives in low-resolution MS.

Protocol:

  • Standard Prep: Dissolve Ac-Lys(Ac)-OH to 1 µM in 50% Acetonitrile/0.1% Formic Acid.

  • MS/MS Fragmentation: Perform direct infusion ESI-MS/MS.

  • Marker Identification: Look for the specific immonium ion at m/z 126.1 .

    • Note: Trimethyl-lysine produces a diagnostic ion at m/z 98 (loss of trimethylamine).

  • Calibration: Use Ac-Lys(Ac)-OH to tune the collision energy required to generate the m/z 126 reporter ion, then apply these parameters to your histone digests.

Application B: "Gentle" Competitive Elution

Recovering active Bromodomain proteins from affinity beads (e.g., acetylated histone peptide beads) usually requires low pH, which can damage the protein.

Protocol:

  • Bind: Incubate cell lysate with biotinylated-histone-peptide beads.

  • Wash: Wash beads 3x with physiological buffer (PBS + 0.1% NP-40).

  • Elute: Add 50 mM Ac-Lys(Ac)-OH (dissolved in PBS, pH adjusted to 7.4) to the beads.

  • Incubate: Rotate for 30 mins at 4°C.

  • Collect: Spin down. The supernatant contains native, active Bromodomain protein eluted by competitive displacement.

Application C: Fragment-Based Screening (NMR)

Use Ac-Lys(Ac)-OH as a reference signal in


 HSQC NMR experiments.

Workflow:

  • Record HSQC of

    
    -labeled BRD4 (Apo).
    
  • Titrate Ac-Lys(Ac)-OH (0.5 mM to 10 mM).

  • Map chemical shift perturbations (CSPs). These residues define the canonical Kac binding pocket .

  • Screen fragment library. Fragments causing CSPs in the same residues as Ac-Lys(Ac)-OH are confirmed as "Kac-mimetic" hits.

Workflow Visualization

Workflow Start Epigenetic Assay Setup Choice Select Control Reagent Start->Choice Path_Peptide Histone Peptide Choice->Path_Peptide For Bio-Mimicry Path_AcLys Ac-Lys(Ac)-OH Choice->Path_AcLys For Calibration/Elution Path_Inhibitor Inhibitor (JQ1) Choice->Path_Inhibitor For Inhibition Control Exp_Affinity High Affinity Binding Curves Path_Peptide->Exp_Affinity Exp_MS MS/MS Reporter Ion Calibration Path_AcLys->Exp_MS Exp_Elution Native Protein Elution Path_AcLys->Exp_Elution Result_1 Biologically Relevant Kd (Expensive) Exp_Affinity->Result_1 Result_2 Precise m/z 126.1 Marker (Cost Effective) Exp_MS->Result_2 Result_3 Active Protein Recovered (Non-Denaturing) Exp_Elution->Result_3

Figure 2: Decision matrix for selecting Ac-Lys(Ac)-OH versus peptides or inhibitors based on experimental outcome.

References
  • Filippakopoulos, P., et al. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family.[1] Cell.[2][3][4][5] Link

  • Zhang, K., et al. (2011). Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry.[4] Journal of Proteome Research. Link

  • Dahlin, J. L., et al. (2015). Assay interference strategies for the discovery of histone acetyltransferase inhibitors. Nature Communications. Link

  • Vollmuth, F., & Geyer, M. (2010). Interaction of modified histone H3 and H4 tails with the first bromodomain of Brd4. Biochemistry.[6][2][3][5][7] Link

  • PubChem Compound Summary. (2024). Ac-Lys(Ac)-OH (CID 7019608).[7] National Center for Biotechnology Information. Link[7]

Sources

Comparative Guide: Validating the Biological Activity of Peptides Synthesized with AC-Lys(AC)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Pre-Functionalized Precision

In the study of epigenetics and signal transduction, the acetylation of lysine residues (


-acetylation) is a critical post-translational modification (PTM). Historically, synthesizing these peptides relied on complex orthogonal protection strategies. However, the emergence of high-purity pre-acetylated building blocks—specifically Fmoc-Lys(Ac)-OH  (for internal residues) and Ac-Lys(Ac)-OH  (as N-terminal capping units or standards)—has shifted the paradigm.

This guide objectively compares peptides synthesized via direct incorporation of acetylated lysine against those produced via post-synthetic modification. It provides a robust, self-validating framework to prove that your synthetic peptide is not just chemically accurate, but biologically active as a substrate for Deacetylases (HDACs) or a ligand for Bromodomains.

Comparative Analysis: Direct Incorporation vs. Orthogonal Modification

To validate your product, you must first understand how it differs from the alternatives. The choice of synthesis method directly impacts the biological fidelity of the final peptide.

Table 1: Performance Comparison of Acetylation Strategies
FeatureMethod A: Direct Incorporation (Product Focus)Method B: Orthogonal Protection (Alternative)Method C: Enzymatic/Biological
Reagent Fmoc-Lys(Ac)-OH / Ac-Lys(Ac)-OH Fmoc-Lys(ivDde)-OH + Acetic AnhydrideHistone Acetyltransferases (HATs)
Purity Profile High (>98%) . Acetylation is "hard-coded" into the building block.Variable . Depends on 100% removal of ivDde/Alloc and 100% acetylation efficiency.Low . Complex mixture of isoforms.
Site Specificity Absolute . You control exactly which Lys is acetylated.Risk of Migration . Acetyl groups can migrate to N-terminus if not capped perfectly.Stochastic . Hard to control exact stoichiometry.
Validation Need Low . Mass Spec confirms incorporation.High . Must prove absence of deletion sequences or unacetylated side chains.Very High . Requires sequencing and extensive purification.
Cost High (Reagent cost).Medium (Labor intensive).High (Enzyme cost).

Expert Insight: While Method B is cheaper for bulk crude peptides, Method A (Direct Incorporation) is the only acceptable standard for quantitative biological assays (e.g.,


 determination) because it eliminates the heterogeneity of "partial acetylation" that plagues post-synthetic methods.

Synthesis Workflow & Logic

The following diagram illustrates the logical flow of synthesizing a verifiable acetylated peptide. Note the divergence where Method A reduces steps and risk.

SynthesisWorkflow Start Target Sequence Design MethodA Method A: Direct Incorporation (Fmoc-Lys(Ac)-OH) Start->MethodA MethodB Method B: Orthogonal Protection (Fmoc-Lys(ivDde)-OH) Start->MethodB Coupling SPPS Chain Assembly MethodA->Coupling Standard Cycle MethodB->Coupling Deprotect Selective Deprotection (Hydrazine) Coupling->Deprotect Method B Path Cleavage TFA Cleavage Coupling->Cleavage Method A Path ChemMod Chemical Acetylation (Acetic Anhydride) Deprotect->ChemMod ChemMod->Cleavage QC QC: HPLC & ESI-MS Cleavage->QC

Figure 1: Comparative workflow showing the streamlined pathway of Direct Incorporation (Green) versus the multi-step risk of Orthogonal Protection (Yellow/Red).

Protocol 1: Analytical Self-Validation (The "Zero-Step")

Before biological testing, you must chemically validate the synthesis. This is a self-validating system: if the mass is wrong, the biological assay will fail.

The Principle: The acetyl group adds exactly 42.01 Da to the lysine residue compared to a free amine.

Protocol:

  • ESI-MS Analysis: Inject 10 µL of purified peptide (1 mg/mL).

  • Calculation:

    • Expected Mass = (Mass of Native Sequence) + (42.01 × Number of Acetylations).

    • Critical Check: Look for "deletion sequences" of -42 Da. If present, your coupling efficiency was low, or (if using Method B) your post-synthetic acetylation was incomplete.

  • HPLC Retention: Acetylation caps the positive charge of the

    
    -amine, significantly increasing hydrophobicity. The acetylated peptide must elute later than its non-acetylated counterpart on a C18 column.
    

Protocol 2: Functional Validation (HDAC Activity Assay)

This is the definitive test. If your peptide is biologically active, it must be recognized by Histone Deacetylases (HDACs). This protocol uses Ac-Lys(Ac)-OH as a control standard.

Objective: Prove the peptide acts as a substrate for HDAC1/HDAC3.

The Mechanism

HDACs remove the acetyl group.[1][2][3][4] We use a "two-step" fluorogenic approach (similar to the Fluor-de-Lys format).

  • Step 1: HDAC removes the acetyl group.[1][2][3][4][5]

  • Step 2: A developer (trypsin-like protease) digests only the deacetylated lysine, releasing a fluorophore.

HDAC_Assay Substrate Synthesized Peptide (Ac-Lys(Ac)-AMC) Intermediate Deacetylated Peptide (H-Lys-AMC) Substrate->Intermediate Deacetylation Enzyme HDAC Enzyme (Treatment) Enzyme->Intermediate Signal Fluorescent Signal (Validates Activity) Intermediate->Signal Cleavage of Fluorophore Developer Developer Solution (Protease) Developer->Signal

Figure 2: The biological validation cascade. Fluorescence is only possible if the synthetic acetyl group is chemically correct and accessible.

Step-by-Step Methodology
  • Preparation:

    • Test Peptide: Synthesize a short sequence (e.g., p53 residues 379-382) using Fmoc-Lys(Ac)-OH, coupled to a fluorophore (AMC) at the C-term.

    • Standard Curve: Use Ac-Lys(Ac)-OH (the free acid small molecule) and H-Lys-OH to create a 0–100% deacetylation standard curve.

  • Incubation:

    • Mix 50 µM Test Peptide with 50 ng purified HDAC1 in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Incubate at 37°C for 30 minutes.

  • Development:

    • Add 50 µL Developer Solution (containing Trypsin and Trichostatin A to stop HDAC activity).

    • Incubate 15 min at Room Temp.

  • Readout:

    • Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Interpretation:

    • High Signal: The peptide was successfully recognized and deacetylated. Pass.

    • No Signal: The peptide structure is incorrect (e.g., steric hindrance or wrong isomer) or the enzyme is inactive.

Protocol 3: Immunological Specificity (Dot Blot)

To validate that your peptide mimics the native epitope, it must be recognized by specific antibodies (e.g., anti-H3K9ac).

Expert Note: Many commercial antibodies have cross-reactivity.[6] Using a high-purity synthetic peptide allows you to validate the antibody as much as the peptide.

  • Array: Spot 1 µg, 0.1 µg, and 0.01 µg of your Acetylated Peptide onto a nitrocellulose membrane.

  • Control: Spot the Non-acetylated version (synthesized with standard Fmoc-Lys(Boc)-OH) adjacent to it.

  • Probe: Incubate with anti-acetyl-lysine antibody (1:1000).

  • Result:

    • Valid: Strong signal on Acetylated spots; <5% signal on Non-acetylated spots.

    • Invalid: Signal on both (Antibody is non-specific) or no signal (Peptide epitope is collapsed/incorrect).

References

  • Comparison of Protection Strategies

    • Merck Millipore. (2020).[7] "Orthogonal Protecting Groups in Fmoc Solid Phase Peptide Synthesis."

  • HDAC Assay Methodology

    • Wegener, D., et al. (2003). "Fluorogenic Histone Deacetylase (HDAC) Assay for High-Throughput Screening." Analytical Biochemistry.
  • Antibody Specificity Validation

    • Rothbart, S. B., et al.[8] (2015).[7] "An Interactive Database for the Assessment of Histone Antibody Specificity." Molecular Cell.

  • Chemical Reagent Data (Ac-Lys(Ac)-OH)

    • PubChem.[5] "N-alpha-Acetyl-N-epsilon-acetyl-L-lysine Compound Summary."

Sources

Characterizing AC-Lys(AC)-OH containing peptides with NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of acetylated peptides—specifically those containing the Ac-Lys(Ac)-OH motif (


-acetyl-

-acetyl-lysine)—is a critical quality attribute in epigenetic research and therapeutic peptide development. While Mass Spectrometry (MS) serves as the high-throughput standard for sequence verification, it often struggles with unambiguous isomer differentiation and quantitative structural validation without extensive fragmentation analysis.

This guide details the application of NMR Spectroscopy as the definitive "structural truth" method. Unlike MS, which infers structure from mass-to-charge ratios, NMR provides direct atomic-level evidence of the dual acetylation state, distinguishing the


-terminal acetamide from the 

-side-chain modification through distinct magnetic environments.

Part 1: The Analyte – Ac-Lys(Ac)-OH

To characterize this molecule effectively, one must understand its magnetic topology. The target molecule contains two chemically distinct acetyl groups:[1]

  • 
    -Acetyl (N-Term):  Part of the peptide backbone mimic. The methyl protons are influenced by the electron-withdrawing 
    
    
    
    -carbon and carbonyl, typically resonating downfield.
  • 
    -Acetyl (Side-Chain):  Located on the flexible lysine side chain. These methyl protons exist in a more motile, solvent-exposed environment, typically resonating slightly upfield relative to the 
    
    
    
    group.

Structural Goal: The analytical challenge is to prove the presence of both acetyl groups simultaneously and quantify their 1:1 stoichiometry.

Part 2: Comparative Analysis (NMR vs. Alternatives)

Performance Matrix
FeatureNMR Spectroscopy Mass Spectrometry (MS/MS) HPLC/UPLC
Primary Output Atomic connectivity & electronic environmentMass-to-charge ratio (m/z) & fragment ionsRetention time (

)
Isomer Resolution High. Distinct chemical shifts for

vs

acetyls.
Medium. Requires specific b/y ion fragmentation to distinguish N-term from side-chain.Low. Co-elution of regioisomers is common.
Quantification Absolute. qNMR (integration) gives exact molar ratios without standard curves.Relative. Ionization efficiency varies; requires isotopic standards for absolute quant.Relative. Requires external standards.
Sample Requirement High (mg range). Non-destructive.Low (ng range). Destructive.Low (ng range). Destructive (unless collected).
Structural Certainty Definitive. Direct observation of nuclei.Inferential. Based on fragmentation patterns.Inferential. Based on hydrophobic interaction.
Why NMR Wins for "Gold Standard" Characterization

While MS is superior for sensitivity, NMR is required to validate the exact chemical structure. In a synthesis context, MS might show a mass of


 Da (indicating di-acetylation), but it cannot easily rule out artifacts like di-acetylation of the N-terminus (if chemically plausible in side-reactions) or complexation. NMR confirms the topology: one acetyl on the backbone nitrogen, one on the side-chain nitrogen.

Part 3: NMR Methodology & Workflow

Solvent Selection Strategy

The choice of solvent dictates the visibility of amide protons and the resolution of the acetyl signals.

  • Deuterium Oxide (D

    
    O): 
    
    • Pros: Excellent solubility for polar peptides; suppresses exchangeable amide signals (simplifying the spectrum to just non-exchangeable protons like Acetyl-CH

      
      ).
      
    • Cons: Loss of NH correlations.

    • Verdict:Preferred for Ac-Lys(Ac)-OH to clearly resolve the two methyl singlets without amide overlap.

  • DMSO-d

    
    : 
    
    • Pros: Preserves amide protons (NH), allowing observation of the

      
      -H and 
      
      
      
      -H doublets/triplets.
    • Cons: High viscosity broadens lines; strong solvent peak can obscure regions.

The "Dual-Singlet" Signature (1D H NMR)

In a high-field instrument (600 MHz+), the hallmark of Ac-Lys(Ac)-OH is the presence of two distinct singlets in the aliphatic region:

  • 
     ~2.02 - 2.05 ppm: 
    
    
    
    -Acetyl methyl group (3H, s).
  • 
     ~1.96 - 1.99 ppm: 
    
    
    
    -Acetyl methyl group (3H, s).

Note: In lower field instruments (300/400 MHz), these may overlap into a single peak with an integration of 6H. This necessitates 2D experiments.

2D Experiments for Definitive Assignment
  • 
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence):
    The definitive experiment. Even if proton signals overlap, the carbon nuclei of the two acetyl carbonyls and methyls often have distinct chemical shifts.
    • 
      -Ac Carbonyl: ~174-175 ppm.[2]
      
    • 
      -Ac Carbonyl: ~173-174 ppm.[2]
      
  • TOCSY (Total Correlation Spectroscopy): Essential for verifying the Lysine spin system. You will see correlations from the

    
    -proton all the way to the 
    
    
    
    -methylene, proving the scaffold is indeed Lysine.

Part 4: Experimental Protocol

Protocol: High-Resolution Characterization of Ac-Lys(Ac)-OH

Reagents:

  • Ac-Lys(Ac)-OH sample (approx. 2-5 mg).

  • D

    
    O (99.9% D) or DMSO-d
    
    
    
    (99.9% D) + 0.05% TMS/TSP (internal standard).
  • High-precision 5mm NMR tubes.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 2-5 mg of peptide in 600

      
      L of solvent.
      
    • Critical: Ensure pH is neutral (or known). In D

      
      O, pH affects the chemical shift of the 
      
      
      
      -proton.
    • Filter if any particulate is visible to prevent line broadening.

  • Acquisition (600 MHz recommended):

    • Experiment 1: 1D Proton (zg30).

      • Scans: 16-64.

      • Relaxation Delay (D1): > 2.0s (ensure full relaxation of methyls for accurate integration).

      • Target: Look for two singlets in 1.9-2.1 ppm range.[2] Integrate them. Ratio should be 1:1.

    • Experiment 2: 2D

      
      H-
      
      
      
      H TOCSY (mlevph).
      • Mixing time: 80ms.

      • Target: Identify the Lysine side chain connectivity (

        
        ).
        
    • Experiment 3: 2D

      
      H-
      
      
      
      C HSQC (hsqcetgp).
      • Target: Correlate the proton singlets to their respective carbons.[3] This confirms they are acetyl groups and not impurities.

  • Data Processing:

    • Reference spectrum to TMS/TSP (0.00 ppm) or residual solvent (D

      
      O HDO: 4.79 ppm).
      
    • Apply exponential window function (LB = 0.3 Hz) for 1D.

    • Integrate the acetyl peaks relative to the single

      
      -proton (should be 3:3:1).
      

Part 5: Visualization (Decision Tree)

The following diagram outlines the logical workflow for characterizing acetylated peptides using NMR.

NMR_Workflow Start Start: Ac-Lys(Ac)-OH Sample Solvent Select Solvent: D2O (Structural) or DMSO (Amide H) Start->Solvent Run1D Run 1D 1H NMR (Focus: 1.9 - 2.1 ppm) Solvent->Run1D CheckSinglets Are there two distinct singlets? Run1D->CheckSinglets Distinct Yes: Distinct Peaks (~2.03 & ~1.98 ppm) CheckSinglets->Distinct Separated Overlap No: Single Peak (6H) or Overlap CheckSinglets->Overlap Overlapped RunTOCSY Run 2D TOCSY (Confirm Lysine Spin System) Distinct->RunTOCSY RunHSQC Run 2D 1H-13C HSQC (Resolve via Carbon Axis) Overlap->RunHSQC RunHSQC->RunTOCSY Analyze Data Analysis: 1. Integrate Methyls (3:3) 2. Assign N-alpha vs N-epsilon RunTOCSY->Analyze Final Validated Structure Analyze->Final

Caption: Logical workflow for NMR characterization of di-acetylated lysine peptides, prioritizing 1D resolution checks before advancing to 2D heteronuclear experiments.

References

  • Smet-Nocca, C., et al. (2010). "NMR-based detection of acetylation sites in peptides." Journal of Peptide Science, 16(8), 414-423. Link

    • Key Insight: Establishes that -acetylation leads to characteristic NMR signals that vary weakly with primary sequence, allowing robust identific
  • Liokatis, S., et al. (2010). "Isotopic labeling of eukaryotic membrane proteins for NMR studies of interactions and structure." Journal of Structural Biology, 172(1), 81-94. (Contextual citation regarding acetylation effects on chemical shifts). Link

  • Theillet, F. X., et al. (2012). "Physicochemical properties of intrinsically disordered proteins from NMR spectroscopy." Chemical Reviews, 114(13), 6661-6714. Link

    • Key Insight: Discusses the chemical shift ranges for disordered peptide regions, relevant for the flexible lysine side chain.
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link

    • Key Insight: Essential for distinguishing solvent impurities (like acetic acid) from the target acetyl groups in the peptide.

Sources

Safety Operating Guide

Executive Summary & Operational Context

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Ac-Lys(Ac)-OH


-Diacetyl-L-lysine

In high-throughput screening and peptide synthesis laboratories, Ac-Lys(Ac)-OH (


-Diacetyl-L-lysine) is a critical reagent, often serving as a substrate for histone deacetylases (HDACs) or a building block in solid-phase peptide synthesis (SPPS).[1]

While this compound is classified as non-hazardous under GHS standards (Regulation EC No. 1272/2008), treating it as "common trash" is a failure of scientific rigor. As a Senior Application Scientist, I urge you to adopt a context-driven disposal strategy . The safety profile of Ac-Lys(Ac)-OH changes instantly based on its solvation (e.g., DMSO, Methanol) or its application (e.g., cell lysate exposure).[1]

This guide replaces generic advice with a logic-based protocol to ensure environmental stewardship and regulatory compliance.

Hazard Identification & Technical Profile

Before disposal, we must validate the physicochemical state of the material.

PropertySpecificationOperational Implication
CAS Number 499-86-5Use for waste manifest inventory.[1]
Physical State White PowderDust generation is the primary inhalation risk.[1]
Solubility Water, Polar SolventsHigh mobility in wastewater; do not pour down drains.[1]
GHS Classification Not Hazardous No specific UN Transport code required for pure substance.[1]
Reactivity StableIncompatible with strong oxidizing agents.[1]

Expert Insight: Although non-toxic, acetylated amino acids contribute to Biological Oxygen Demand (BOD) in municipal water systems. Large-scale release can disrupt local microbial ecosystems. Therefore, drain disposal is strictly prohibited despite the lack of toxicity.

Pre-Disposal Assessment Matrix

Use this matrix to categorize your waste stream before selecting a disposal container.

Waste ContextContaminantsClassificationDisposal Stream Code (Typical)
Pure Reagent None (Expired/Excess)Non-Regulated Chemical SolidNR-S (Non-RCRA Solid)
Stock Solution DMSO / DMFHazardous Solvent WasteD001 / F003 (Ignitable/Solvent)
Assay Residue Cell Lysate / Viral VectorsBiohazardous WasteBIO-SOLID / BIO-LIQUID
Aqueous Buffer Tris / HEPES (No Cells)Non-Hazardous LiquidNR-L (Non-RCRA Liquid)

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Excess)

Applicability: Dry powder in original vials or weighing boats.

  • Segregation: Do not mix with oxidizers or strong acids.

  • Containerization: Place the original vial or collected powder into a wide-mouth high-density polyethylene (HDPE) jar labeled "Non-Hazardous Chemical Waste."

  • Labeling:

    • Chemical Name:

      
      -Diacetyl-L-lysine[1][2]
      
    • Hazards: None (Check "Non-Hazardous" box).

  • Hand-off: Transfer to your facility's chemical waste consolidation area.

Protocol B: Disposal of Solvent-Based Solutions

Applicability: Stock solutions dissolved in DMSO, Methanol, or DMF.

  • Solvent Check: Identify the primary solvent.

    • If DMSO/DMF: These are organic solvents. Even if the solute is safe, the solvent dictates the hazard .

  • Collection: Pour into the "Halogenated" or "Non-Halogenated" Organic Waste carboy depending on the solvent mix.

    • Note: DMSO is generally non-halogenated.

  • Rinsing: Triple-rinse the empty reagent vial with a compatible solvent. Collect the first rinse into the waste carboy.

  • Documentation: Log the volume of Ac-Lys(Ac)-OH solution on the carboy tag.

Protocol C: Disposal of Bio-Assay Waste

Applicability: 96-well plates or tubes containing Ac-Lys(Ac)-OH mixed with HDAC enzymes, cell lysates, or biological buffers.[1]

  • Deactivation (Liquid): Add bleach (final concentration 10%) to liquid waste to deactivate biological agents. Let stand for 30 minutes.

  • Solid Waste (Plates/Tips): Discard used pipette tips and microplates into Red Biohazard Bags (autoclave bags).

  • Sterilization: Autoclave at 121°C, 15 psi for 30 minutes before transferring to municipal waste (or follow facility-specific contractor protocols).

Decision Logic Visualization

The following diagram illustrates the critical decision nodes for disposing of Ac-Lys(Ac)-OH.

DisposalFlow Start Start: Ac-Lys(Ac)-OH Waste StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Dry LiquidPath Liquid (Solution) StateCheck->LiquidPath Wet BioWaste BIOHAZARD WASTE (Autoclave/Incinerate) SolidPath->BioWaste Contaminated SolidWaste NON-HAZARDOUS SOLID (Landfill/Incineration) SolidPath->SolidWaste Pure BioCheck Biological Contact? (Cells/Enzymes) LiquidPath->BioCheck SolventCheck Solvent Type? BioCheck->SolventCheck No BioCheck->BioWaste Yes OrgWaste ORGANIC SOLVENT WASTE (Incineration) SolventCheck->OrgWaste DMSO/DMF/MeOH AqWaste AQUEOUS CHEMICAL WASTE (Treatment Plant) SolventCheck->AqWaste Water/Buffer Only

Figure 1: Decision tree for classifying Ac-Lys(Ac)-OH waste streams based on physical state and contamination.[1]

Emergency Procedures (Spill Response)

In the event of a spill, causality analysis suggests that while the chemical is safe, the form (fine powder) presents a slip hazard or respiratory irritant.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If a large amount of dust is generated, use an N95 mask.

  • Dry Spill:

    • Do not dry sweep (creates dust).[3][4]

    • Cover with wet paper towels to dampen.

    • Scoop into a sealable bag.

    • Label as "Debris from Non-Hazardous Spill."

  • Wet Spill:

    • Absorb with vermiculite or standard spill pads.

    • Clean surface with water and detergent (standard P264 protocol).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7019608, Ac-Lys(Ac)-OH. Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (2025). Hazardous Waste Identification Guidance (RCRA). Retrieved January 28, 2026, from [Link][1]

Sources

Personal protective equipment for handling AC-Lys(AC)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity:


-Diacetyl-L-lysine
CAS:  1946-82-3
Application:  Epigenetics, Solid-Phase Peptide Synthesis (SPPS), Enzymatic Assays[1]

Executive Safety Summary & Risk Profile

The "Why" Behind the Protocol

As a Senior Application Scientist, I often observe that while amino acid derivatives like Ac-Lys(Ac)-OH are classified as "moderate" hazards (GHS Category 2 Irritants), the real operational risk lies in chronic sensitization and sample integrity .[1]

This compound is a fine, hygroscopic powder.[1] The primary vector for exposure is inhalation of airborne dust during weighing and dermal absorption once solubilized. Furthermore, safety here is synonymous with data quality; moisture uptake or keratin contamination from improper handling will degrade your experimental reproducibility before the reaction even begins.

Hazard Classification (GHS/CLP)
Hazard TypeCodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1]Direct contact with powder or high-concentration solutions can cause dermatitis.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2]Fine dust can bypass standard glasses; side shields are mandatory.[1]
STOT-SE H335 May cause respiratory irritation.[1]Critical: Do not weigh on an open bench. Static charge often disperses this powder unexpectedly.[1]

Personal Protective Equipment (PPE) Matrix

The Self-Validating Defense System

Do not view PPE as a passive uniform.[1] It is a barrier system that must be validated before every interaction.[1]

PPE Specifications Table
ComponentMaterial StandardSpecificationValidation Step (Self-Check)
Hand Protection Nitrile Rubber (ASTM F739)Thickness:

0.11 mm (4 mil)Cuff: Extended (if possible)
The "Air Check": Inflate glove slightly and compress to check for pinholes before donning.[1] Note: If using DMF/DMSO for solubilization, double-gloving is required.[1]
Eye Protection Polycarbonate (ANSI Z87.1+)Impact resistant with Side Shields or Goggles.[1]Check for scratches that impair visibility.[1] Ensure fit is tight against the temple to prevent dust entry.
Respiratory Engineering Control Fume Hood (Preferred) or Class II Biosafety Cabinet.[1]The "Tissue Test": Tape a small tissue strip to the sash bottom. It must be pulled inward (negative pressure) to confirm airflow.[1]
Body Defense Lab Coat High-neck, cotton/polyester blend.[1]Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.[1]
Visualizing the Decision Logic

The following diagram illustrates the decision hierarchy for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling Ac-Lys(Ac)-OH State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid Solution (Dissolved) State_Check->Liquid Hood Engineering Control: Chemical Fume Hood Required Solid->Hood Dust Hazard Solvent_Check Solvent Type? Liquid->Solvent_Check Gloves_Solid Gloves: Single Nitrile (4 mil) Hood->Gloves_Solid Resp_Solid Respiratory: N95 (Only if Hood unavailable) Hood->Resp_Solid Emergency Only Aqueous Aqueous / Buffer Solvent_Check->Aqueous Organic Organic (DMF, DMSO) Solvent_Check->Organic Gloves_Aq Gloves: Single Nitrile Aqueous->Gloves_Aq Gloves_Org Gloves: Double Nitrile (Change immediately upon splash) Organic->Gloves_Org Permeation Risk

Figure 1: PPE Decision Hierarchy.[1] Note the critical distinction in glove layering when organic solvents (common in peptide synthesis) are introduced.

Operational Protocol: The Zero-Contamination Weighing Method

Objective: Safely transfer Ac-Lys(Ac)-OH without generating airborne dust or contaminating the stock container.[1]

Prerequisite: Verify fume hood sash is at the safe working height (usually 18 inches).[1]

Step-by-Step Methodology
  • Static Neutralization (Crucial Step):

    • Why: Fine amino acid powders often carry static charge, causing them to "jump" off spatulas, leading to inhalation risk and mass inaccuracy.[1]

    • Action: Use an anti-static gun on the weigh boat and spatula, or wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.

  • The "Draft Shield" Setup:

    • Place the analytical balance inside the fume hood.

    • Constraint: Airflow can destabilize the balance.

    • Solution: Close the balance's draft shield doors completely. Only open the side door minimally to insert the spatula.

  • Transfer Technique:

    • Open the Ac-Lys(Ac)-OH stock container inside the hood.[1]

    • Do not insert the spatula into the bottle if the bottle mouth is narrow. Instead, gently tap the bottle to transfer powder into a secondary, wide-mouth sterile vessel or directly onto the weigh boat if precision allows.[1]

    • Self-Validation: If you see visible dust rising, stop.[1] The transfer is too aggressive.

  • Post-Weighing Hygiene:

    • Seal the stock container immediately.

    • Wipe the exterior of the stock container with a dry Kimwipe to remove any adherent dust before returning it to storage (2-8°C).[1]

    • Wet-wipe the balance area.[1]

Operational Workflow Diagram

Weighing_Protocol Prep 1. Preparation (Check Hood Flow, Don PPE) Static 2. Static Control (Discharge Spatula/Boat) Prep->Static Transfer 3. Transfer (Gentle Tapping, No Pouring) Static->Transfer Seal 4. Containment (Seal Bottle Immediately) Transfer->Seal Clean 5. Decontamination (Wet Wipe Surfaces) Seal->Clean Clean->Prep Next Run

Figure 2: The Zero-Contamination Weighing Workflow designed to minimize dust generation.

Disposal & Emergency Procedures

Waste Management Streams

Disposal must align with local EHS regulations, but the following is the standard scientific baseline for amino acid derivatives.

StateWaste StreamProtocol
Solid Waste Solid Hazardous Waste Collect in a dedicated container labeled "Solid Chemical Waste."[1] Do not throw in regular trash.
Liquid (Aqueous) Non-Halogenated Organic If dissolved in water/buffer.[1] Adjust pH to 6-8 if necessary before disposal (site dependent).[1]
Liquid (Organic) Halogenated/Non-Halogenated If dissolved in DMSO/DMF, dispose in the solvent-compatible waste stream.[1]
Contaminated PPE Solid Hazardous Waste Gloves contaminated with powder must be treated as chemical waste.[1]
Emergency Response (Spill/Exposure)[1][3]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (SDS Section 4).

  • Eye Contact: Flush with water for 15 minutes .[1][3][4][5] Hold eyelids open. The mechanical irritation of the powder is the immediate threat.

  • Spill Cleanup:

    • Do not dry sweep (creates dust).[1]

    • Cover spill with wet paper towels (to dampen powder).[1]

    • Scoop up damp material and place in hazardous waste.[1]

    • Clean area with soap and water.[1][3]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] N-Acetyl-L-lysine Compound Summary (CID 92907). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][6] Laboratory Safety Guidance. Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AC-Lys(AC)-OH
Reactant of Route 2
Reactant of Route 2
AC-Lys(AC)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.